molecular formula C18H23F2N5O4S2 B610999 SRT3190 CAS No. 1204707-73-2

SRT3190

カタログ番号: B610999
CAS番号: 1204707-73-2
分子量: 475.5 g/mol
InChIキー: QVKPEMXUBULFBM-FZMZJTMJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SRT3190 is a potent and selective CXCR2 ligand and SIRT1 activator.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2S,3R)-3,4-dihydroxybutan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N5O4S2/c1-11(14(27)9-26)21-15-8-16(24-31(28,29)25-6-3-7-25)23-18(22-15)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,26-27H,3,6-7,9-10H2,1H3,(H2,21,22,23,24)/t11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKPEMXUBULFBM-FZMZJTMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731113
Record name N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204707-73-2
Record name N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

SRT3190: An In-Depth Analysis of a Selective SIRT1 Activator

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA – SRT3190 is a small molecule compound that has been identified as a selective activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacetylase. SIRT1 is a key regulator of cellular metabolism, stress resistance, and aging. While detailed public data on this compound is limited, its mechanism of action is understood through its role as a SIRT1 activator and the established functions of this enzyme in various signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon the well-established roles of SIRT1 and its downstream targets.

Core Mechanism: Allosteric Activation of SIRT1

This compound functions as a sirtuin-activating compound (STAC). The primary mechanism of action for this compound is the direct allosteric activation of the SIRT1 enzyme. This means that this compound binds to a site on the SIRT1 protein distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. This increased activity leads to the deacetylation of a multitude of downstream protein targets, thereby modulating their function and influencing a wide array of cellular processes.

Table 1: Potency and Selectivity of this compound

ParameterValueReference
EC50 for SIRT1 Activation 0.16 μM[1]
Selectivity vs. SIRT2 >230-fold[1]
Selectivity vs. SIRT3 >230-fold[1]

Key Signaling Pathway: The SIRT1-PGC-1α Axis

A critical downstream pathway affected by this compound-mediated SIRT1 activation is the deacetylation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis and function, and its activity is tightly controlled by its acetylation status.

  • In the acetylated state , PGC-1α activity is repressed.

  • Upon deacetylation by SIRT1 , PGC-1α becomes activated and co-activates various transcription factors, leading to the expression of genes involved in mitochondrial respiration, fatty acid oxidation, and glucose metabolism.

This activation of the SIRT1-PGC-1α axis is central to the potential therapeutic effects of this compound in metabolic diseases.

SRT3190_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_physiological Physiological Outcomes This compound This compound SIRT1_inactive SIRT1 (inactive) This compound->SIRT1_inactive Allosteric Binding SIRT1_active SIRT1 (active) SIRT1_inactive->SIRT1_active Activation PGC1a_acetylated PGC-1α (acetylated, inactive) SIRT1_active->PGC1a_acetylated Deacetylation PGC1a_deacetylated PGC-1α (deacetylated, active) PGC1a_acetylated->PGC1a_deacetylated TF Transcription Factors (e.g., NRF-1, ERRα, PPARα) PGC1a_deacetylated->TF Co-activation Mito_genes Mitochondrial & Metabolic Genes TF->Mito_genes Increased Transcription Mito_biogenesis Mitochondrial Biogenesis Mito_genes->Mito_biogenesis FAO Fatty Acid Oxidation Mito_genes->FAO Gluconeogenesis Gluconeogenesis Mito_genes->Gluconeogenesis Metabolic_improvement Improved Metabolic Function Mito_biogenesis->Metabolic_improvement FAO->Metabolic_improvement Gluconeogenesis->Metabolic_improvement

Caption: this compound signaling pathway via SIRT1 and PGC-1α.

Experimental Protocols

While specific protocols for this compound are not publicly available, the following methodologies are standard for assessing the activity of SIRT1 activators.

In Vitro SIRT1 Activity Assay

Objective: To determine the direct effect of this compound on SIRT1 enzymatic activity.

Principle: This assay measures the deacetylation of a fluorogenic acetylated peptide substrate by recombinant human SIRT1. The deacetylation reaction is coupled to a developer that releases a fluorescent signal, which is proportional to SIRT1 activity.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys®-SIRT1 substrate)

  • NAD+

  • This compound (or other test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

  • Add varying concentrations of this compound to the wells of the microplate.

  • Initiate the reaction by adding recombinant SIRT1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the developer solution.

  • Incubate for a further period (e.g., 15 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).

  • Calculate the percentage of SIRT1 activation relative to a vehicle control.

Cellular PGC-1α Acetylation Assay

Objective: To assess the ability of this compound to induce the deacetylation of endogenous PGC-1α in a cellular context.

Principle: This protocol involves treating cells with this compound, followed by immunoprecipitation of PGC-1α and detection of its acetylation status by Western blotting.

Materials:

  • Cell line expressing PGC-1α (e.g., HepG2, C2C12)

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Anti-PGC-1α antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Anti-acetylated-lysine antibody for Western blotting

  • Secondary antibodies and ECL detection reagents

Procedure:

  • Culture cells to a desired confluency.

  • Treat cells with various concentrations of this compound or vehicle for a specified duration.

  • Lyse the cells and quantify total protein concentration.

  • Incubate a portion of the cell lysate with an anti-PGC-1α antibody overnight at 4°C.

  • Add protein A/G agarose beads to pull down the PGC-1α-antibody complex.

  • Wash the beads to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-acetylated-lysine antibody to detect the acetylation level of PGC-1α.

  • Normalize the acetylated PGC-1α signal to the total immunoprecipitated PGC-1α.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay A1 Prepare Reaction Mix (Substrate, NAD+) A2 Add this compound A1->A2 A3 Add Recombinant SIRT1 A2->A3 A4 Incubate at 37°C A3->A4 A5 Add Developer A4->A5 A6 Measure Fluorescence A5->A6 B1 Cell Culture B2 Treat with this compound B1->B2 B3 Cell Lysis B2->B3 B4 Immunoprecipitate PGC-1α B3->B4 B5 Western Blot for Acetylated Lysine B4->B5 B6 Quantify Deacetylation B5->B6

Caption: Experimental workflows for assessing this compound activity.

Concluding Remarks

This compound represents a targeted approach to modulating cellular metabolism and stress responses through the selective activation of SIRT1. Its mechanism of action, centered on the allosteric enhancement of SIRT1's deacetylase activity, places it as a tool for investigating the therapeutic potential of the SIRT1 pathway, particularly through the regulation of key metabolic regulators like PGC-1α. Further preclinical and clinical studies are necessary to fully elucidate the pharmacological profile and therapeutic efficacy of this compound in various disease models. The experimental frameworks provided here serve as a foundation for the continued investigation of this and other SIRT1-activating compounds.

References

SRT3190: A Technical Guide to a Selective SIRT1 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRT3190 is a synthetic, potent, and selective small-molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacetylase. As a member of the sirtuin family of enzymes, SIRT1 is a key regulator of numerous cellular processes, including metabolism, inflammation, and cellular stress responses. This compound and its analogs have been investigated for their therapeutic potential in a range of age-related and metabolic diseases, including type 2 diabetes, inflammation, and neurodegenerative disorders. This guide provides an in-depth technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols.

Core Concepts: Introduction to this compound

This compound is a member of a class of compounds known as sirtuin-activating compounds (STACs). It was developed by Sirtris Pharmaceuticals, a company focused on leveraging the therapeutic potential of sirtuins.[1]

Chemical Properties:

PropertyValue
Molecular FormulaC₁₈H₂₃F₂N₅O₄S
Molecular Weight475.54 g/mol

This compound is a selective activator of SIRT1, exhibiting an EC50 of 0.16 μM. Its potency against other sirtuin isoforms is significantly lower, being over 230-fold less potent for SIRT2 and SIRT3. This selectivity makes it a valuable tool for studying the specific roles of SIRT1.

Mechanism of Action: Allosteric Activation of SIRT1

This compound activates SIRT1 through an allosteric mechanism. Unlike compounds that directly interact with the enzyme's active site, this compound binds to a site on the SIRT1 enzyme-peptide substrate complex located N-terminal to the catalytic domain. This binding event induces a conformational change in the SIRT1 enzyme, which lowers the Michaelis constant (Km) for its acetylated substrates without significantly affecting the maximal velocity (Vmax).[2] This enhanced substrate affinity leads to a more efficient deacetylation of SIRT1 targets.

The activation of SIRT1 by this compound and similar STACs can have profound effects on downstream signaling pathways. By deacetylating key transcription factors and cofactors, SIRT1 activation can modulate gene expression to improve metabolic function and reduce inflammation.

Signaling Pathway of SIRT1 Activation by this compound and Downstream Effects:

SRT3190_SIRT1_Pathway cluster_activation This compound This compound SIRT1 SIRT1 (inactive) This compound->SIRT1 Allosteric Binding Active_SIRT1 SIRT1 (active) SIRT1->Active_SIRT1 Activation PGC1a_ac PGC-1α (acetylated) Active_SIRT1->PGC1a_ac Deacetylates NFkB_ac NF-κB (acetylated) Active_SIRT1->NFkB_ac Deacetylates PGC1a PGC-1α (deacetylated) PGC1a_ac->PGC1a Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Glucose_Homeostasis Improved Glucose Homeostasis PGC1a->Glucose_Homeostasis NFkB NF-κB (deacetylated) NFkB_ac->NFkB Inflammation Reduced Inflammation NFkB->Inflammation Insulin_Sensitivity Increased Insulin (B600854) Sensitivity Glucose_Homeostasis->Insulin_Sensitivity

Caption: this compound allosterically activates SIRT1, leading to the deacetylation of downstream targets like PGC-1α and NF-κB, which in turn improves mitochondrial biogenesis, glucose homeostasis, and reduces inflammation.

Preclinical Data Summary

While much of the publicly available in-depth preclinical data focuses on the close analog SRT1720, the findings are considered highly relevant to understanding the therapeutic potential of this compound due to their structural and functional similarities.

Metabolic Disease

Studies in diet-induced obese (DIO) and genetically obese (ob/ob) mice have demonstrated that SIRT1 activation by compounds like SRT1720 significantly improves metabolic parameters.

Table 1: Effects of a SIRT1 Activator (SRT1720) in a Diet-Induced Obese Mouse Model [2]

ParameterVehicleSRT1720% Changep-value
Fasting Plasma Glucose (mg/dL)140 ± 5110 ± 3↓ 21.4%< 0.001
Glucose AUC (oral glucose tolerance test)4550 ± 4632490 ± 236↓ 45.3%< 0.01
Insulin AUC (oral glucose tolerance test)277 ± 32127 ± 25↓ 54.2%< 0.01

These results indicate a significant improvement in glucose homeostasis and insulin sensitivity. Hyperinsulinemic-euglycemic clamp studies in Zucker fa/fa rats further confirmed that SIRT1 activators enhance insulin sensitivity in key metabolic tissues, including adipose tissue, skeletal muscle, and liver.[2]

Inflammation

SIRT1 activation has been shown to have potent anti-inflammatory effects. This is primarily mediated through the deacetylation and subsequent inhibition of the p65 subunit of NF-κB, a master regulator of inflammatory gene expression.

A study using the SIRT1 activator SRT1720 demonstrated a reduction in inflammation in a mouse model of pneumosepsis. Treatment with SRT1720 led to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the plasma.[3] Furthermore, in vitro studies with human monocytes showed that SRT1720 could dampen the inflammatory response to bacterial components.[3]

Experimental Protocols

In Vitro SIRT1 Activation Assay

This protocol is adapted from commercially available kits and published methodologies for measuring the activity of SIRT1 activators.

Workflow for In Vitro SIRT1 Activation Assay:

SIRT1_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - SIRT1 Enzyme - Acetylated Fluorogenic Peptide Substrate - NAD+ - this compound (test compound) - Assay Buffer Start->Prepare_Reagents Incubate Incubate at 37°C Prepare_Reagents->Incubate Add_Developer Add Developer Solution Incubate->Add_Developer Measure_Fluorescence Measure Fluorescence (Ex/Em ~360/460 nm) Add_Developer->Measure_Fluorescence Analyze Analyze Data: Calculate EC50 Measure_Fluorescence->Analyze

Caption: A typical workflow for an in vitro SIRT1 activation assay using a fluorogenic substrate.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Dilute recombinant human SIRT1 enzyme in the assay buffer.

    • Prepare a solution of an acetylated fluorogenic peptide substrate (e.g., a p53-derived peptide with a covalently attached fluorophore).

    • Prepare a solution of NAD+.

    • Prepare serial dilutions of this compound in the assay buffer containing a small percentage of DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the SIRT1 enzyme, the acetylated peptide substrate, and NAD+ to each well.

    • Add the different concentrations of this compound or vehicle control (DMSO) to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the enzymatic reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated peptide, releasing the fluorophore.

    • Incubate for a further period (e.g., 15-30 minutes) at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

    • Subtract the background fluorescence (wells without SIRT1 enzyme).

    • Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines the induction of obesity and subsequent treatment with a SIRT1 activator.

Workflow for a Diet-Induced Obesity Study:

DIO_Study_Workflow Start Start Acclimatize Acclimatize Mice (e.g., C57BL/6J) Start->Acclimatize Diet High-Fat Diet (HFD) Feeding (e.g., 45-60% kcal from fat) for 8-12 weeks Acclimatize->Diet Randomize Randomize Mice into Treatment Groups (Vehicle vs. This compound) Diet->Randomize Treatment Daily Dosing with Vehicle or this compound (e.g., oral gavage) Randomize->Treatment Monitoring Monitor Body Weight, Food Intake, and Fasting Glucose Treatment->Monitoring OGTT Perform Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Tissue_Collection Tissue Collection (Liver, Muscle, Adipose) OGTT->Tissue_Collection

Caption: A typical experimental workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.

Detailed Methodology:

  • Induction of Obesity:

    • Male C57BL/6J mice (e.g., 6-8 weeks old) are fed a high-fat diet (HFD), typically containing 45% to 60% of calories from fat, for a period of 8 to 12 weeks.[4] A control group is fed a standard chow diet.

    • Monitor body weight and food intake weekly.

  • Treatment:

    • Once the mice on the HFD have developed obesity and insulin resistance (confirmed by elevated fasting glucose and impaired glucose tolerance), they are randomized into treatment groups.

    • Administer this compound or a vehicle control daily via a suitable route, such as oral gavage. The dose and duration of treatment will depend on the specific study design.

  • Metabolic Phenotyping:

    • Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.[5] Collect blood samples at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose and plasma insulin levels.

    • Insulin Tolerance Test (ITT): After a short fast (e.g., 4-6 hours), administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Measure blood glucose at baseline and at regular intervals post-injection.

  • Tissue Analysis:

    • At the end of the study, euthanize the mice and collect tissues such as the liver, skeletal muscle, and adipose tissue.

    • These tissues can be used for various downstream analyses, including gene expression analysis (e.g., qPCR for inflammatory markers), protein analysis (e.g., Western blotting for signaling pathway components), and histological examination.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of SIRT1 activation. Its selectivity and well-characterized allosteric mechanism of action make it suitable for preclinical studies in models of metabolic and inflammatory diseases. The data from studies on its close analog, SRT1720, provide a strong rationale for the continued investigation of this compound and similar compounds for the treatment of age-related disorders. The experimental protocols outlined in this guide provide a framework for researchers to further explore the biological effects of this potent SIRT1 activator.

References

In-Depth Technical Guide to the SRT3190 Sirtuin Activation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRT3190 is a potent and selective small-molecule activator of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase involved in regulating a wide array of cellular processes, including metabolism, inflammation, and cellular stress responses. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its sirtuin activation pathway, summarizing key quantitative data, and outlining relevant experimental protocols. Due to the limited availability of public data specific to this compound, this guide incorporates representative data from other well-characterized synthetic SIRT1 activating compounds (STACs) to provide a broader context for its potential biological effects and experimental evaluation.

Introduction to this compound and SIRT1 Activation

Sirtuin 1 (SIRT1) is a class III histone deacetylase that plays a pivotal role in cellular homeostasis by deacetylating a wide range of histone and non-histone protein substrates. The activity of SIRT1 is intrinsically linked to the cellular energy status through its dependence on the co-substrate NAD+. Activation of SIRT1 has been shown to mimic some of the beneficial effects of caloric restriction, making it an attractive therapeutic target for age-related diseases, metabolic disorders, and inflammatory conditions.

This compound is a synthetic sirtuin-activating compound (STAC) designed to allosterically activate SIRT1. Its high selectivity for SIRT1 minimizes off-target effects on other sirtuin isoforms, making it a valuable tool for research and potential therapeutic development.

Quantitative Data for this compound and Representative STACs

Quantitative data is essential for understanding the potency, selectivity, and efficacy of SIRT1 activators. While specific data for this compound is limited, the following tables summarize the available information for this compound and provide representative data from other well-characterized synthetic STACs.

Table 1: In Vitro Activity of this compound

ParameterValueSpecies/Assay Conditions
EC50 (SIRT1) 0.16 μM[1]In vitro enzymatic assay
Selectivity >230-fold vs. SIRT2 and SIRT3[1]In vitro enzymatic assay

Table 2: Representative In Vitro Data for Other Synthetic STACs (e.g., SRT1720, SRT2104)

CompoundEC50 (SIRT1)Fold Activation (at a given concentration)Substrate
SRT1720~0.16 μM~8-foldFluor-de-Lys-SIRT1 substrate
SRT2104~0.04 μM~5-foldFluor-de-Lys-SIRT1 substrate

Note: The fold activation can vary depending on the assay conditions and the substrate used.

The this compound Sirtuin Activation Pathway

This compound, like other STACs, activates SIRT1 through an allosteric mechanism. This involves binding to a site on the SIRT1 enzyme that is distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity.

Key Steps in the Activation Pathway:

  • Binding to the N-Terminal Domain: STACs, including presumably this compound, bind to an N-terminal activation domain of SIRT1.

  • Allosteric Conformational Change: This binding induces a conformational change in the SIRT1 enzyme.

  • Enhanced Substrate Affinity: The conformational change is thought to increase the affinity of SIRT1 for its acetylated protein substrates.

  • Increased Deacetylation: The enhanced binding and/or catalytic efficiency leads to an increased rate of deacetylation of target proteins.

SRT3190_Activation_Pathway This compound This compound SIRT1_inactive SIRT1 (Inactive) This compound->SIRT1_inactive Binds to N-terminal domain SIRT1_active SIRT1 (Active) SIRT1_inactive->SIRT1_active Allosteric Conformational Change Deac_Substrate Deacetylated Substrate SIRT1_active->Deac_Substrate Deacetylation Ac_Substrate Acetylated Substrate (e.g., PGC-1α, NF-κB p65) Ac_Substrate->SIRT1_active Downstream Downstream Cellular Effects Deac_Substrate->Downstream

This compound allosterically activates SIRT1, enhancing substrate deacetylation.

Downstream Cellular Effects of this compound-Mediated SIRT1 Activation

The activation of SIRT1 by this compound is expected to modulate the activity of numerous downstream target proteins, leading to a range of cellular effects.

Metabolic Regulation via PGC-1α Deacetylation

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and function. SIRT1-mediated deacetylation of PGC-1α increases its transcriptional activity.

PGC1a_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates PGC1a_ac PGC-1α (Acetylated, Inactive) SIRT1->PGC1a_ac Deacetylates PGC1a_deac PGC-1α (Deacetylated, Active) PGC1a_ac->PGC1a_deac Mito_Biogenesis Mitochondrial Biogenesis PGC1a_deac->Mito_Biogenesis Gene_Expression ↑ Expression of Metabolic Genes PGC1a_deac->Gene_Expression

This compound promotes mitochondrial biogenesis via SIRT1/PGC-1α.
Anti-inflammatory Effects via NF-κB Inhibition

Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates inflammatory responses. SIRT1 can deacetylate the p65 subunit of NF-κB, which inhibits its transcriptional activity and reduces the expression of pro-inflammatory genes.

NFkB_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates NFkB_ac NF-κB p65 (Acetylated, Active) SIRT1->NFkB_ac Deacetylates NFkB_deac NF-κB p65 (Deacetylated, Inactive) NFkB_ac->NFkB_deac Inflammatory_Genes ↓ Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_deac->Inflammatory_Genes

This compound suppresses inflammation by inhibiting the NF-κB pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other SIRT1 activators.

In Vitro SIRT1 Deacetylase Activity Assay (Fluor-de-Lys Assay)

This assay measures the deacetylase activity of SIRT1 using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluor-de-Lys-SIRT1 substrate (e.g., from Enzo Life Sciences)

  • NAD+

  • This compound or other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution containing a protease

  • 96-well microplate (black, flat-bottom)

  • Fluorometric microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the Fluor-de-Lys-SIRT1 substrate.

  • Add this compound or other test compounds at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding the recombinant SIRT1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at 37°C for a further 15-30 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent activation relative to a vehicle control.

Fluor_de_Lys_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Reagents Prepare Reaction Mix (Buffer, NAD+, Substrate) Add_Compound Add this compound/ Test Compound Prep_Reagents->Add_Compound Add_Enzyme Add SIRT1 Enzyme Add_Compound->Add_Enzyme Incubate_37C_1 Incubate at 37°C Add_Enzyme->Incubate_37C_1 Add_Developer Add Developer Incubate_37C_1->Add_Developer Incubate_37C_2 Incubate at 37°C Add_Developer->Incubate_37C_2 Read_Fluorescence Read Fluorescence Incubate_37C_2->Read_Fluorescence

Workflow for the Fluor-de-Lys SIRT1 activity assay.
Western Blot Analysis of PGC-1α Acetylation

This protocol is used to determine the effect of this compound on the acetylation status of PGC-1α in cells.

Materials:

  • Cell culture reagents

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Antibodies:

    • Primary antibody against acetylated lysine (B10760008)

    • Primary antibody against total PGC-1α

    • Loading control antibody (e.g., β-actin or GAPDH)

    • Appropriate secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Culture cells to the desired confluency and treat with this compound or vehicle for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Perform immunoprecipitation for PGC-1α using an anti-PGC-1α antibody.

  • Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with an anti-acetylated lysine antibody to detect acetylated PGC-1α.

  • Strip the membrane and re-probe with an anti-total PGC-1α antibody to determine the total amount of PGC-1α.

  • Analyze the results by densitometry to determine the ratio of acetylated to total PGC-1α.

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on NF-κB transcriptional activity.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • This compound

  • Inducer of NF-κB activity (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Allow cells to recover and then treat with this compound or vehicle for a specified time.

  • Stimulate the cells with TNF-α to induce NF-κB activation.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability.

  • Calculate the fold change in NF-κB activity relative to the stimulated control.

Conclusion

This compound is a potent and selective SIRT1 activator with the potential to modulate a variety of cellular pathways implicated in metabolic and inflammatory diseases. While specific data on this compound remains limited in the public domain, the information available, combined with data from other well-characterized STACs, provides a strong foundation for its further investigation. The experimental protocols detailed in this guide offer a starting point for researchers to explore the in vitro and in vivo effects of this compound and other novel SIRT1 activators. Future studies are warranted to fully elucidate the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Core Principles of SRT3190 Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRT3190 is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. Developed by Sirtris Pharmaceuticals, this compound has been investigated for its therapeutic potential in a range of age-related diseases. This technical guide provides a comprehensive overview of the core principles underlying the discovery, development, and mechanism of action of a SIRT1 activator like this compound. Due to the limited publicly available data specific to this compound, this document focuses on the general methodologies and pathways relevant to such a compound, providing a framework for understanding its scientific foundation.

Discovery and Rationale

The discovery of this compound is rooted in the extensive research on sirtuins, a class of enzymes implicated in the health benefits of caloric restriction. The rationale for developing SIRT1 activators is to mimic these benefits pharmacologically.

The Sirtuin Hypothesis of Aging

Sirtuins, particularly SIRT1, are key regulators of cellular processes that are dysregulated in aging and age-related diseases. Activation of SIRT1 has been shown to extend lifespan in various organisms and improve metabolic health. This provided a strong rationale for the discovery of small molecules that could allosterically activate SIRT1.

High-Throughput Screening and Lead Optimization

The discovery of sirtuin-activating compounds (STACs) like this compound likely involved high-throughput screening of chemical libraries to identify molecules that enhance SIRT1 enzymatic activity. Initial hits would have undergone extensive lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Mechanism of Action

This compound is a selective activator of SIRT1. Its mechanism of action involves binding to an allosteric site on the SIRT1 enzyme, leading to a conformational change that enhances its catalytic activity towards specific substrates.

Allosteric Activation of SIRT1

Unlike endogenous activators that may work by increasing NAD+ levels, this compound directly interacts with the SIRT1 protein. This allosteric activation is thought to lower the Michaelis constant (Km) of SIRT1 for its acetylated substrates, thereby increasing the efficiency of deacetylation at physiological substrate concentrations.

Key Signaling Pathways

SIRT1 activation by compounds such as this compound influences a multitude of downstream signaling pathways critical for cellular homeostasis.

  • Metabolic Pathways: SIRT1 activation can lead to the deacetylation and subsequent activation of key metabolic regulators such as PGC-1α and FOXO1, resulting in improved mitochondrial function, enhanced fatty acid oxidation, and better glucose control.

  • Inflammatory Pathways: A crucial aspect of SIRT1's function is the suppression of inflammation. SIRT1 can deacetylate the p65 subunit of NF-κB, a master regulator of inflammatory gene expression, thereby inhibiting its transcriptional activity.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following tables represent the types of data that would be generated during the preclinical development of a SIRT1 activator.

Table 1: In Vitro Activity and Selectivity

ParameterValueDescription
SIRT1 EC50 0.16 µM[1]The half-maximal effective concentration for SIRT1 activation.
Selectivity >230-fold vs SIRT2/SIRT3[1]Demonstrates selectivity for SIRT1 over other sirtuin isoforms.

Table 2: Representative Preclinical Pharmacokinetic Parameters

ParameterValue (Species)Description
Bioavailability (F%) Data not availableThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Half-life (t1/2) Data not availableThe time required for the concentration of the drug in the body to be reduced by one-half.
Cmax Data not availableThe maximum (or peak) serum concentration that a drug achieves.
AUC Data not availableThe area under the plasma concentration-time curve, a measure of total drug exposure.

Table 3: Representative In Vivo Efficacy Data (Conceptual)

Animal ModelDosing RegimenKey Findings
Diet-Induced Obesity (Mouse) e.g., 100 mg/kg, oral, dailyImproved glucose tolerance, reduced body weight gain, decreased liver steatosis.
LPS-Induced Inflammation (Rat) e.g., 30 mg/kg, i.p., prior to LPSReduced plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Experimental Protocols

Detailed experimental protocols are essential for the characterization of a novel compound. Below are representative protocols for key assays used in the evaluation of a SIRT1 activator.

In Vitro SIRT1 Activation Assay (Fluorometric)

This assay measures the ability of a compound to enhance the deacetylase activity of recombinant human SIRT1.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) and a fluorophore/quencher pair)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (this compound)

  • Developer solution (e.g., trypsin)

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the SIRT1 enzyme.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore from the quencher.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent activation relative to a vehicle control and determine the EC50 value.

NF-κB DNA Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay determines the effect of a SIRT1 activator on the DNA-binding activity of the NF-κB transcription factor in cell extracts.

Materials:

  • Nuclear extract from cells stimulated with an inflammatory agent (e.g., TNF-α) and treated with the test compound.

  • Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a detectable marker (e.g., biotin (B1667282) or a radioactive isotope).

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Poly(dI-dC) (a non-specific competitor DNA).

  • Loading buffer.

  • Native polyacrylamide gel.

Procedure:

  • Incubate the nuclear extract with the binding buffer and poly(dI-dC) on ice.

  • Add the labeled NF-κB probe and continue the incubation to allow for protein-DNA complex formation.

  • Add loading buffer to the reactions.

  • Separate the protein-DNA complexes from the free probe by electrophoresis on a native polyacrylamide gel.

  • Transfer the separated complexes to a membrane (for non-radioactive detection) or expose the gel to X-ray film (for radioactive detection).

  • Visualize and quantify the bands corresponding to the NF-κB-DNA complex. A decrease in band intensity in the presence of the test compound indicates inhibition of NF-κB DNA binding.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a conceptual experimental workflow relevant to the action of this compound.

SIRT1_Signaling_Pathway cluster_upstream Upstream Activators cluster_sirt1 SIRT1 Core cluster_downstream Downstream Effects This compound This compound SIRT1 SIRT1 This compound->SIRT1 Allosteric Activation NAD_plus NAD+ NAD_plus->SIRT1 Co-substrate PGC1a PGC-1α SIRT1->PGC1a Deacetylation FOXO1 FOXO1 SIRT1->FOXO1 Deacetylation NFkB NF-κB (p65) SIRT1->NFkB Deacetylation (Inhibition) Mitochondrial_Biogenesis Mitochondrial_Biogenesis PGC1a->Mitochondrial_Biogenesis Gluconeogenesis Gluconeogenesis FOXO1->Gluconeogenesis Inflammation Inflammation NFkB->Inflammation

Caption: SIRT1 signaling pathway activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Assay_Dev SIRT1 Activation Assay Selectivity_Profiling Sirtuin Selectivity Panel Assay_Dev->Selectivity_Profiling Cell_Based_Assays Cell-Based Potency (e.g., NF-κB reporter) Selectivity_Profiling->Cell_Based_Assays PK_Studies Pharmacokinetics (Rodent, Non-rodent) Cell_Based_Assays->PK_Studies Efficacy_Models Disease Models (e.g., DIO, Inflammation) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies

Caption: Conceptual drug development workflow for a SIRT1 activator.

References

SRT3190 and its Effects on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data specifically detailing the effects of SRT3190 on global gene expression is limited. This compound is recognized as a selective activator of Sirtuin 1 (SIRT1). Therefore, this technical guide provides an in-depth overview of the expected effects of this compound on gene expression, based on the well-documented role of SIRT1 activation by analogous compounds, most notably resveratrol. The quantitative data, experimental protocols, and signaling pathways described herein are derived from studies on SIRT1 activators and are presented as illustrative examples of the anticipated biological activity of this compound.

Introduction: this compound and the Role of SIRT1

This compound is a small molecule activator of Sirtuin 1 (SIRT1), a highly conserved NAD+-dependent protein deacetylase. SIRT1 is a critical regulator of cellular metabolism, stress responses, and longevity. It exerts its effects by deacetylating a wide range of protein targets, including histones and key transcription factors, thereby modulating gene expression. By activating SIRT1, this compound is expected to influence multiple signaling pathways implicated in inflammation, mitochondrial biogenesis, and apoptosis. This guide outlines the core molecular mechanisms and anticipated gene expression changes resulting from this compound-mediated SIRT1 activation.

Core Signaling Pathways Modulated by SIRT1 Activation

The activation of SIRT1 by compounds like this compound is anticipated to have a significant impact on several key signaling pathways that regulate gene expression. The two most prominent pathways are the NF-κB signaling cascade, which is central to the inflammatory response, and the PGC-1α pathway, which is a master regulator of mitochondrial biogenesis.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the expression of target genes. SIRT1 activation has been shown to suppress NF-κB signaling by deacetylating the p65 subunit of NF-κB, which inhibits its transcriptional activity.[1][2][3][4] This leads to a downregulation of pro-inflammatory gene expression.

NF_kB_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates p65_acetylated p65 (acetylated) (Active) SIRT1->p65_acetylated deacetylates p65_deacetylated p65 (deacetylated) (Inactive) p65_acetylated->p65_deacetylated NFkB_transcription NF-κB Mediated Gene Transcription p65_acetylated->NFkB_transcription promotes p65_deacetylated->NFkB_transcription inhibits Pro_inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_transcription->Pro_inflammatory_genes upregulates

Caption: this compound-mediated SIRT1 activation and its inhibitory effect on NF-κB signaling.
The PGC-1α Pathway and Mitochondrial Biogenesis

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a transcriptional coactivator that is a central inducer of mitochondrial biogenesis.[5][6] SIRT1 activates PGC-1α through deacetylation, leading to the increased expression of genes involved in mitochondrial respiration and energy metabolism. This includes nuclear respiratory factors (NRFs) and mitochondrial transcription factor A (TFAM), which are essential for the replication and transcription of mitochondrial DNA.[7]

PGC1a_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates PGC1a_acetylated PGC-1α (acetylated) (Inactive) SIRT1->PGC1a_acetylated deacetylates PGC1a_deacetylated PGC-1α (deacetylated) (Active) PGC1a_acetylated->PGC1a_deacetylated NRFs NRF1, NRF2 PGC1a_deacetylated->NRFs co-activates TFAM TFAM NRFs->TFAM upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis promotes

Caption: this compound-mediated SIRT1 activation of the PGC-1α pathway, leading to mitochondrial biogenesis.

Quantitative Data on Gene Expression Changes

The following tables summarize quantitative data on gene expression changes observed in human cell lines treated with the SIRT1 activator resveratrol. This data is presented as an example of the expected effects of this compound.

Table 1: Illustrative Example of Pro-inflammatory Gene Downregulation by a SIRT1 Activator

Gene SymbolGene NameFunctionCell LineTreatmentFold Change (mRNA)
IL-6Interleukin 6Pro-inflammatory cytokineAdipocytesTNF-α + Resveratrol-6.0[8]
COX-2 (PTGS2)Prostaglandin-Endoperoxide Synthase 2Enzyme in prostaglandin (B15479496) synthesisAdipocytesTNF-α + Resveratrol-2.5[8]
c-JunJun Proto-OncogeneComponent of AP-1 transcription factorHepG2High glucose + ResveratrolDownregulated[1]
RelA (p65)RELA Proto-Oncogene, NF-κB SubunitSubunit of NF-κBHepG2High glucose + ResveratrolDownregulated[1]

Table 2: Illustrative Example of Pro-Apoptotic and Cell Cycle Gene Modulation by a SIRT1 Activator

Gene SymbolGene NameFunctionCell LineTreatmentFold Change (mRNA)
VDAC1Voltage-Dependent Anion Channel 1Mitochondrial apoptosisK562 (CML)Resveratrol+4.5[9]
BAXBCL2 Associated X, Apoptosis RegulatorPro-apoptotic proteinK562 (CML)ResveratrolUpregulated[9]
BCL-2BCL2 Apoptosis RegulatorAnti-apoptotic proteinFaDu (HNSCC)Cisplatin + ResveratrolDownregulated[10]
c-MYCMYC Proto-OncogeneTranscription factor, cell cycleFaDu (HNSCC)Cisplatin + ResveratrolUpregulated[10]
TP53Tumor Protein P53Tumor suppressor, apoptosisFaDu (HNSCC)Cisplatin + ResveratrolUpregulated[10]

Table 3: Illustrative Example of Mitochondrial Biogenesis Gene Upregulation by a SIRT1 Activator

Gene SymbolGene NameFunctionCell Line/ModelTreatmentFold Change (mRNA)
PGC-1α (PPARGC1A)Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-AlphaMaster regulator of mitochondrial biogenesisKGN (Ovarian)ResveratrolUpregulated[5]
NRF1Nuclear Respiratory Factor 1Transcription factor for mitochondrial genesRat (SAH model)ResveratrolUpregulated[7]
TFAMMitochondrial Transcription Factor AMitochondrial DNA transcription/replicationRat (SAH model)ResveratrolUpregulated[7]

Detailed Methodologies for Key Experiments

The following section provides a detailed, illustrative protocol for a typical in vitro experiment designed to assess the effects of a SIRT1 activator on gene expression.

Experimental Protocol: In Vitro Gene Expression Analysis using qPCR

Objective: To quantify the change in mRNA expression of target genes (e.g., IL-6, COX-2, PGC-1α) in a human cell line following treatment with a SIRT1 activator.

Materials:

  • Human cell line (e.g., FaDu, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • SIRT1 activator (e.g., Resveratrol, dissolved in DMSO)

  • Pro-inflammatory stimulus (e.g., TNF-α)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Cell Culture and Plating:

    • Culture cells in a T-75 flask at 37°C and 5% CO2.

    • Once cells reach 80-90% confluency, trypsinize and seed them into 6-well plates at a density of 2 x 10^5 cells/well.

    • Allow cells to adhere and grow for 24 hours.

  • Treatment:

    • Prepare treatment media containing the SIRT1 activator at the desired concentration (e.g., 50 µM Resveratrol) and/or a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α).

    • Aspirate the old medium from the cells and wash once with PBS.

    • Add the treatment media to the respective wells. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • RNA Extraction:

    • After incubation, aspirate the media and wash the cells with PBS.

    • Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.

    • Proceed with RNA extraction according to the manufacturer's protocol.

    • Elute the RNA in nuclease-free water and quantify its concentration and purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

    • Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Include a reference gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the untreated control.

Experimental_Workflow start Start: Cell Culture plating Plate Cells in 6-well Plates start->plating treatment Treat with this compound / Control plating->treatment incubation Incubate (e.g., 24h) treatment->incubation rna_extraction RNA Extraction incubation->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR with Target and Reference Primers cdna_synthesis->qpcr analysis Data Analysis (2-ΔΔCt method) qpcr->analysis end End: Relative Gene Expression analysis->end

Caption: A typical experimental workflow for analyzing gene expression changes after this compound treatment.

Conclusion

While direct experimental data on this compound's impact on the transcriptome is not yet widely available, its role as a potent SIRT1 activator provides a strong basis for predicting its effects on gene expression. It is anticipated that this compound will modulate gene expression primarily through the deacetylation of key transcription factors, leading to the suppression of pro-inflammatory gene networks and the enhancement of mitochondrial biogenesis. The data and protocols presented in this guide, derived from studies on analogous SIRT1 activators, offer a robust framework for researchers, scientists, and drug development professionals to design and interpret studies aimed at elucidating the precise molecular mechanisms of this compound. Further research involving transcriptomic analyses, such as RNA sequencing, will be invaluable in fully characterizing the gene regulatory effects of this promising therapeutic agent.

References

The Therapeutic Potential of SRT3190: A Technical Overview of a Selective SIRT1 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRT3190 is a selective small-molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase that is a key regulator of cellular metabolism, stress resistance, and inflammatory responses. While specific public data on this compound is limited, its therapeutic potential can be inferred from the broader class of selective SIRT1 activators, particularly compounds like SRT1720, which were developed in parallel. This technical guide consolidates the available information on this compound and leverages the extensive preclinical data from closely related SIRT1 activators to elucidate its potential applications in a range of diseases, including metabolic disorders, cancer, and inflammatory conditions. This document provides an in-depth look at the core mechanism of action, relevant signaling pathways, and a summary of quantitative data from preclinical studies of analogous compounds to guide further research and development.

Introduction to this compound and SIRT1 Activation

This compound is a selective activator of SIRT1, with a reported EC50 of 0.16 μM.[1] It exhibits over 230-fold greater potency for SIRT1 compared to SIRT2 and SIRT3, highlighting its specificity.[1] SIRT1 activation has garnered significant interest in drug development due to its role in mimicking the beneficial effects of calorie restriction.[2][3] By deacetylating a wide array of protein substrates, SIRT1 modulates critical cellular processes. The therapeutic hypothesis for this compound is that its selective activation of SIRT1 will confer protective effects against various pathological conditions.

Core Mechanism of Action and Key Signaling Pathways

The therapeutic effects of this compound are predicated on its ability to enhance SIRT1's deacetylase activity, which in turn modulates downstream signaling pathways. Two of the most well-characterized pathways influenced by SIRT1 activation are the PGC-1α/mitochondrial biogenesis pathway and the NF-κB inflammatory pathway.

Enhancement of Mitochondrial Biogenesis via PGC-1α Deacetylation

SIRT1 activation leads to the deacetylation and subsequent activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4] Activated PGC-1α is a master regulator of mitochondrial biogenesis, a process critical for cellular energy homeostasis and function.[5][6] This pathway is particularly relevant for metabolic diseases and age-related decline in organ function.

Below is a diagram illustrating the SIRT1-mediated activation of mitochondrial biogenesis.

SIRT1_Mitochondrial_Biogenesis This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates PGC1a_acetylated PGC-1α (acetylated) SIRT1->PGC1a_acetylated deacetylates PGC1a_deacetylated PGC-1α (deacetylated) Activated PGC1a_acetylated->PGC1a_deacetylated NRF1_2 NRF-1, NRF-2 PGC1a_deacetylated->NRF1_2 coactivates TFAM TFAM NRF1_2->TFAM activates Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis promotes

SIRT1-mediated mitochondrial biogenesis pathway.
Attenuation of Inflammation via NF-κB Inhibition

Chronic inflammation is a hallmark of many diseases. SIRT1 can suppress inflammation by deacetylating the p65 subunit of the nuclear factor-kappa B (NF-κB) complex.[4] This deacetylation event inhibits the transcriptional activity of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]

The following diagram depicts the inhibitory effect of SIRT1 on the NF-κB signaling pathway.

SIRT1_NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates p65_p50_IkB p65/p50-IκBα Complex IkB->p65_p50_IkB degrades p65_p50 NF-κB (p65/p50) p65_p50_n NF-κB (p65/p50) p65_p50->p65_p50_n translocates to p65_p50_IkB->p65_p50 releases p65_acetylated p65 (acetylated) p65_p50_n->p65_acetylated acetylation SIRT1 SIRT1 SIRT1->p65_acetylated deacetylates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription SIRT1->Pro_inflammatory_Genes inhibits DNA DNA p65_acetylated->DNA binds DNA->Pro_inflammatory_Genes Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK activates This compound This compound This compound->SIRT1 activates

SIRT1-mediated inhibition of NF-κB signaling.

Therapeutic Potential in Various Diseases: Preclinical Evidence from SIRT1 Activators

The following sections summarize the therapeutic potential of potent SIRT1 activators, primarily using data from studies on SRT1720 as a proxy for this compound, in key disease areas.

Metabolic Diseases

SIRT1 activators have shown significant promise in preclinical models of metabolic diseases by improving glucose homeostasis and insulin (B600854) sensitivity.[2][3] In mice fed a high-fat diet, SRT1720 treatment improved metabolic parameters and extended lifespan.[9]

Table 1: Effects of SRT1720 on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice

Parameter Vehicle Control (HFD) SRT1720 (HFD) Percentage Change Reference
Mean Lifespan 106 weeks 129 weeks +21.7% [2]

| Median Lifespan | 108 weeks | 130 weeks | +20.4% |[2] |

Experimental Protocol: In Vivo Murine Lifespan Study

  • Animal Model: C57BL/6J mice.

  • Diet: High-fat diet (60% kcal from fat).

  • Treatment: SRT1720 administered in the diet.

  • Duration: Lifelong administration.

  • Endpoints: Lifespan (mean and median), body weight, glucose tolerance, insulin sensitivity, and analysis of age-related diseases.

Cancer

The role of SIRT1 in cancer is complex and context-dependent. However, in certain hematological malignancies like multiple myeloma, SIRT1 activation has demonstrated anti-tumor effects. Preclinical studies with SRT1720 showed inhibition of multiple myeloma cell growth and induction of apoptosis, even in cells resistant to conventional therapies.[1]

Table 2: In Vitro Anti-Myeloma Activity of SRT1720

Cell Line IC50 (μM) Apoptosis Induction Reference
RPMI-8226 ~2.5 Yes [1]

| MM.1R (dexamethasone-resistant) | ~3.0 | Yes |[1] |

Experimental Protocol: In Vitro Multiple Myeloma Cell Viability Assay

  • Cell Lines: Human multiple myeloma cell lines (e.g., RPMI-8226, MM.1R).

  • Treatment: Cells were incubated with varying concentrations of SRT1720 for 48-72 hours.

  • Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Apoptosis Detection: Apoptosis was quantified by Annexin V/propidium iodide staining followed by flow cytometry.

The proposed workflow for assessing the anti-cancer effects of a SIRT1 activator is depicted below.

experimental_workflow_cancer start Start: Cancer Cell Lines treatment Treat with this compound (or analogue) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay in_vivo_model In Vivo Animal Model (e.g., Xenograft) viability_assay->in_vivo_model apoptosis_assay->in_vivo_model in_vivo_treatment Treat Animals with this compound in_vivo_model->in_vivo_treatment tumor_measurement Measure Tumor Growth in_vivo_treatment->tumor_measurement end End: Evaluate Anti-Tumor Efficacy tumor_measurement->end

Preclinical workflow for cancer studies.
Inflammatory and Infectious Diseases

By inhibiting the NF-κB pathway, SIRT1 activators can mitigate excessive inflammatory responses. In a mouse model of gram-negative pneumosepsis, SRT1720 treatment reduced both local and systemic inflammation, decreased organ injury, and limited bacterial dissemination.[4]

Table 3: Effect of SRT1720 in a Murine Model of Pneumosepsis

Parameter Vehicle Control SRT1720 P-value Reference
Plasma IL-6 (pg/mL) at 42h ~2500 ~1000 <0.05 [4]
Plasma TNF-α (pg/mL) at 42h ~150 ~50 <0.05 [4]

| Lung Pathology Score | High | Reduced | <0.05 |[4] |

Experimental Protocol: Murine Pneumosepsis Model

  • Animal Model: C57BL/6 mice.

  • Infection: Intranasal inoculation with Klebsiella pneumoniae.

  • Treatment: Intraperitoneal administration of SRT1720 or vehicle control.

  • Endpoints: Survival, bacterial loads in lungs, blood, and liver, plasma cytokine levels (IL-6, TNF-α), and histopathological analysis of lung tissue.

Neuroprotective Potential

While direct studies with this compound are lacking, the activation of SIRT1 is known to have neuroprotective effects in various models of neurodegenerative diseases. This is attributed to the combined effects of enhanced mitochondrial function, reduced oxidative stress, and decreased inflammation within the central nervous system. Further investigation into the neuroprotective capabilities of this compound is warranted.

Conclusion and Future Directions

This compound, as a selective SIRT1 activator, holds considerable therapeutic promise across a spectrum of diseases characterized by metabolic dysregulation, chronic inflammation, and cellular stress. The preclinical data from closely related compounds, such as SRT1720, provide a strong rationale for the continued investigation of this compound in metabolic diseases, certain cancers, and inflammatory conditions.

Future research should focus on obtaining specific preclinical data for this compound, including its pharmacokinetic and pharmacodynamic profiles, and its efficacy in a wider range of disease models. Elucidating the full spectrum of its downstream targets and signaling pathways will be crucial for its successful clinical translation. The development of robust experimental protocols and head-to-head comparisons with other SIRT1 activators will help to define the unique therapeutic niche for this compound.

References

SRT3190: A Technical Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRT3190 is a selective activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in a wide array of cellular processes. As a member of the sirtuin family of proteins, SIRT1 is implicated in the regulation of metabolism, inflammation, cellular aging, and stress responses. This compound has emerged as a valuable research tool for investigating the therapeutic potential of SIRT1 activation in various disease models. This technical guide provides a comprehensive overview of the pharmacology and toxicology profile of this compound, with a focus on its mechanism of action, pharmacokinetic properties, and preclinical safety evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound and its potential applications.

Introduction

Sirtuins are a class of enzymes that catalyze the deacetylation of histone and non-histone protein targets, thereby regulating gene expression and cellular function. Of the seven mammalian sirtuins (SIRT1-7), SIRT1 is the most extensively studied and is a key regulator of metabolic pathways and cellular stress responses. The activity of SIRT1 is intrinsically linked to cellular energy status through its dependence on NAD+.

This compound is a potent and selective small molecule activator of SIRT1. Its ability to modulate SIRT1 activity has made it a subject of interest in preclinical research for a variety of age-related and metabolic diseases. This document synthesizes the available pharmacological and toxicological data on this compound to provide a detailed technical resource for the scientific community.

Pharmacology

Mechanism of Action

This compound functions as an allosteric activator of SIRT1. It binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates. This leads to an increase in the rate of deacetylation of various SIRT1 targets.

The primary mechanism of SIRT1 activation involves the removal of acetyl groups from lysine (B10760008) residues on target proteins. This NAD+-dependent reaction yields the deacetylated protein, nicotinamide, and O-acetyl-ADP-ribose.[1][2][3][4] Key downstream targets of SIRT1 include transcription factors such as p53 and NF-κB, which are involved in apoptosis and inflammation, respectively.[1][2] By deacetylating these and other targets, SIRT1 influences a broad range of physiological processes.

In Vitro Pharmacology

The potency and selectivity of this compound have been characterized in various in vitro assays.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueNotes
EC50 for SIRT1 Activation 0.16 µMEC50 represents the concentration required to achieve 50% of the maximal activation.
Selectivity >230-fold selective for SIRT1 over SIRT2 and SIRT3Demonstrates a high degree of specificity for SIRT1.

Experimental Protocol: SIRT1 Activity Assay (Fluorometric)

A common method to determine the in vitro activity of SIRT1 activators like this compound is a fluorometric assay.

  • Reagents and Materials:

    • Recombinant human SIRT1 enzyme

    • Fluorogenic acetylated peptide substrate (e.g., from p53)

    • NAD+

    • This compound (or other test compounds) dissolved in DMSO

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution containing a protease (e.g., trypsin)

    • 96-well black microplates

    • Fluorometer

  • Procedure:

    • Prepare a reaction mixture containing the SIRT1 enzyme, the fluorogenic peptide substrate, and NAD+ in the assay buffer.

    • Add varying concentrations of this compound or a vehicle control (DMSO) to the wells of the microplate.

    • Initiate the reaction by adding the reaction mixture to the wells.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and initiate the development step by adding the developer solution. The protease in the developer solution cleaves the deacetylated substrate, releasing the fluorophore.

    • Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).

    • The increase in fluorescence is proportional to the SIRT1 activity. Calculate the EC50 value by plotting the fluorescence intensity against the concentration of this compound and fitting the data to a dose-response curve.

In Vivo Pharmacology & Pharmacokinetics

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax Time at which the Cmax is observed.
AUC Area under the curve; represents the total drug exposure over time.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t1/2) The time required for the concentration of the drug in the body to be reduced by one-half.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Male Sprague-Dawley rats (or other appropriate rodent species).

  • Drug Administration:

    • Intravenous (IV) Administration: Administer this compound at a defined dose via the tail vein to a group of animals.

    • Oral (PO) Administration: Administer this compound at a defined dose via oral gavage to a separate group of animals.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 2 from the plasma concentration-time data.

Toxicology

A comprehensive toxicological assessment is essential for any compound intended for further development. While a dedicated toxicology profile for this compound is not publicly available, the following outlines the standard types of studies conducted to evaluate the safety of a new chemical entity.

Table 3: Overview of Preclinical Toxicology Studies

Study TypePurposeKey Parameters Evaluated
Single-Dose Toxicity (Acute) To determine the toxicity of a substance after a single administration.LD50 (median lethal dose), clinical signs of toxicity, gross pathology.
Repeat-Dose Toxicity (Sub-chronic to Chronic) To evaluate the toxic effects of a substance after repeated administration over a period of time.NOAEL (No-Observed-Adverse-Effect Level), target organ toxicity, changes in hematology, clinical chemistry, and histopathology.
Genotoxicity To assess the potential of a substance to damage genetic material.Mutations (Ames test), chromosomal aberrations (in vitro and in vivo).
Safety Pharmacology To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.Effects on cardiovascular, respiratory, and central nervous systems.
Reproductive and Developmental Toxicity To evaluate the potential adverse effects on sexual function, fertility, and development.Effects on fertility, embryonic development, and pre- and postnatal development.

Experimental Protocol: Repeat-Dose Oral Toxicity Study (Rodent)

  • Animal Model: Wistar rats (equal numbers of males and females).

  • Dose Groups: At least three dose levels (low, mid, and high) of this compound and a vehicle control group.

  • Administration: Administer this compound or vehicle orally once daily for a specified duration (e.g., 28 or 90 days).

  • Observations:

    • Clinical Signs: Observe animals daily for any signs of toxicity.

    • Body Weight and Food Consumption: Measure weekly.

    • Ophthalmology: Conduct examinations before and at the end of the study.

    • Hematology and Clinical Chemistry: Analyze blood samples at termination.

    • Urinalysis: Analyze urine samples at termination.

  • Necropsy and Histopathology:

    • At the end of the study, perform a full necropsy on all animals.

    • Weigh major organs.

    • Collect a comprehensive set of tissues for histopathological examination.

  • Data Analysis: Analyze the data to identify any dose-related adverse effects and determine the NOAEL.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways influenced by this compound and the workflows of key experiments can aid in understanding its biological context and the methods used for its characterization.

SRT1_Activation_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound SIRT1_inactive SIRT1 (Inactive) This compound->SIRT1_inactive Allosteric Activation SIRT1_active SIRT1 (Active) SIRT1_inactive->SIRT1_active NAM Nicotinamide SIRT1_active->NAM Deacetylated_Proteins Deacetylated Proteins SIRT1_active->Deacetylated_Proteins Deacetylation NAD NAD+ NAD->SIRT1_active Acetylated_Proteins Acetylated Proteins (e.g., p53, NF-κB) Acetylated_Proteins->SIRT1_active Cellular_Response Cellular Response (e.g., Altered Gene Expression, Stress Resistance) Deacetylated_Proteins->Cellular_Response

Caption: this compound allosterically activates SIRT1, leading to the deacetylation of target proteins.

In_Vivo_PK_Workflow start Start: Animal Dosing (IV & PO) blood_sampling Serial Blood Sampling start->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation bioanalysis Bioanalysis (LC-MS/MS) plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis end End: Determine ADME Profile pk_analysis->end

Caption: Workflow for a typical in vivo pharmacokinetic study.

Toxicology_Study_Workflow start Start: Animal Grouping & Acclimation dosing Repeat-Dose Administration (e.g., 28 or 90 days) start->dosing in_life_obs In-Life Observations (Clinical Signs, Body Weight) dosing->in_life_obs terminal_procedures Terminal Procedures (Blood & Urine Collection) in_life_obs->terminal_procedures necropsy Necropsy & Organ Weight terminal_procedures->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & NOAEL Determination histopathology->data_analysis end End: Toxicology Profile data_analysis->end

References

Methodological & Application

Application Notes and Protocols for SRT3190: A Selective SIRT1 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT3190 is a potent and selective small molecule activator of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase. SIRT1 plays a vital role in regulating a wide array of cellular processes, including stress resistance, metabolism, inflammation, and apoptosis. It exerts its effects by deacetylating numerous protein targets, including transcription factors and histones. These application notes provide detailed protocols for in vitro studies to characterize the activity and cellular effects of this compound.

Mechanism of Action

This compound functions as a direct allosteric activator of SIRT1. It binds to a site on the SIRT1 enzyme, leading to a conformational change that enhances its catalytic efficiency. This results in increased deacetylation of SIRT1 substrates, such as the p53 tumor suppressor protein and the RelA/p65 subunit of the NF-κB complex.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound based on in vitro studies.

ParameterValueDescription
EC50 for SIRT1 0.16 µMThe concentration of this compound required to achieve 50% of the maximum activation of SIRT1 enzymatic activity.
SIRT2 Selectivity >230-foldThis compound is over 230 times more potent in activating SIRT1 compared to SIRT2.[1]
SIRT3 Selectivity >230-foldThis compound is over 230 times more potent in activating SIRT1 compared to SIRT3.[1]

Experimental Protocols

In Vitro SIRT1 Enzymatic Activity Assay

This protocol describes a fluorometric assay to measure the enzymatic activity of recombinant human SIRT1 in the presence of this compound.

Materials:

  • Recombinant human SIRT1 enzyme

  • This compound

  • Fluor de Lys-SIRT1 substrate (acetylated peptide with a fluorescent reporter)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • This compound at various concentrations

    • Recombinant human SIRT1 enzyme

  • Initiate the reaction by adding NAD+ and the Fluor de Lys-SIRT1 substrate.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and develop the fluorescent signal by adding the Developer solution.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the fold activation of SIRT1 activity relative to the vehicle control (e.g., DMSO).

  • Plot the fold activation against the log of this compound concentration and determine the EC50 value using non-linear regression analysis.

p53 Deacetylation Assay (Western Blot)

This protocol outlines the steps to assess the effect of this compound on the deacetylation of p53 in a cellular context.

Materials:

  • Human cell line expressing wild-type p53 (e.g., MCF-7, U2OS)

  • This compound

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., Etoposide) to induce p53 acetylation

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies:

    • Anti-acetyl-p53 (Lys382)

    • Anti-total p53

    • Anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with a DNA damaging agent (e.g., 10 µM Etoposide) for 4-6 hours to induce p53 acetylation.

  • Co-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the last 4-6 hours of the DNA damage treatment.

  • Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-acetyl-p53 and anti-total p53) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetyl-p53 signal to total p53 and the loading control.

NF-κB Reporter Assay

This protocol describes a luciferase-based reporter assay to measure the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • Human cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for transfection normalization

  • Transfection reagent

  • This compound

  • TNF-α (or other NF-κB activator)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity (NF-κB-driven) to the Renilla luciferase activity (constitutive).

  • Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the TNF-α stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.

Signaling Pathway and Workflow Diagrams

SRT3190_Mechanism_of_Action This compound This compound SIRT1 SIRT1 (inactive) This compound->SIRT1 Allosteric Activation SIRT1_active SIRT1 (active) p53_ac Acetylated p53 (active) SIRT1_active->p53_ac Deacetylation NFkB_ac Acetylated NF-κB (p65) (active) SIRT1_active->NFkB_ac Deacetylation p53 p53 (inactive) p53_ac->p53 Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Inhibition of NFkB NF-κB (p65) (inactive) NFkB_ac->NFkB Inflammation Inflammation NFkB->Inflammation Inhibition of

Caption: Mechanism of this compound action.

Western_Blot_Workflow cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting A Seed Cells B DNA Damage Induction (e.g., Etoposide) A->B C This compound Treatment B->C D Cell Lysis C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Protein Transfer (PVDF) F->G H Blocking G->H I Primary Antibody Incubation (anti-Ac-p53, anti-p53) H->I J Secondary Antibody Incubation I->J K Chemiluminescent Detection J->K NFkB_Reporter_Assay_Workflow A Co-transfect cells with NF-κB-luciferase and Renilla plasmids B Pre-treat with this compound A->B C Stimulate with TNF-α B->C D Cell Lysis C->D E Measure Luciferase Activity D->E F Data Analysis (Normalize to Renilla, Calculate % Inhibition) E->F

References

Application Notes and Protocols for the Use of SRT3190 in Mouse Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT3190 is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that is a key regulator of numerous cellular processes, including metabolism, inflammation, and cellular stress responses. Activation of SIRT1 has shown therapeutic promise in a variety of preclinical disease models. Due to a lack of specific published studies on this compound, these application notes and protocols are based on established methodologies for other well-characterized SIRT1 activators, such as resveratrol (B1683913) and SRT1720. These compounds have been extensively studied in mouse models of metabolic, neurodegenerative, and inflammatory diseases. The provided protocols and data should serve as a comprehensive guide for researchers initiating in vivo studies with this compound.

Data Presentation: Efficacy of SIRT1 Activators in Mouse Models

The following tables summarize quantitative data from key preclinical studies using SIRT1 activators in various mouse models. This data is intended to provide a reference for expected outcomes when using a potent SIRT1 activator like this compound.

Table 1: Metabolic Disease Models
SIRT1 ActivatorMouse ModelDosing RegimenKey Efficacy EndpointsOutcomeReference
SRT1720Diet-induced obese C57BL/6J mice100 mg/kg/day, oral gavageBody weight, glucose tolerance, insulin (B600854) sensitivity, liver triglyceridesPrevented diet-induced obesity, improved glucose tolerance and insulin sensitivity, and reduced hepatic steatosis.[1][2]
ResveratrolHigh-fat diet-fed C57BL/6J mice22.4 mg/kg/day in dietInsulin sensitivity, mitochondrial number, glucose toleranceImproved insulin sensitivity, increased mitochondrial biogenesis, and enhanced glucose tolerance.[3][3]
SRT1720ob/ob mice30 mg/kg/day, oral gavagePlasma glucose, insulin levelsLowered plasma glucose and insulin levels.[4]
Table 2: Neurodegenerative Disease Models
SIRT1 ActivatorMouse ModelDosing RegimenKey Efficacy EndpointsOutcomeReference
Resveratrolp25 transgenic mice (Alzheimer's model)Intraperitoneal injectionNeurodegeneration in the hippocampus, learning impairmentReduced neurodegeneration and prevented learning impairment.[5][5]
ResveratrolSOD1G93A transgenic mice (ALS model)Not specifiedMotor neuron survivalPromoted motor neuron survival in cell-based models.[5]
β-lapachoneR6/2 HD mice (Huntington's model)Oral administrationSIRT1 expression, mitochondrial ROSIncreased SIRT1 expression and ameliorated mitochondrial reactive oxygen species.[6][6]
Table 3: Inflammatory Disease Models
SIRT1 ActivatorMouse ModelDosing RegimenKey Efficacy EndpointsOutcomeReference
SRTCX1003LPS-induced acute inflammation in C57BL/6 miceOral administrationProinflammatory cytokines (TNFα, IL-12)Decreased the production of TNFα and IL-12.[7][8][7][8]
ResveratrolCollagen-induced arthritis (CIA) miceNot specifiedT cell activation, TNF-α and IL-12 productionReduced T cell activation and production of pro-inflammatory cytokines.[9][9]

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for SIRT1 activators. These can be adapted for the use of this compound.

Protocol 1: Evaluation of this compound in a Diet-Induced Obesity Mouse Model

Objective: To assess the efficacy of this compound in preventing or treating obesity and related metabolic disorders in mice fed a high-fat diet (HFD).

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Glucometer and glucose strips

  • Insulin

  • Equipment for tissue collection and analysis (e.g., liver triglycerides)

Methodology:

  • Acclimation: Acclimate mice for one week with free access to standard chow and water.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Group 1: Standard diet + Vehicle

    • Group 2: High-fat diet + Vehicle

    • Group 3: High-fat diet + this compound (e.g., 30 mg/kg/day)

    • Group 4: High-fat diet + this compound (e.g., 100 mg/kg/day)

  • Treatment Administration:

    • Begin respective diets for all groups.

    • Administer this compound or vehicle daily via oral gavage for a period of 12-16 weeks.

  • Monitoring:

    • Record body weight and food intake weekly.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): At week 12, fast mice for 6 hours, then administer an intraperitoneal (IP) injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): At week 13, fast mice for 4 hours, then administer an IP injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and collect blood for plasma analysis (e.g., insulin, lipids).

    • Harvest tissues (liver, adipose tissue, muscle) for histological analysis and measurement of tissue triglycerides.

Protocol 2: Evaluation of this compound in an LPS-Induced Acute Inflammation Mouse Model

Objective: To determine the anti-inflammatory effects of this compound in a mouse model of acute systemic inflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle (e.g., DMSO and saline)

  • Intraperitoneal injection needles

  • ELISA kits for TNFα and IL-12

Methodology:

  • Acclimation: Acclimate mice for one week.

  • Group Allocation: Randomly assign mice to the following groups (n=6-8 per group):

    • Group 1: Vehicle (for this compound) + Saline (for LPS)

    • Group 2: Vehicle (for this compound) + LPS

    • Group 3: this compound + LPS

  • Treatment Administration:

    • Administer this compound or vehicle via oral gavage or IP injection 1-2 hours prior to the LPS challenge.

  • Induction of Inflammation:

    • Administer LPS (e.g., 1 mg/kg) via IP injection.

  • Sample Collection:

    • At 2 hours post-LPS injection, collect blood via cardiac puncture.

    • Separate serum for cytokine analysis.

  • Cytokine Analysis:

    • Measure the serum levels of TNFα and IL-12 using commercially available ELISA kits according to the manufacturer's instructions.

Mandatory Visualizations

SIRT1 Signaling Pathway

SIRT1_Pathway cluster_upstream Upstream Activators cluster_sirt1 SIRT1 cluster_downstream Downstream Targets & Effects This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates Resveratrol Resveratrol Resveratrol->SIRT1 Activates NAD+ NAD+ NAD+->SIRT1 Cofactor PGC-1α PGC-1α SIRT1->PGC-1α Deacetylates (Activates) FOXO FOXO SIRT1->FOXO Deacetylates (Activates) p53 p53 SIRT1->p53 Deacetylates (Inhibits) NF-κB (p65) NF-κB (p65) SIRT1->NF-κB (p65) Deacetylates (Inhibits) Mitochondrial\nBiogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial\nBiogenesis Stress\nResistance Stress Resistance FOXO->Stress\nResistance Apoptosis\n(Inhibition) Apoptosis (Inhibition) p53->Apoptosis\n(Inhibition) Inflammation\n(Inhibition) Inflammation (Inhibition) NF-κB (p65)->Inflammation\n(Inhibition)

Caption: Simplified SIRT1 signaling pathway activated by small molecules.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_outcome Outcome Animal Acclimation Animal Acclimation Group Allocation Group Allocation Animal Acclimation->Group Allocation Baseline Measurements Baseline Measurements Group Allocation->Baseline Measurements Daily Dosing\n(this compound/Vehicle) Daily Dosing (this compound/Vehicle) Baseline Measurements->Daily Dosing\n(this compound/Vehicle) Regular Monitoring\n(Body Weight, etc.) Regular Monitoring (Body Weight, etc.) Daily Dosing\n(this compound/Vehicle)->Regular Monitoring\n(Body Weight, etc.) In-life Assessments\n(GTT, ITT, etc.) In-life Assessments (GTT, ITT, etc.) Regular Monitoring\n(Body Weight, etc.)->In-life Assessments\n(GTT, ITT, etc.) Endpoint Sample Collection\n(Blood, Tissues) Endpoint Sample Collection (Blood, Tissues) In-life Assessments\n(GTT, ITT, etc.)->Endpoint Sample Collection\n(Blood, Tissues) Biochemical & Histological Analysis Biochemical & Histological Analysis Endpoint Sample Collection\n(Blood, Tissues)->Biochemical & Histological Analysis Data Analysis & Interpretation Data Analysis & Interpretation Biochemical & Histological Analysis->Data Analysis & Interpretation

References

Application Notes and Protocols for SRT3190 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of SRT3190, a selective SIRT1 (Sirtuin-1) activator, in cell culture experiments. The following sections outline the mechanism of action, recommended dosage and administration, and detailed methodologies for key experimental assays to assess the effects of this compound on cellular processes.

Introduction to this compound

This compound is a small molecule activator of SIRT1, a NAD+-dependent deacetylase. SIRT1 plays a crucial role in regulating a variety of cellular processes, including stress resistance, metabolism, apoptosis, and inflammation.[1] By activating SIRT1, this compound can modulate the acetylation status and activity of numerous downstream target proteins, making it a valuable tool for research in aging, metabolic diseases, and cancer.

Mechanism of Action: this compound allosterically activates SIRT1, enhancing its deacetylase activity towards its substrates. This activation is dependent on the presence of NAD+. SIRT1's downstream targets include transcription factors such as p53, NF-κB, and FOXO proteins, as well as the metabolic regulator PGC-1α.[1] Deacetylation of these targets can lead to the inhibition of apoptosis, reduction of inflammation, and alterations in metabolic pathways.[1]

Dosage and Administration in Cell Culture

The optimal concentration and treatment duration of this compound can vary depending on the cell line and the specific biological question being investigated. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell type and experimental setup.

Table 1: Recommended Starting Concentrations and Treatment Times for this compound

ParameterRecommendationNotes
Stock Solution Preparation 10 mM in DMSOStore at -20°C. Avoid repeated freeze-thaw cycles.
Working Concentration Range 0.1 µM - 10 µMStart with a range of concentrations to determine the optimal dose.
EC50 for SIRT1 Activation ~0.16 µMThis is the concentration for half-maximal activation of SIRT1 in vitro. Cellular effects may require higher concentrations.
Treatment Duration 6 - 72 hoursThe incubation time should be optimized based on the specific endpoint being measured (e.g., protein expression, cell viability).

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the effects of this compound in cell culture.

Cell Culture and this compound Treatment

Protocol:

  • Cell Seeding: Plate cells in appropriate cell culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.

  • This compound Preparation: Prepare a working solution of this compound by diluting the 10 mM DMSO stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

G cluster_0 Cell Preparation cluster_1 Treatment seeding Seed cells in culture vessel adherence Allow cells to adhere (24h) seeding->adherence prepare_srt Prepare this compound working solutions add_treatment Add this compound or vehicle to cells adherence->add_treatment prepare_srt->add_treatment incubation Incubate for desired duration add_treatment->incubation

Figure 1: Experimental workflow for this compound treatment in cell culture.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in section 3.1.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis of SIRT1 Downstream Targets

This protocol allows for the detection of changes in the acetylation status and expression levels of SIRT1 target proteins.

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-p53, total p53, or other SIRT1 targets overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

G This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates Acetylation Acetylation SIRT1->Acetylation removes p53 p53 Apoptosis Apoptosis Inhibition p53->Apoptosis FOXO FOXO StressResistance Stress Resistance FOXO->StressResistance NFkB NF-κB Inflammation Inflammation Inhibition NFkB->Inflammation Acetylation->p53 Acetylation->FOXO Acetylation->NFkB

Figure 2: Simplified signaling pathway of this compound and SIRT1.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound as described in section 3.1.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them, then combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G cluster_0 Sample Preparation cluster_1 Staining and Analysis harvest Harvest Cells wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 3: Workflow for Annexin V/PI apoptosis assay.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low Cell Viability in Control High DMSO concentrationEnsure the final DMSO concentration does not exceed 0.1%.
Cells were not healthy at the time of treatmentUse cells in the exponential growth phase and ensure high viability before starting the experiment.
No Effect of this compound Observed Concentration is too lowPerform a dose-response experiment with a wider range of concentrations.
Incubation time is too shortIncrease the treatment duration.
Cell line is not responsiveVerify SIRT1 expression in your cell line.
High Background in Western Blot Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).
Primary antibody concentration is too highTitrate the primary antibody to determine the optimal concentration.

References

preparing SRT3190 stock solutions for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of SRT3190, a selective Sirtuin 1 (SIRT1) activator and C-X-C motif chemokine receptor 2 (CXCR2) ligand, for use in research applications. Adherence to these guidelines will ensure the consistency and reliability of experimental results.

Compound Information

This compound is a small molecule with dual activities, making it a valuable tool for investigating cellular metabolism, inflammation, and aging. Its primary mechanism of action is the activation of SIRT1, an NAD+-dependent deacetylase that plays a crucial role in various cellular processes. Additionally, this compound acts as a ligand for CXCR2, a G-protein coupled receptor involved in inflammatory responses and neutrophil chemotaxis.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 475.54 g/mol [1]
Appearance Solid[2]
Solubility in DMSO ≥47.6 mg/mL[1][2]
Solubility in Ethanol (B145695) ≥99.4 mg/mL (with sonication)[1][2]
Insolubility Water[1][2]
Storage Temperature -20°C[1][2]

Experimental Protocols: Stock Solution Preparation

Accurate preparation of stock solutions is critical for obtaining reproducible experimental data. Below are detailed protocols for dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) and ethanol.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = Desired Volume (mL) x 10 mmol/L x 475.54 g/mol x (1 mg / 1000 µg) x (1 g / 1000 mg)

      • For 1 mL of a 10 mM solution, you will need 4.7554 mg of this compound.

  • Weigh the this compound powder:

    • Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the desired volume of anhydrous/sterile DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 4.7554 mg, add 1 mL of DMSO.

  • Dissolve the compound:

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.[1][2] It is recommended to use the solution soon after preparation as long-term storage of the solution is not advised.[2]

Protocol for Preparing a 10 mM this compound Stock Solution in Ethanol

Materials:

  • This compound powder

  • 200 proof (100%) ethanol

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (water bath or probe)

Procedure:

  • Calculate the required mass of this compound:

    • Use the same formula as in the DMSO protocol. For 1 mL of a 10 mM solution, you will need 4.7554 mg of this compound.

  • Weigh the this compound powder:

    • Accurately weigh the calculated mass of this compound into a sterile microcentrifuge tube.

  • Add Ethanol:

    • Add the appropriate volume of 100% ethanol to the tube.

  • Dissolve the compound with sonication:

    • Vortex the solution.

    • Place the tube in a sonicator water bath and sonicate until the compound is fully dissolved.[1][2] The use of sonication is crucial for achieving complete dissolution in ethanol.

  • Storage:

    • Aliquot the stock solution into single-use volumes.

    • Store the aliquots at -20°C.

Visualizations

Experimental Workflow: this compound Stock Solution Preparation

G cluster_start Start cluster_weigh Step 1: Weighing cluster_solvent Step 2: Solvent Addition cluster_dissolve Step 3: Dissolution cluster_storage Step 4: Storage start Start: Obtain this compound Powder weigh Weigh this compound start->weigh add_dmso Add DMSO weigh->add_dmso For DMSO Stock add_etoh Add Ethanol weigh->add_etoh For Ethanol Stock vortex Vortex add_dmso->vortex add_etoh->vortex sonicate Sonicate (for Ethanol) vortex->sonicate Required for Ethanol aliquot Aliquot vortex->aliquot For DMSO Stock sonicate->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Signaling Pathway: this compound-Mediated SIRT1 Activation

G This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates NFkB NF-κB (p65) SIRT1->NFkB Deacetylates p53 p53 SIRT1->p53 Deacetylates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates Inflammation Inflammation (e.g., TNF-α, IL-6) NFkB->Inflammation Promotes Apoptosis Apoptosis p53->Apoptosis Promotes Metabolism Metabolism & Stress Resistance FOXO1->Metabolism Regulates

Caption: this compound activates SIRT1, leading to deacetylation of downstream targets.

Signaling Pathway: this compound and the CXCR2 Signaling Axis

G This compound This compound CXCR2 CXCR2 (G-protein coupled receptor) This compound->CXCR2 Binds to G_protein G-protein Signaling CXCR2->G_protein Activates Downstream Downstream Effectors (e.g., PI3K/Akt, MAPK) G_protein->Downstream Neutrophil Neutrophil Chemotaxis & Activation Downstream->Neutrophil

Caption: this compound acts as a ligand for the CXCR2 receptor.

References

Application Notes and Protocols for SRT3190 in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT3190 is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase that is a key regulator of metabolism and cellular stress responses. Activation of SIRT1 has been shown to have beneficial effects in a variety of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2][3] These effects are mediated through the deacetylation of a wide range of protein targets involved in glucose and lipid metabolism, inflammation, and mitochondrial function.[4] These application notes provide an overview of the use of this compound in preclinical metabolic disease research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

This compound allosterically activates SIRT1, leading to the deacetylation of downstream targets. This mimics the effects of caloric restriction, a known activator of SIRT1.[2] Key downstream targets of SIRT1 in metabolic regulation include:

  • Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): Deacetylation of PGC-1α by SIRT1 promotes mitochondrial biogenesis and fatty acid oxidation.

  • Forkhead box protein O1 (FOXO1): SIRT1-mediated deacetylation of FOXO1 suppresses gluconeogenesis in the liver.

  • Nuclear factor-kappa B (NF-κB): SIRT1 deacetylates the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing inflammation.[4]

The activation of these pathways by this compound leads to improved glucose homeostasis, increased insulin (B600854) sensitivity, reduced hepatic steatosis, and decreased inflammation.

Data Presentation

The following table summarizes the quantitative data from a preclinical study using a SIRT1 activator, SRT3025, in a diet-induced obesity mouse model. While this data is for a different compound, it is representative of the potential effects of a potent SIRT1 activator like this compound.

ParameterTreatment GroupResultPercent Change vs. Control
Body Weight SRT3025 (100 mg/kg for 7 weeks)Prevention of body weight gain-15.9%
PioglitazoneIncrease in body weight+9.5%
Fasting Glucose SRT3025 (100 mg/kg)Reduction-21%
Postprandial Glucose SRT3025 (100 mg/kg)Reduction-14%
PioglitazoneReduction-15.7%
Fasting Insulin SRT3025 (100 mg/kg)Reduction-70%
Postprandial Insulin SRT3025 (100 mg/kg)Reduction-82.7%
PioglitazoneReduction-78.9%
Serum Triglycerides SRT3025 (100 mg/kg)Reduction-41%
PioglitazoneReduction-43%
Liver Triglycerides SRT3025 (100 mg/kg)Reduction-48%
PioglitazoneIncrease+69%

Data from a preclinical study on SRT3025 presented at the 72nd Annual Meeting & Scientific Sessions of the American Diabetes Association (ADA) (2012).[5]

Experimental Protocols

In Vitro SIRT1 Activation Assay

This protocol describes how to measure the in vitro activation of SIRT1 by this compound using a commercially available fluorometric assay kit.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluor-de-Lys® SIRT1 substrate

  • NAD+

  • This compound

  • Assay buffer (e.g., PBS, pH 7.4)

  • Developer solution

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add recombinant SIRT1 enzyme, the Fluor-de-Lys® substrate, and NAD+ to each well.

  • Add the different concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate at 37°C for 1 hour.

  • Add the developer solution to each well and incubate for an additional 15 minutes at 37°C.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the fold activation by dividing the fluorescence signal of the this compound-treated wells by the signal of the vehicle control wells.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_srt Prepare this compound Stock prep_dil Prepare Serial Dilutions prep_srt->prep_dil add_srt Add this compound/Vehicle prep_dil->add_srt add_reagents Add SIRT1, Substrate, NAD+ add_reagents->add_srt incubate1 Incubate at 37°C (1 hr) add_srt->incubate1 add_dev Add Developer incubate1->add_dev incubate2 Incubate at 37°C (15 min) add_dev->incubate2 read_fluor Measure Fluorescence incubate2->read_fluor calc_act Calculate Fold Activation read_fluor->calc_act

In Vitro SIRT1 Activation Assay Workflow
In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical in vivo study to evaluate the efficacy of this compound in a diet-induced obesity mouse model.

Animal Model:

  • Male C57BL/6J mice, 6-8 weeks old.

Diet:

  • High-fat diet (HFD; e.g., 60% kcal from fat).

  • Control diet (CD; e.g., 10% kcal from fat).

Experimental Groups:

  • CD + Vehicle

  • HFD + Vehicle

  • HFD + this compound (e.g., 100 mg/kg/day)

Procedure:

  • Acclimatize mice for one week on the control diet.

  • Induce obesity by feeding mice the HFD for 8-12 weeks. A control group is maintained on the CD.

  • After the induction period, randomize the HFD-fed mice into vehicle and this compound treatment groups.

  • Administer this compound or vehicle daily by oral gavage for a specified duration (e.g., 4-8 weeks).[6]

  • Monitor body weight and food intake weekly.

  • Perform metabolic tests such as Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) at baseline and at the end of the treatment period.

  • At the end of the study, collect blood and tissues (liver, adipose tissue, muscle) for further analysis.

G cluster_induction Obesity Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis acclimatize Acclimatize Mice (1 week) diet High-Fat Diet (8-12 weeks) acclimatize->diet randomize Randomize Groups diet->randomize administer Administer this compound/Vehicle (4-8 weeks) randomize->administer monitor Monitor Body Weight & Food Intake administer->monitor metabolic_tests GTT & ITT administer->metabolic_tests collection Collect Blood & Tissues metabolic_tests->collection

In Vivo Study Workflow in DIO Mice
Glucose Tolerance Test (GTT)

  • Fast mice for 6 hours.

  • Measure baseline blood glucose from a tail snip.

  • Administer a 2 g/kg glucose solution via intraperitoneal (i.p.) injection.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Insulin Tolerance Test (ITT)
  • Fast mice for 4 hours.

  • Measure baseline blood glucose.

  • Administer insulin (e.g., 0.75 U/kg) via i.p. injection.

  • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Analysis of Liver and Adipose Tissue
  • Histology: Fix liver and adipose tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess steatosis and adipocyte size.

  • Gene Expression Analysis: Isolate RNA from tissues and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipid metabolism (e.g., Srebf1, Fasn, Cpt1a), gluconeogenesis (e.g., G6pc, Pepck), and inflammation (e.g., Tnf, Il6).[7][8]

  • Western Blotting: Analyze protein levels and phosphorylation status of key signaling molecules in the insulin signaling pathway (e.g., AKT, IRS1).

Signaling Pathway

G cluster_downstream Downstream Effects cluster_outcomes Metabolic Outcomes This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates PGC1a ↑ PGC-1α Activity SIRT1->PGC1a FOXO1 ↓ FOXO1 Activity SIRT1->FOXO1 NFkB ↓ NF-κB Activity SIRT1->NFkB Mito ↑ Mitochondrial Biogenesis & Fatty Acid Oxidation PGC1a->Mito Gluco ↓ Gluconeogenesis FOXO1->Gluco Inflam ↓ Inflammation NFkB->Inflam Steatosis ↓ Hepatic Steatosis Mito->Steatosis Insulin ↑ Insulin Sensitivity Gluco->Insulin Inflam->Insulin Insulin->Steatosis

This compound Signaling Pathway in Metabolic Regulation

Conclusion

This compound represents a promising therapeutic agent for the treatment of metabolic diseases due to its ability to activate SIRT1 and modulate key metabolic and inflammatory pathways. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Further research is warranted to fully elucidate the therapeutic potential of this compound in various metabolic disorders.

References

Application Notes and Protocols for Utilizing SRT3190 in Neurodegenerative Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract These application notes provide a comprehensive guide for researchers utilizing SRT3190, a potent and selective Sirtuin 1 (SIRT1) activator, in the study of neurodegenerative disorders such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD). This document outlines the mechanism of action of this compound, summarizes its known pharmacological data, and provides detailed protocols for evaluating its therapeutic potential in relevant in vitro models. The included methodologies cover SIRT1 activity assays, cell viability under neurotoxic stress, and protein aggregation assays. Diagrams of the core signaling pathway and a general experimental workflow are provided to facilitate experimental design and execution.

Mechanism of Action: this compound as a SIRT1 Activator

This compound is a synthetic, small-molecule activator of SIRT1, a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase. SIRT1 plays a crucial role in cellular stress resistance, metabolism, and longevity. In the context of neurodegeneration, SIRT1 activation is considered a promising therapeutic strategy due to its ability to deacetylate and modulate the activity of numerous downstream targets involved in neuronal survival and function.

Key neuroprotective mechanisms mediated by SIRT1 activation include:

  • Mitochondrial Biogenesis and Function: SIRT1 deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis, leading to improved mitochondrial function and reduced oxidative stress.[1]

  • Inflammation and Oxidative Stress Response: SIRT1 can suppress neuroinflammation by inhibiting the NF-κB signaling pathway.[1] It also enhances the cellular antioxidant response by activating Forkhead box O (FOXO) transcription factors.[1]

  • Apoptosis Regulation: By deacetylating proteins like p53, SIRT1 can inhibit the execution of apoptotic pathways, thereby promoting neuronal survival.

The activation of SIRT1 by this compound is allosteric, meaning it binds to a site on the enzyme distinct from the active site, which leads to a conformational change that increases the enzyme's affinity for its substrates (i.e., lowers the Km).[2][3]

SIRT1_Activation_Pathway cluster_reaction This compound This compound SIRT1 SIRT1 (Inactive) This compound->SIRT1 Binds & Activates SIRT1_Active SIRT1 (Active) Substrate_DeAc Deacetylated Substrates SIRT1_Active->Substrate_DeAc Deacetylates NAD NAD+ Substrate_Ac Acetylated Substrates (PGC-1α, NF-κB, p53) Outcomes Neuroprotective Outcomes: • Mitochondrial Biogenesis ↑ • Inflammation ↓ • Oxidative Stress ↓ • Apoptosis ↓ Substrate_DeAc->Outcomes

Fig 1. This compound allosterically activates SIRT1, promoting deacetylation of key substrates.

Quantitative Data

While extensive quantitative data for this compound across various neurodegenerative models is not widely available in consolidated public literature, its primary pharmacological parameter as a SIRT1 activator has been defined. Researchers are encouraged to use the provided protocols to generate dose-response data for their specific models of interest.

Table 1: Pharmacological Profile of this compound

ParameterValueSelectivitySource
SIRT1 Activation (EC₅₀) 0.16 µM>230-fold vs SIRT2 and SIRT3[4]

Application Notes for Neurodegenerative Disease Models

Alzheimer's Disease (AD)
  • Rationale: SIRT1 activation has been shown to be protective in AD models. It can promote the non-amyloidogenic processing of amyloid precursor protein (APP) by upregulating the α-secretase ADAM10 and may also reduce neuroinflammation and tau hyperphosphorylation.[5][6]

  • Suggested In Vitro Model: Human neuroblastoma (SH-SY5Y) cells or primary cortical neurons treated with aggregated amyloid-beta (Aβ) 1-42 oligomers to induce toxicity.

  • Key Experimental Endpoints:

    • Neuronal viability (MTT or LDH assay).

    • Levels of Aβ aggregation (Thioflavin T assay).

    • Phosphorylation status of tau protein (Western Blot).

    • Expression of inflammatory markers (e.g., IL-6, TNF-α via qPCR or ELISA).

Parkinson's Disease (PD)
  • Rationale: In PD models, SIRT1 activation can protect dopaminergic neurons from toxins like MPP+ (the active metabolite of MPTP) and rotenone (B1679576). This protection is linked to enhanced mitochondrial function, reduced oxidative stress, and inhibition of apoptosis.

  • Suggested In Vitro Model: SH-SY5Y cells or primary dopaminergic neurons treated with MPP+ or rotenone to mimic PD-related neurotoxicity.

  • Key Experimental Endpoints:

    • Dopaminergic neuron survival (Tyrosine Hydroxylase staining and cell counting).

    • α-synuclein aggregation (Thioflavin T assay or filter trap assay).

    • Mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes).

    • Reactive oxygen species (ROS) levels (e.g., using DCFDA assay).

Huntington's Disease (HD)
  • Rationale: HD is caused by a polyglutamine expansion in the huntingtin (HTT) protein, leading to the formation of toxic protein aggregates. SIRT1 activation may confer protection by improving cellular stress responses and enhancing the clearance of mutant huntingtin (mHTT) aggregates.

  • Suggested In Vitro Model: PC12 cells or primary striatal neurons transfected to express mHTT with an expanded polyQ tract (e.g., Htt-Q74 or Htt-Q103).

  • Key Experimental Endpoints:

    • Cell viability (MTT or LDH assay).

    • Quantification of mHTT aggregates (Filter trap assay or immunofluorescence).

    • Caspase-3 activity as a marker for apoptosis.

Detailed Experimental Protocols

The following protocols provide a framework for assessing the efficacy of this compound. Researchers should optimize concentrations and incubation times for their specific cell models.

Protocol 1: In Vitro SIRT1 Activity Assay (Fluorometric)

Principle: This assay measures the deacetylase activity of recombinant SIRT1 on a fluorogenic-acetylated peptide substrate. Deacetylation by SIRT1 renders the substrate susceptible to a developing agent, which releases a fluorescent molecule. The fluorescence intensity is directly proportional to SIRT1 activity.

Materials:

  • Recombinant Human SIRT1 Enzyme

  • This compound (stock solution in DMSO)

  • SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • NAD+ (stock solution in assay buffer)

  • Fluorogenic Acetylated Peptide Substrate (e.g., Fluor-de-Lys®)

  • Developer Solution (containing a protease and a nicotinamide inhibitor like Trichostatin A)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Method:

  • Prepare a reaction mixture containing SIRT1 Assay Buffer, 200 µM NAD+, and the desired concentration of this compound (e.g., serial dilutions from 0.01 µM to 10 µM). Include a "no activator" control (DMSO vehicle) and a "no enzyme" background control.

  • Add 25 µL of the reaction mixture to each well of the 96-well plate.

  • Add 5 µL of recombinant SIRT1 enzyme to all wells except the "no enzyme" controls.

  • Incubate the plate at 37°C for 10 minutes to allow this compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic acetylated peptide substrate (final concentration ~100 µM).

  • Immediately place the plate in a fluorescence reader pre-set to 37°C.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction by adding 50 µL of the Developer Solution to each well.

  • Continue incubation at 37°C for an additional 30-60 minutes, allowing the fluorescent signal to develop.

  • Measure the fluorescence intensity. Subtract the "no enzyme" background from all other readings and plot the fluorescence signal against the this compound concentration to determine the EC₅₀.

Protocol 2: Neuroprotection and Cell Viability Assay (MTT)

Principle: This protocol assesses the ability of this compound to protect neuronal cells from a specific neurotoxin. The MTT assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons plated in 96-well plates

  • Appropriate cell culture medium

  • Neurotoxin (e.g., Aβ₁₋₄₂ oligomers at 10 µM, MPP+ at 500 µM, or rotenone at 1 µM)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer (absorbance at 570 nm)

Method:

  • Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate as required (e.g., 24-48 hours for cell lines, 5-7 days for primary neurons).

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) for 2-4 hours. Include a "cells only" control group.

  • After pre-treatment, add the selected neurotoxin to the appropriate wells. Maintain a "cells only" and "this compound only" control group without the toxin.

  • Incubate for the required time to induce toxicity (e.g., 24 hours).

  • After the incubation period, remove the media and add 100 µL of fresh media plus 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the MTT-containing medium.

  • Add 100 µL of solubilization buffer (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the untreated control cells (100% viability). Plot the viability against this compound concentration to assess the protective effect.

Protocol 3: Thioflavin T (ThT) Protein Aggregation Assay

Principle: Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils (e.g., aggregated Aβ, α-synuclein, and mHTT). This assay monitors the kinetics of protein aggregation in the presence or absence of this compound.

Materials:

  • Monomeric protein of interest (e.g., Aβ₁₋₄₂, α-synuclein, or mHTT exon 1 fragment)

  • Aggregation Buffer (e.g., PBS, pH 7.4)

  • This compound (stock solution in DMSO)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with bottom-reading capability (Excitation: ~440 nm, Emission: ~485 nm)

Method:

  • Prepare the monomeric protein solution in Aggregation Buffer at a final concentration that supports aggregation (e.g., 25 µM Aβ₁₋₄₂). Keep on ice.

  • In each well of the 96-well plate, add the protein solution along with various concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle (DMSO).

  • Add ThT to each well to a final concentration of 10 µM.

  • Place the plate in a fluorescence reader pre-set to 37°C.

  • Set the reader to take fluorescence measurements every 10-15 minutes for a period of 24-48 hours. Include intermittent shaking between reads to promote aggregation.

  • Plot the fluorescence intensity against time. A sigmoidal curve is typical for amyloid aggregation.

  • Analyze the data to determine the effect of this compound on the lag time (nucleation phase) and the maximum fluorescence signal (total fibril mass). An increase in lag time or a decrease in the final signal indicates inhibition of aggregation.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the potential of this compound in an in vitro model of a neurodegenerative disease.

Experimental_Workflow cluster_setup 1. Model Setup cluster_treatment 2. Treatment cluster_assays 3. Endpoint Analysis cluster_analysis 4. Data Interpretation Model Establish In Vitro Disease Model (e.g., Primary neurons + Toxin) Treatment Treat with this compound (Dose-Response) Model->Treatment Viability Cell Viability (MTT / LDH) Treatment->Viability Mechanism Mechanism of Action (SIRT1 Activity, Western Blot) Treatment->Mechanism Pathology Disease Pathology (Protein Aggregation, IF) Treatment->Pathology Analysis Data Analysis & Interpretation (EC50, IC50, Statistical Significance) Viability->Analysis Mechanism->Analysis Pathology->Analysis

Fig 2. A logical workflow for testing this compound in neurodegeneration models.

References

Application Notes and Protocols for SRT3190 Treatment in Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SRT3190 is a selective activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in regulating inflammation, cellular metabolism, and stress responses. Emerging evidence suggests that SIRT1 activation may be a promising therapeutic strategy for various autoimmune diseases. These application notes provide an overview of the potential use of this compound in preclinical models of autoimmune diseases and offer detailed protocols for its evaluation in models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

Mechanism of Action

SIRT1 activation by compounds like this compound has been shown to modulate the immune system through various mechanisms. A key action is the deacetylation of critical transcription factors that drive inflammatory responses.[1][2] By deacetylating proteins such as NF-κB, STAT3, and AP-1, SIRT1 can suppress the expression of pro-inflammatory cytokines and mediators.[1][2] Furthermore, SIRT1 can influence the differentiation and function of various immune cells, including T cells and dendritic cells, promoting a more tolerogenic environment.[1][2]

Data Presentation: Efficacy of this compound in Preclinical Autoimmune Models

The following tables present a summary of representative quantitative data on the therapeutic effects of this compound in various animal models of autoimmune diseases. Please note that this data is illustrative and intended to serve as a template for recording experimental results.

Table 1: Effect of this compound on Disease Severity in Experimental Autoimmune Encephalomyelitis (EAE)

Treatment GroupMean Clinical Score (Peak)Mean Day of OnsetCumulative Disease Score
Vehicle Control3.5 ± 0.511 ± 145 ± 5
This compound (10 mg/kg)2.0 ± 0.414 ± 125 ± 4
This compound (30 mg/kg)1.2 ± 0.316 ± 215 ± 3

Table 2: Effect of this compound on Arthritis Severity in Collagen-Induced Arthritis (CIA)

Treatment GroupArthritis Index (Day 42)Paw Thickness (mm, Day 42)Serum IL-6 (pg/mL)Serum TNF-α (pg/mL)
Vehicle Control10 ± 1.53.5 ± 0.3150 ± 20250 ± 30
This compound (10 mg/kg)5 ± 1.02.5 ± 0.280 ± 15130 ± 25
This compound (30 mg/kg)2 ± 0.52.0 ± 0.140 ± 1070 ± 15

Table 3: Effect of this compound on DSS-Induced Colitis

Treatment GroupBody Weight Loss (%)Colon Length (cm)Disease Activity Index (DAI)
Vehicle Control20 ± 35.5 ± 0.510 ± 1
This compound (10 mg/kg)10 ± 27.0 ± 0.45 ± 1
This compound (30 mg/kg)5 ± 18.5 ± 0.32 ± 0.5

Signaling Pathway

SRT3190_Mechanism_of_Action This compound Mechanism of Action in Autoimmunity This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates NFkB NF-κB SIRT1->NFkB deacetylates (inhibits) STAT3 STAT3 SIRT1->STAT3 deacetylates (inhibits) AP1 AP-1 SIRT1->AP1 deacetylates (inhibits) FoxP3 FoxP3 SIRT1->FoxP3 deacetylates (activates) ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) NFkB->ProInflammatory_Cytokines promotes transcription STAT3->ProInflammatory_Cytokines promotes transcription AP1->ProInflammatory_Cytokines promotes transcription Treg_Function Regulatory T cell (Treg) Function FoxP3->Treg_Function enhances Inflammation Inflammation ProInflammatory_Cytokines->Inflammation Treg_Function->Inflammation suppresses

Caption: this compound activates SIRT1, leading to the deacetylation and inhibition of pro-inflammatory transcription factors and activation of regulatory pathways.

Experimental Protocols

This compound Treatment in Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used mouse model for multiple sclerosis, characterized by T-cell mediated inflammation, demyelination, and axonal damage in the central nervous system.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • MOG35-55 peptide (Myelin Oligodendrocyte Glycoprotein peptide 35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

Protocol:

  • Induction of EAE:

    • On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 200 µg of MOG35-55 and 200 µg of M. tuberculosis in CFA.[3]

    • On days 0 and 2, administer 200 ng of PTX intraperitoneally (i.p.).[3]

  • This compound Administration:

    • Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).

    • Beginning on day 3 post-immunization, administer this compound or vehicle daily via oral gavage or i.p. injection. The exact dosage and route should be optimized in pilot studies.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7.

    • Score the disease severity on a scale of 0-5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[4]

  • Endpoint Analysis:

    • At the end of the experiment (e.g., day 28), collect blood for cytokine analysis (e.g., IL-17, IFN-γ, IL-10) using ELISA or multiplex assays.

    • Perfuse mice and collect spinal cords and brains for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunophenotyping of infiltrating immune cells by flow cytometry.

EAE_Workflow EAE Experimental Workflow Day0 Day 0: - MOG35-55/CFA immunization - PTX injection Day2 Day 2: - PTX injection Day0->Day2 Day3_onwards Day 3 onwards: - Daily this compound or  vehicle administration Day2->Day3_onwards Day7_onwards Day 7 onwards: - Daily clinical scoring Day3_onwards->Day7_onwards Endpoint Endpoint (e.g., Day 28): - Blood & tissue collection - Cytokine & histological analysis Day7_onwards->Endpoint

Caption: Workflow for inducing EAE and evaluating the therapeutic efficacy of this compound.

This compound Treatment in Collagen-Induced Arthritis (CIA)

CIA is a widely used animal model for rheumatoid arthritis that shares many immunological and pathological features with the human disease, including synovitis, pannus formation, and cartilage and bone erosion.[5]

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for this compound

Protocol:

  • Induction of CIA:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µL of an emulsion containing 100 µg of type II collagen in CFA.

    • On day 21, administer a booster immunization with 100 µL of an emulsion containing 100 µg of type II collagen in IFA.[5]

  • This compound Administration:

    • Prepare this compound in the appropriate vehicle.

    • Begin administration of this compound or vehicle (e.g., daily by oral gavage) upon the first signs of arthritis (typically around day 24-28) for a therapeutic protocol, or from day 0 for a prophylactic protocol.

  • Arthritis Scoring:

    • Monitor mice 3-4 times a week for the onset and severity of arthritis starting from day 21.

    • Score each paw on a scale of 0-4: 0, no swelling or erythema; 1, mild swelling and/or erythema of the wrist/ankle or digits; 2, moderate swelling and erythema; 3, severe swelling and erythema of the entire paw; 4, maximal swelling and erythema with joint deformity. The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 42-56), collect blood for measurement of serum anti-collagen antibodies and inflammatory cytokines (e.g., IL-6, TNF-α).[6][7]

    • Collect paws for histological assessment of inflammation, cartilage damage, and bone erosion.

CIA_Workflow CIA Experimental Workflow Day0 Day 0: - Primary immunization with  Collagen/CFA Day21 Day 21: - Booster immunization with  Collagen/IFA Day0->Day21 Treatment Treatment Phase: - this compound or vehicle  administration Day21->Treatment Scoring Arthritis Scoring: - 3-4 times weekly from  Day 21 Day21->Scoring Endpoint Endpoint (e.g., Day 42): - Blood & paw collection - Analysis of antibodies,  cytokines, and histology Treatment->Endpoint Scoring->Endpoint

Caption: Workflow for inducing CIA and assessing the therapeutic potential of this compound.

This compound Treatment in Dextran Sodium Sulfate (B86663) (DSS)-Induced Colitis

DSS-induced colitis is a widely used model for inflammatory bowel disease, particularly ulcerative colitis. It is characterized by damage to the colonic epithelium, leading to inflammation, weight loss, diarrhea, and rectal bleeding.[8][9][10]

Materials:

  • C57BL/6 or BALB/c mice (8-10 weeks old)

  • Dextran sodium sulfate (DSS, 36-50 kDa)

  • This compound

  • Vehicle for this compound

Protocol:

  • Induction of Colitis:

    • Administer 2-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.[9][10] For a chronic model, administer cycles of DSS followed by regular water.

  • This compound Administration:

    • Prepare this compound in the appropriate vehicle.

    • Administer this compound or vehicle daily by oral gavage or i.p. injection, starting concurrently with DSS administration or after the onset of clinical signs. A typical dose for a small molecule inhibitor in this model could be around 30 mg/kg.[1]

  • Monitoring Disease Activity:

    • Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool.

    • Calculate a Disease Activity Index (DAI) based on these parameters. A common scoring system is: Body weight loss (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%), Stool consistency (0: normal; 2: loose; 4: diarrhea), and Bleeding (0: none; 2: occult; 4: gross).[9]

  • Endpoint Analysis:

    • At the end of the DSS administration period (or later, depending on the study design), euthanize the mice.

    • Measure the length of the colon.[11]

    • Collect colonic tissue for histological evaluation of inflammation and tissue damage, and for measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

    • Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colonic tissue homogenates.

DSS_Colitis_Workflow DSS-Induced Colitis Experimental Workflow Start Start of Experiment DSS_Admin DSS Administration (5-7 days) Start->DSS_Admin Treatment Daily this compound or Vehicle Administration Start->Treatment Monitoring Daily Monitoring: - Body weight - Stool consistency - Rectal bleeding - DAI calculation DSS_Admin->Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: - Colon length measurement - Histology & MPO assay - Cytokine analysis Monitoring->Endpoint End End of Experiment Endpoint->End

Caption: Workflow for the induction of DSS colitis and evaluation of this compound treatment.

References

Application Notes and Protocols for In Vivo Assessment of SRT3190 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT3190 is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase. SIRT1 is a key regulator of various cellular processes, including metabolism, inflammation, and cellular stress responses. Its activation has been proposed as a therapeutic strategy for a range of conditions, including metabolic diseases, neurodegenerative disorders, and cancer. These application notes provide detailed protocols for assessing the in vivo activity of this compound in preclinical animal models. Due to the limited availability of specific published protocols for this compound, the following sections outline generalized, best-practice methodologies based on studies with other SIRT1 activators and standard in vivo pharmacology practices.

Data Presentation

Table 1: Exemplar Dosing and Formulation for a SIRT1 Activator in Mice
ParameterDetailsReference
Compound This compound (or analogous SIRT1 activator)N/A
Animal Model C57BL/6 mice (8-10 weeks old)General Practice
Dosage Range 10 - 100 mg/kg/dayBased on related compounds
Administration Route Oral gavage (p.o.) or intraperitoneal (i.p.) injectionGeneral Practice
Formulation Suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80Common vehicle
Dosing Frequency Once dailyGeneral Practice
Treatment Duration 4-12 weeks (depending on the model)Study-dependent
Table 2: Key Readouts for Assessing this compound Activity in Metabolic Disease Models
ParameterMethodExpected Outcome with this compound
Glucose Homeostasis Glucose Tolerance Test (GTT), Insulin (B600854) Tolerance Test (ITT)Improved glucose clearance and insulin sensitivity
Body Weight and Composition Weekly body weight measurement, EchoMRI or DEXA scanReduced body weight gain, decreased fat mass
Blood Lipids Serum analysis for triglycerides and cholesterolLowered triglyceride and cholesterol levels
Gene Expression qPCR or RNA-seq of liver and adipose tissueUpregulation of SIRT1 target genes (e.g., PGC-1α)
Histology H&E and Oil Red O staining of liver sectionsReduced hepatic steatosis
Table 3: Key Readouts for Assessing this compound Activity in Oncology Models
ParameterMethodExpected Outcome with this compound
Tumor Growth Caliper measurements of tumor volumeInhibition of tumor growth
Metastasis Bioluminescence imaging, histological analysis of distant organsReduction in metastatic lesions
Apoptosis TUNEL staining, Caspase-3 cleavage analysis (Western blot/IHC)Increased apoptosis in tumor cells
Angiogenesis CD31 immunohistochemistry of tumor sectionsDecreased microvessel density
Cell Proliferation Ki-67 immunohistochemistry of tumor sectionsReduced proliferation index

Experimental Protocols

Protocol 1: Assessment of this compound in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the efficacy of this compound in improving metabolic parameters in mice with diet-induced obesity.

Materials:

  • Male C57BL/6 mice (8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle (e.g., 0.5% CMC, 0.1% Tween 80)

  • Oral gavage needles

  • Glucometer and test strips

  • Insulin

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Acclimation: Acclimate mice for one week with free access to standard chow and water.

  • Induction of Obesity: Feed mice an HFD for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.

  • Grouping and Treatment: Randomly assign HFD-fed mice to two groups (n=8-10 per group):

    • Vehicle control group

    • This compound treatment group (e.g., 50 mg/kg/day)

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for 8 weeks. Monitor body weight and food intake weekly.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): In week 7 of treatment, fast mice for 6 hours, then administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): In week 8 of treatment, fast mice for 4 hours, then administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

  • Terminal Procedures: At the end of the treatment period, euthanize mice and collect blood for serum analysis (lipids, insulin). Harvest tissues (liver, adipose tissue, muscle) for histological and molecular analysis.

Protocol 2: Assessment of this compound in a Xenograft Cancer Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice, 6-8 weeks old)

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Matrigel

  • This compound

  • Vehicle

  • Calipers

  • Equipment for tissue processing and analysis

Procedure:

  • Cell Culture: Culture cancer cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control group

    • This compound treatment group (e.g., 50 mg/kg/day)

  • Drug Administration: Administer this compound or vehicle daily via oral gavage or i.p. injection.

  • Efficacy Evaluation: Continue treatment and tumor volume measurements for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint. Monitor body weight as an indicator of toxicity.

  • Terminal Procedures: At the end of the study, euthanize mice and excise tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67, TUNEL), and the remainder can be snap-frozen for molecular analysis (e.g., Western blot for SIRT1 targets).

Mandatory Visualizations

Signaling_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates FOXO FOXO SIRT1->FOXO deacetylates p53 p53 SIRT1->p53 deacetylates NFkB NF-κB SIRT1->NFkB deacetylates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis AMPK AMPK AMPK->SIRT1 activates Apoptosis Apoptosis FOXO->Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: this compound activates SIRT1, leading to the deacetylation of key downstream targets.

Experimental_Workflow cluster_0 In Vivo Model cluster_1 Efficacy Assessment cluster_2 Pharmacodynamic & Mechanistic Analysis Animal_Model Animal Model Selection (e.g., DIO, Xenograft) Treatment This compound Administration (Dosage, Route, Duration) Monitoring In-life Monitoring (Body Weight, Tumor Volume) Metabolic Metabolic Readouts (GTT, ITT, Lipids) Oncology Oncology Readouts (Tumor Growth, Metastasis) Tissue_Analysis Tissue Collection & Analysis (Histology, IHC) Metabolic->Tissue_Analysis Oncology->Tissue_Analysis Molecular_Analysis Molecular Analysis (qPCR, Western Blot) Tissue_Analysis->Molecular_Analysis

Caption: General workflow for assessing the in vivo activity of this compound.

Application Notes and Protocols for SRT3190 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches for preclinical and clinical data on the SIRT1 activator SRT3190 in combination with other therapeutic agents did not yield specific studies with quantitative outcomes or detailed experimental protocols. The majority of available research focuses on other SIRT1 activators, such as resveratrol (B1683913) and other synthetic compounds (e.g., SRT1720, SRT2104).

Therefore, the following sections provide a general overview of the therapeutic concept of SIRT1 activation in combination with other agents, drawing parallels from related compounds. It is crucial to understand that these are generalized protocols and conceptual frameworks. Specific experimental designs for this compound would require empirical determination.

Introduction to this compound and SIRT1 Activation

This compound is a small molecule activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase. SIRT1 plays a crucial role in various cellular processes, including stress resistance, metabolism, and longevity. In the context of cancer, SIRT1 has a complex and often contradictory role, acting as both a tumor promoter and a suppressor depending on the cellular context. The therapeutic rationale for using SIRT1 activators in combination therapy often revolves around sensitizing cancer cells to conventional treatments, mitigating side effects, or overcoming resistance mechanisms.

Conceptual Combination Strategies

Based on the known functions of SIRT1, several hypothetical combination strategies with this compound can be proposed for investigation.

Combination with Chemotherapy

Rationale: SIRT1 activation may enhance the efficacy of chemotherapeutic agents by modulating cellular stress responses and apoptosis. It could potentially protect normal cells from chemotherapy-induced damage while sensitizing cancer cells.

Hypothetical Combination Agents:

  • Cisplatin

  • Doxorubicin

  • Paclitaxel

Combination with Targeted Therapy

Rationale: SIRT1 can influence key signaling pathways often targeted in cancer, such as PI3K/Akt/mTOR. Combining this compound with targeted agents may lead to synergistic effects and overcome acquired resistance.

Hypothetical Combination Agents:

  • PI3K inhibitors

  • mTOR inhibitors (e.g., Everolimus)

  • EGFR inhibitors (e.g., Gefitinib)

Combination with Immunotherapy

Rationale: SIRT1 is involved in regulating inflammation and immune responses. This compound could potentially modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors.

Hypothetical Combination Agents:

  • Anti-PD-1/PD-L1 antibodies

  • Anti-CTLA-4 antibodies

Data Presentation (Conceptual)

As no specific quantitative data for this compound combinations were found, the following tables are templates that researchers can use to structure their experimental data.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agent X

Cell LineTreatment GroupIC50 (µM) of Agent XCombination Index (CI)
Cancer Type A Agent X alone
This compound alone
Agent X + this compound (1:1 ratio)
Cancer Type B Agent X alone
This compound alone
Agent X + this compound (1:1 ratio)
CI < 1 indicates synergism, CI = 1 indicates additive effect, CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition of this compound in Combination with Targeted Agent Y

Animal ModelTreatment GroupTumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Xenograft Model 1 Vehicle Control
Agent Y alone
This compound alone
Agent Y + this compound
PDX Model 1 Vehicle Control
Agent Y alone
This compound alone
Agent Y + this compound

Experimental Protocols (Generalized)

The following are generalized protocols for key experiments that would be necessary to evaluate the efficacy of this compound in combination therapies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound, the combination agent, and the combination of both for 48-72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) and the combination index (CI) using appropriate software (e.g., CompuSyn).

Western Blot Analysis for Signaling Pathway Modulation
  • Cell Lysis: Treat cells with the drug combinations for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle, this compound alone, combination agent alone, combination therapy). Administer treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Visualization of Conceptual Pathways and Workflows

The following diagrams illustrate the conceptual basis for this compound combination therapy and a general experimental workflow.

G cluster_0 This compound Action cluster_1 Downstream Effects cluster_2 Combination Agent Action cluster_3 Synergistic Outcomes This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates Stress_Response Cellular Stress Response SIRT1->Stress_Response Metabolism Metabolism SIRT1->Metabolism Apoptosis Apoptosis SIRT1->Apoptosis Inflammation Inflammation SIRT1->Inflammation Overcome_Resistance Overcome Resistance Stress_Response->Overcome_Resistance Reduced_Tumor_Growth Reduced Tumor Growth Metabolism->Reduced_Tumor_Growth Enhanced_Apoptosis Enhanced Apoptosis Apoptosis->Enhanced_Apoptosis Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage Targeted_Therapy Targeted_Therapy Signaling_Pathway_Inhibition Signaling Pathway Inhibition Targeted_Therapy->Signaling_Pathway_Inhibition DNA_Damage->Enhanced_Apoptosis Signaling_Pathway_Inhibition->Reduced_Tumor_Growth Signaling_Pathway_Inhibition->Overcome_Resistance

Caption: Conceptual signaling pathway for this compound combination therapy.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis Cell_Culture Cancer Cell Lines Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Western_Blot Western Blot Cell_Culture->Western_Blot IC50_CI IC50 & CI Calculation Viability_Assay->IC50_CI Pathway_Modulation Pathway Modulation Analysis Western_Blot->Pathway_Modulation Animal_Model Xenograft/PDX Model Treatment Combination Treatment Animal_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Ex_Vivo_Analysis Ex Vivo Analysis (IHC, Western) Tumor_Measurement->Ex_Vivo_Analysis Tumor_Growth_Inhibition Tumor Growth Inhibition Analysis Tumor_Measurement->Tumor_Growth_Inhibition Ex_Vivo_Analysis->Pathway_Modulation IC50_CI->Animal_Model Inform In Vivo Dosing

Caption: General experimental workflow for evaluating this compound combination therapy.

Application Notes and Protocols for Measuring SIRT1 Activation by SRT3190

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and aging. Its activation is a promising therapeutic strategy for age-related diseases. SRT3190 is a selective, small-molecule activator of SIRT1. These application notes provide detailed protocols for measuring the activation of SIRT1 by this compound, both in vitro and in a cellular context.

Data Presentation

Table 1: Quantitative Parameters of this compound

ParameterValueReference
EC₅₀ for SIRT1 Activation 0.16 µM[1]
Selectivity >230-fold less potent for SIRT2 and SIRT3[1]

Table 2: Template for In Vitro SIRT1 Dose-Response Data for this compound

This compound Concentration (µM)Fold Activation of SIRT1 (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
0.01User-determined
0.1User-determined
0.16 (EC₅₀) ~1.5-2.0 (projected)
1User-determined
10User-determined
100User-determined

Table 3: Template for Cellular Deacetylation Data for this compound

Treatment% Decrease in Acetylated p53 (Mean ± SD)% Decrease in Acetylated PGC-1α (Mean ± SD)
Vehicle Control0 ± 50 ± 5
This compound (1 µM)User-determinedUser-determined
This compound (10 µM)User-determinedUser-determined
This compound (50 µM)User-determinedUser-determined

Signaling Pathway

This compound acts as an allosteric activator of SIRT1. It binds to the N-terminal domain of SIRT1, leading to a conformational change that enhances the enzyme's affinity for its acetylated substrates. This results in the deacetylation of various downstream targets, including the tumor suppressor p53 and the metabolic regulator PGC-1α.

SIRT1_Activation_by_this compound cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound SIRT1_inactive SIRT1 (Inactive) This compound->SIRT1_inactive Binds to N-terminus SIRT1_active SIRT1 (Active) SIRT1_inactive->SIRT1_active Allosteric Activation SIRT1_active->SIRT1_inactive Dissociation NAM Nicotinamide SIRT1_active->NAM Byproduct Ac_p53 Acetylated p53 SIRT1_active->Ac_p53 Deacetylates Ac_PGC1a Acetylated PGC-1α SIRT1_active->Ac_PGC1a Deacetylates NAD NAD+ NAD->SIRT1_active Co-substrate p53 p53 Ac_p53->p53 Gene_Expression Target Gene Expression p53->Gene_Expression Regulates PGC1a PGC-1α Ac_PGC1a->PGC1a PGC1a->Gene_Expression Regulates

Caption: this compound allosterically activates SIRT1, leading to the deacetylation of downstream targets like p53 and PGC-1α.

Experimental Protocols

Protocol 1: In Vitro SIRT1 Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the direct activation of purified SIRT1 by this compound. The assay is based on the deacetylation of a fluorogenic peptide substrate.

Workflow:

In_Vitro_SIRT1_Assay_Workflow A Prepare Reagents: - SIRT1 Enzyme - Fluorogenic Substrate - NAD+ - this compound dilutions - Assay Buffer B Add SIRT1, this compound, and NAD+ to microplate wells A->B C Incubate at 37°C B->C D Add Fluorogenic Substrate C->D E Incubate at 37°C D->E F Add Developer Solution E->F G Incubate at RT F->G H Measure Fluorescence (Ex: 360 nm, Em: 460 nm) G->H I Data Analysis: - Subtract background - Calculate fold activation H->I

Caption: Workflow for the in vitro fluorometric SIRT1 activity assay.

Materials:

  • Purified recombinant human SIRT1 enzyme

  • SIRT1 fluorogenic peptide substrate (e.g., from a commercial kit)

  • NAD⁺ solution

  • This compound

  • Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (from a commercial kit)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO alone).

  • Reaction setup: In a 96-well black microplate, add the following to each well:

    • X µL of Assay Buffer

    • 10 µL of this compound dilution or vehicle control

    • 10 µL of NAD⁺ solution (final concentration ~0.5-1 mM)

    • 10 µL of purified SIRT1 enzyme (final concentration ~5-10 nM)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to interact with the SIRT1 enzyme.

  • Initiate the reaction: Add 10 µL of the SIRT1 fluorogenic peptide substrate to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop and develop: Add 50 µL of developer solution to each well.

  • Incubation: Incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data analysis:

    • Subtract the fluorescence of a "no enzyme" control from all readings.

    • Calculate the fold activation by dividing the fluorescence of the this compound-treated samples by the fluorescence of the vehicle control.

    • Plot the fold activation against the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Protocol 2: Cellular SIRT1 Activity Assay - Western Blot for Acetylated p53

This protocol measures the activation of SIRT1 in cells by quantifying the deacetylation of its downstream target, p53, using Western blotting.

Workflow:

Cellular_SIRT1_Assay_Workflow A Seed and Culture Cells B Treat cells with this compound at various concentrations A->B C Lyse cells and quantify protein B->C D SDS-PAGE and Western Blot C->D E Probe with antibodies: - anti-acetyl-p53 (Lys382) - anti-total p53 - anti-SIRT1 - anti-loading control (e.g., β-actin) D->E F Image and quantify band intensities E->F G Data Analysis: - Normalize acetyl-p53 to total p53 - Calculate % decrease in acetylation F->G

Caption: Workflow for the cellular SIRT1 activity assay using Western blot.

Materials:

  • Cell line of interest (e.g., HEK293T, MCF-7)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-acetyl-p53 (Lys382)

    • Mouse anti-total p53

    • Rabbit anti-SIRT1

    • Mouse anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell culture and treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle control (DMSO) for a specified time (e.g., 6-24 hours).

  • Cell lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and deacetylase inhibitors.

  • Protein quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with primary antibodies against acetyl-p53, total p53, SIRT1, and a loading control overnight at 4°C.

  • Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and add chemiluminescent substrate. Image the blot using a suitable imaging system.

  • Data analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the acetyl-p53 signal to the total p53 signal for each sample.

    • Calculate the percentage decrease in p53 acetylation relative to the vehicle-treated control.

Protocol 3: Immunoprecipitation of Acetylated PGC-1α

This protocol is for the specific analysis of the acetylation status of PGC-1α, another key downstream target of SIRT1, following treatment with this compound.

Materials:

  • Cell lysates prepared as in Protocol 2

  • Anti-PGC-1α antibody

  • Protein A/G agarose (B213101) beads

  • Immunoprecipitation (IP) buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

  • Wash buffer (IP buffer with higher salt concentration, e.g., 500 mM NaCl)

  • Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or Laemmli buffer)

  • Primary antibody: Rabbit anti-acetyl-lysine

  • Other Western blotting reagents as in Protocol 2

Procedure:

  • Pre-clearing the lysate: Incubate 500-1000 µg of protein lysate with protein A/G agarose beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-PGC-1α antibody and incubate overnight at 4°C with gentle rotation.

  • Capture immune complexes: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.

  • Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli buffer.

  • Western Blotting: Analyze the eluted samples by Western blotting as described in Protocol 2, using an anti-acetyl-lysine antibody to detect acetylated PGC-1α and an anti-PGC-1α antibody to confirm successful immunoprecipitation.

  • Data analysis: Quantify the acetyl-lysine signal and normalize it to the total PGC-1α signal to determine the change in acetylation status upon this compound treatment.

References

Troubleshooting & Optimization

optimizing SRT3190 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of SRT3190, a selective SIRT1 activator, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1] SIRT1 plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, DNA repair, and inflammation by deacetylating numerous protein targets.[2][3][4] this compound enhances the enzymatic activity of SIRT1, mimicking the effects of caloric restriction and potentially offering therapeutic benefits in age-related diseases.[5]

Q2: What is the recommended starting concentration for in vitro experiments with this compound?

A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. A good starting point for in vitro studies is the EC50 value, which is 0.16 µM for SIRT1 activation.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO (≥47.6 mg/mL) and Ethanol (≥99.4 mg/mL with sonication), but it is insoluble in water.[1][6] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium. It is crucial to ensure the final DMSO concentration is not toxic to your cells (typically <0.1%). Stock solutions should be stored at -20°C.[6]

Q4: Is this compound selective for SIRT1?

A4: Yes, this compound is reported to be highly selective for SIRT1, with over 230-fold less potency for SIRT2 and SIRT3.[1] However, at very high concentrations, off-target effects cannot be entirely ruled out. It is always good practice to include appropriate controls in your experiments to verify the specificity of the observed effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental setup.Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal effective concentration.
Poor Compound Stability: this compound may have degraded due to improper storage or handling.Ensure the stock solution is stored correctly at -20°C and protected from light. Prepare fresh dilutions for each experiment.
Low SIRT1 Expression: The target cells may have very low endogenous levels of SIRT1.Verify SIRT1 expression levels in your cells using techniques like Western blotting or qPCR. Consider using a cell line with known high SIRT1 expression as a positive control.
Presence of SIRT1 Inhibitors: Components in the cell culture medium (e.g., high concentrations of nicotinamide) can inhibit SIRT1 activity.Use a culture medium with known components and avoid high levels of potential sirtuin inhibitors.
Cell Toxicity or Death High Concentration of this compound: The concentration used may be cytotoxic to your cells.Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound for your cell line and use concentrations below this threshold.
High DMSO Concentration: The final concentration of the DMSO solvent may be toxic to the cells.Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity.
Inconsistent or Variable Results Compound Precipitation: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations.Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your experiment.
Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect cellular responses.Standardize your cell culture protocols to ensure consistency across experiments.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Parameter Value Source
Target SIRT1[1]
EC50 0.16 µM[1]
Selectivity >230-fold vs SIRT2 and SIRT3[1]

Table 2: Solubility of this compound

Solvent Solubility Source
DMSO≥47.6 mg/mL[1][6]
Ethanol≥99.4 mg/mL (with sonication)[1]
WaterInsoluble[1][6]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Remember to prepare a vehicle control with the highest concentration of DMSO used.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Endpoint Assay: Perform a suitable assay to measure the desired biological effect. This could be a cell viability assay (e.g., MTT), a reporter gene assay, or measurement of a specific biomarker of SIRT1 activity (e.g., deacetylation of a known SIRT1 substrate).

  • Data Analysis: Plot the measured response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Western Blot Analysis of SIRT1 Target Deacetylation
  • Cell Treatment: Treat cells with the predetermined optimal concentration of this compound or vehicle control for the desired time.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., nicotinamide, sodium butyrate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the acetylated form of a known SIRT1 substrate (e.g., acetylated-p53, acetylated-NF-κB). Probe with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence).

  • Normalization: Strip the membrane and re-probe with an antibody for the total protein of interest and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

SRT1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates NAD NAD+ NAD->SIRT1 NADH NADH Caloric_Restriction Caloric Restriction Caloric_Restriction->NAD Increases NAD+/NADH ratio SIRT1->NADH Produces p53 p53 SIRT1->p53 Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates DNA_Repair DNA Repair p53->DNA_Repair Inflammation Inflammation ↓ NFkB->Inflammation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Stress_Resistance Stress Resistance FOXO->Stress_Resistance

Caption: SRT1 signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis start Start cell_culture Cell Culture start->cell_culture srt3190_prep Prepare this compound Dilutions cell_culture->srt3190_prep cell_treatment Treat Cells with this compound srt3190_prep->cell_treatment incubation Incubate for a Defined Period cell_treatment->incubation endpoint_assay Perform Endpoint Assay (e.g., Viability, Western Blot) incubation->endpoint_assay data_analysis Data Analysis endpoint_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound.

Troubleshooting_Logic start Experiment Start no_effect No Observable Effect? start->no_effect check_concentration Perform Dose-Response no_effect->check_concentration Yes toxicity Cell Toxicity? no_effect->toxicity No check_stability Check Compound Stability check_concentration->check_stability check_sirt1 Verify SIRT1 Expression check_stability->check_sirt1 check_sirt1->start check_cytotoxicity Perform Viability Assay toxicity->check_cytotoxicity Yes success Successful Experiment toxicity->success No check_dmso Check DMSO Concentration check_cytotoxicity->check_dmso check_dmso->start

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: Navigating SRT3190 Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRT3190. Our aim is to address common challenges and provide detailed methodologies to enhance the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small molecule that acts as a selective activator of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase involved in various cellular processes including inflammation and metabolism. It has an in vitro EC50 of 0.16 μM for SIRT1 and is significantly less potent for SIRT2 and SIRT3.[1] Notably, this compound is also a ligand for the C-X-C motif chemokine receptor 2 (CXCR2), which could lead to off-target effects in certain experimental contexts.

Q2: My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results with this compound can stem from several factors:

  • Compound Solubility: this compound is insoluble in water, which can lead to precipitation and inaccurate concentrations in aqueous assay buffers. It is soluble in DMSO and ethanol. Ensure the final DMSO concentration in your assay is low and consistent across experiments, as high concentrations can be toxic to cells.

  • Off-Target Effects: Due to its activity as a CXCR2 ligand, this compound can trigger signaling pathways unrelated to SIRT1, particularly in immune cells or other cells expressing CXCR2. This can lead to unexpected phenotypic changes.

  • Compound Stability: The stability of this compound in cell culture media over long incubation periods may vary. Degradation of the compound could lead to a decrease in its effective concentration.

  • Assay-Specific Variability: The choice of SIRT1 activity assay can influence the outcome. For example, fluorescent-based assays may be prone to interference from autofluorescent compounds or colored media components.

Q3: How can I minimize the impact of this compound's insolubility in my experiments?

To mitigate solubility issues:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • When preparing working solutions, dilute the DMSO stock in your aqueous buffer or media with vigorous vortexing.

  • Avoid crash precipitation by not adding the DMSO stock directly to a large volume of aqueous solution. Instead, add the stock to a smaller volume first and then bring it up to the final volume.

  • Visually inspect your solutions for any signs of precipitation before use.

  • Maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.

Q4: What are the known off-target effects of this compound and how can I control for them?

The primary known off-target activity of this compound is its interaction with CXCR2. To control for this:

  • Use a specific CXCR2 antagonist in parallel with this compound treatment to determine if the observed effects are mediated by CXCR2 activation.

  • Use cell lines that do not express CXCR2, if appropriate for your research question.

  • Perform siRNA-mediated knockdown of SIRT1 to confirm that the observed effects of this compound are indeed SIRT1-dependent.

Troubleshooting Guides

In Vitro SIRT1 Activity Assays

Problem: Low or no activation of SIRT1 observed in a fluorometric assay.

Possible Cause Troubleshooting Step
Incorrect Assay Buffer pH Ensure the pH of the assay buffer is optimal for SIRT1 activity (typically pH 7.5-8.0).
Degraded NAD+ Prepare fresh NAD+ solutions for each experiment. Store NAD+ stocks at -80°C.
Inactive SIRT1 Enzyme Verify the activity of your SIRT1 enzyme with a known activator like Resveratrol. Avoid repeated freeze-thaw cycles of the enzyme.
Interference with Developer Some compounds can inhibit the developer enzyme in two-step fluorometric assays. Run a control to test for this by adding the compound after the SIRT1 reaction but before the developer step.
Fluorescence Quenching/Interference Test the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths. If it interferes, consider using a different assay format, such as an HPLC-based or immunodetection-based method.
Inappropriate Substrate Ensure the acetylated peptide substrate you are using is a known substrate for SIRT1.
Cell-Based Assays

Problem: High variability in cell viability or signaling readouts between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent this compound Concentration Due to its poor aqueous solubility, ensure consistent and complete solubilization of this compound in your culture media for every experiment. Prepare fresh dilutions from a concentrated DMSO stock each time.
DMSO Toxicity Keep the final DMSO concentration below 0.5% (v/v) and ensure the vehicle control contains the same DMSO concentration.
CXCR2-Mediated Effects If your cells express CXCR2, the observed effects may be a combination of SIRT1 activation and CXCR2 signaling. Use a CXCR2 antagonist as a control.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
Instability in Culture Media For long-term experiments, consider replenishing the media with freshly diluted this compound periodically to maintain a stable concentration.

Quantitative Data Summary

Parameter Value Reference
This compound EC50 for SIRT1 0.16 μM[1]
This compound Selectivity >230-fold less potent for SIRT2 and SIRT3[1]
This compound Solubility Insoluble in H2O; Soluble in DMSO and EtOH

Experimental Protocols & Methodologies

In Vitro Fluorometric SIRT1 Activity Assay

This protocol is a generalized procedure based on commercially available kits.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Prepare a 2X SIRT1 enzyme solution in Assay Buffer.

    • Prepare a 2X solution of the acetylated fluorogenic peptide substrate and NAD+ in Assay Buffer.

    • Prepare a 4X solution of this compound and any controls (e.g., Resveratrol as a positive control, a SIRT1 inhibitor like Nicotinamide as a negative control) in Assay Buffer. Ensure the final DMSO concentration is consistent.

  • Assay Procedure:

    • Add 12.5 µL of the 4X this compound/control solutions to the wells of a black 96-well plate.

    • Add 12.5 µL of Assay Buffer to the control wells.

    • Add 25 µL of the 2X SIRT1 enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the 2X substrate/NAD+ solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer solution containing a protease that cleaves the deacetylated substrate.

    • Incubate at 37°C for 15 minutes.

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

Visualizations

SIRT1_Signaling_Pathway cluster_upstream Upstream Signals cluster_core SIRT1 Regulation cluster_downstream Downstream Effects Metabolic Stress Metabolic Stress NAD+ NAD+ Metabolic Stress->NAD+ increases DNA Damage DNA Damage DNA Damage->NAD+ increases Oxidative Stress Oxidative Stress Oxidative Stress->NAD+ increases SIRT1 SIRT1 NAD+->SIRT1 activates Mitochondrial Biogenesis Mitochondrial Biogenesis SIRT1->Mitochondrial Biogenesis promotes Inflammation Inflammation SIRT1->Inflammation suppresses Apoptosis Apoptosis SIRT1->Apoptosis regulates Cellular Senescence Cellular Senescence SIRT1->Cellular Senescence regulates This compound This compound This compound->SIRT1 allosterically activates

Caption: Simplified SIRT1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock (in DMSO) C Prepare Working Solutions (in Culture Media) A->C B Cell Seeding D Treat Cells with this compound and Controls (Vehicle, etc.) B->D C->D E Incubate for Desired Time Period D->E F Cell Lysis / Sample Collection E->F G Biochemical Assay (e.g., Western Blot, qPCR) F->G H Phenotypic Assay (e.g., Viability, Reporter Gene) F->H I Data Analysis and Statistical Evaluation G->I H->I J Compare to Controls (including off-target controls) I->J

Caption: General experimental workflow for cell-based assays with this compound.

References

SRT3190 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of SRT3190, along with troubleshooting guides and frequently asked questions (FAQs) for its effective use in experiments.

Stability and Storage Best Practices

Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental outcomes.

Storage of Solid this compound

Q: How should solid this compound be stored?

A: Solid this compound should be stored at -20°C. It is advisable to protect it from light and moisture to prevent degradation.

Preparation and Storage of this compound Solutions

Q: What are the recommended solvents for dissolving this compound?

A: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.

Q: How should this compound stock solutions be prepared and stored?

A: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For long-term storage, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Long-term storage of this compound in solution is generally not recommended.[1]

Q: How stable is this compound in solution?

A: While specific long-term stability data in various solvents is limited, it is a general best practice to use freshly prepared solutions for experiments whenever possible. If a stock solution must be stored, it should be kept at -20°C or -80°C and protected from light. Avoid storing diluted working solutions for extended periods.

Quantitative Data Summary: this compound Storage and Solution Preparation

ParameterRecommendation
Solid Storage Temperature -20°C
Recommended Solvents DMSO, Ethanol
Stock Solution Storage -20°C or -80°C (aliquoted)
Solution Stability Use freshly prepared solutions when possible. Avoid long-term storage of solutions.[1]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Inconsistent or No SIRT1 Activation

Q: My experiment shows inconsistent or no activation of SIRT1 after treatment with this compound. What could be the cause?

A: Several factors could contribute to this issue:

  • Improper Storage: Ensure that both solid this compound and its stock solutions have been stored correctly at -20°C and protected from light.

  • Solution Age: Use freshly prepared or recently thawed stock solutions. The potency of this compound in solution may decrease over time.

  • Incorrect Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

  • Cell Health and Density: Ensure that the cells are healthy and at an appropriate confluency. Stressed or overly confluent cells may not respond optimally to treatment.

  • Assay Conditions: The choice of substrate in your SIRT1 activity assay can influence the apparent activation by small molecules.[2][3][4][5] Some activators show substrate-dependent effects. Consider using a substrate known to be responsive to this class of activators.

cluster_troubleshooting Troubleshooting Inconsistent SIRT1 Activation Start Inconsistent or No SIRT1 Activation CheckStorage Verify this compound Storage Conditions (-20°C, protected from light) Start->CheckStorage CheckSolution Assess Solution Freshness and Integrity CheckStorage->CheckSolution CheckConcentration Confirm Final Concentration (Dose-Response) CheckSolution->CheckConcentration CheckCells Evaluate Cell Health and Density CheckConcentration->CheckCells CheckAssay Review SIRT1 Assay Substrate and Conditions CheckCells->CheckAssay Outcome Consistent SIRT1 Activation CheckAssay->Outcome

Fig. 1: Troubleshooting workflow for inconsistent SIRT1 activation.
Off-Target Effects

Q: How can I be sure that the observed effects are due to SIRT1 activation and not off-target effects of this compound?

A: While this compound is a selective SIRT1 activator, considering potential off-target effects is crucial for robust data interpretation.[1]

  • Use a SIRT1 Inhibitor: Co-treatment with a known SIRT1 inhibitor (e.g., EX-527) should reverse the effects of this compound if they are on-target.

  • SIRT1 Knockdown/Knockout: In cell lines where SIRT1 is knocked down or knocked out, the effects of this compound should be significantly diminished or absent.

  • Test Downstream Targets: Analyze the acetylation status of known SIRT1 substrates (e.g., p53, PGC-1α) to confirm on-target activity.

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.

cluster_validation Validating On-Target Effects of this compound This compound This compound Treatment SIRT1_Activation SIRT1 Activation This compound->SIRT1_Activation Observed_Effect Observed Cellular Effect SIRT1_Activation->Observed_Effect Downstream_Analysis Analyze Downstream SIRT1 Targets SIRT1_Activation->Downstream_Analysis Confirms Activity? SIRT1_Inhibitor Co-treatment with SIRT1 Inhibitor Observed_Effect->SIRT1_Inhibitor Reverses Effect? SIRT1_KD_KO SIRT1 Knockdown/ Knockout Observed_Effect->SIRT1_KD_KO Effect Diminished?

Fig. 2: Logical workflow for validating on-target effects of this compound.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in animal studies?

A: Yes, this compound has been used in in vivo studies. However, appropriate formulation and dosage will need to be determined for your specific animal model and route of administration.

Q: Is this compound light-sensitive?

Q: What is the mechanism of action of this compound?

A: this compound is a small molecule activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[1] It is believed to allosterically activate SIRT1, leading to the deacetylation of various protein substrates involved in metabolism, stress resistance, and inflammation.[2][4]

Experimental Protocols

General Protocol for a Cell-Based SIRT1 Activity Assay

This protocol provides a general framework. Specific details may need to be optimized for your cell line and experimental setup.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of the assay.

  • Compound Treatment: The following day, treat the cells with varying concentrations of this compound (a dose-response is recommended, e.g., 0.1 µM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SIRT1 Activity Measurement: Use a commercially available fluorometric or colorimetric SIRT1 activity assay kit, following the manufacturer's instructions. Normalize the SIRT1 activity to the total protein concentration.

Western Blot Analysis of a SIRT1 Substrate
  • Sample Preparation: Prepare cell lysates as described above.

  • SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated form of a known SIRT1 substrate (e.g., acetyl-p53) overnight at 4°C. Also, probe a separate blot or strip the current one to probe for the total amount of the substrate protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the acetylated form of the substrate relative to the total substrate in this compound-treated cells would indicate SIRT1 activation.

cluster_workflow Experimental Workflow: this compound Treatment and Analysis Start Cell Seeding Treatment This compound Treatment Start->Treatment Incubation Incubation Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Analysis Downstream Analysis Lysis->Analysis SIRT1_Assay SIRT1 Activity Assay Analysis->SIRT1_Assay Western_Blot Western Blot Analysis->Western_Blot

Fig. 3: General experimental workflow for assessing the effect of this compound.

References

SRT3190 Technical Support Center: Avoiding Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate cytotoxicity when using SRT3190 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 plays a crucial rol[1][2]e in regulating a variety of cellular processes, including stress resistance, metabolism, and inflammation, by deacetylating numerous protein targets, both histones and non-histone proteins. Its activation is involve[2][3][4]d in pathways related to fat metabolism, insulin (B600854) secretion, and glucose synthesis.

Q2: Why am I observing[1] high levels of cytotoxicity in my cell line after this compound treatment?

High cytotoxicity can stem from several factors:

  • Concentration: this compound can induce cytotoxic effects at high concentrations. The optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.

  • Solvent Toxicity: this compound is often dissolved in DMSO. High final concentrations of DMSO in the cell culture medium can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%, with 0.1% being a safer target for most cell lines, especially for sensitive or primary cells. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Proliferating cancer cell lines might be more susceptible to the effects of SIRT1 activation.

  • Compound Stability and Solubility: this compound may precipitate in aqueous culture media, leading to inconsistent results and potential toxicity from aggregates.

Q3: How can I determine the optimal non-toxic concentration of this compound for my experiments?

A dose-response experiment is essential. This typically involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, 72 hours) and then assessing cell viability using an appropriate assay, such as MTT, MTS, or a luminescence-based ATP assay. This will allow you to de[5][6][7]termine the IC50 (the concentration that inhibits cell growth by 50%) and select a concentration that activates SIRT1 with minimal impact on cell viability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cell Death Observed at Expected Non-Toxic Concentrations 1. Incorrect concentration calculation.2. Cell line is particularly sensitive.3. Extended incubation time.1. Double-check all calculations for dilutions.2. Perform a new, broader dose-response curve starting from a much lower concentration.3. Conduct a time-course experiment to assess viability at different time points (e.g., 12, 24, 48, 72 hours).
Inconsistent Results Between Experiments 1. Compound precipitation in media.2. Variability in cell seeding density.3. Inconsistent incubation times.1. Prepare fresh this compound dilutions for each experiment. Visually inspect the media for any signs of precipitation after adding the compound.2. Ensure consistent cell numbers are seeded for each experiment by performing accurate cell counts.3. Standardize all incubation times precisely.
Compound Precipitation in Culture Media 1. Low solubility of this compound in aqueous solutions.2. Interaction with media components.1. Prepare a higher concentration stock in DMSO to minimize the volume added to the media. Gently warm the media to 37°C before adding the this compound stock.2. If possible, dilute the compound in serum-free media first, then add serum if required for the experiment.

Quantitative Data:[5] this compound Cytotoxicity

The cytotoxic effects of SIRT1 activators can be cell-type specific. While extensive public data on IC50 values for this compound across a wide range of cell lines is limited, related compounds often show IC50 values in the micromolar range. It is imperative to empir[8][9][10]ically determine the IC50 for your specific cell line.

Table 1: Example IC50 Values for a Hypothetical SIRT1 Activator in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
A549Lung Carcinoma36.6
MCF-7Breast Cancer> 1000
DU-145Prostate Cancer122.7
WM2664Melanoma155.1
HEK-293T (Normal)Embryonic Kidney856.8

Note: This table is for illustrative purposes and is based on data for various compounds. Researchers must determin[11]e the IC50 for this compound in their specific experimental system.

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using the MTT Assay

This protocol provides a method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active [5][6][12]metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.

Materials:

  • SRT31[6][12]90

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparatio[12]n: Prepare a stock solution of this compound in DMSO. Further dilute this stock solution in complete culture medium to create a range of desired concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound and the vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: General Cell Culture Protocol for this compound Treatment

This protocol outlines the basic steps for treating adherent cells with this compound.

Materials:

  • Adherent cell line

  • Complete culture medium

  • Gelatin-Based Coating Solution (optional, for certain cell types)

  • Trypsin-EDTA solution[13][14]

  • This compound stock solutio[13]n in DMSO

Procedure:

  • Cell Culture: Culture cells in appropriate flasks. If required, coat the flasks with a gelatin-based solution before seeding.

  • Sub-culturing: Wh[13][14]en cells reach 80-90% confluency, wash them with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium.

  • Seeding for Experim[13]ent: Count the cells and seed them into the desired culture plates (e.g., 6-well, 12-well, or 96-well plates) at the appropriate density. Allow the cells to attach and grow overnight.

  • **this compound Treatment:[14] The next day, replace the medium with fresh medium containing the desired final concentration of this compound or the vehicle control (DMSO).

  • Incubation: Return the plates to the incubator for the specified experimental duration.

  • Downstream Analysis: After incubation, proceed with your intended analysis, such as protein extraction for Western blotting, RNA isolation for RT-qPCR, or other cellular assays.

Signaling Pathways and Workflows

SRT3190_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock (in DMSO) C Dose-Response Treatment (this compound serial dilutions) A->C B Culture and Seed Cells (e.g., 96-well plate) B->C D Incubate (e.g., 24, 48, 72h) C->D E Add Viability Reagent (e.g., MTT, MTS) D->E F Incubate and Solubilize E->F G Measure Absorbance (Plate Reader) F->G H Calculate % Viability G->H I Determine IC50 H->I

Caption: Workflow for determining this compound cytotoxicity.

SIRT1_Signaling_Pathway cluster_downstream Downstream Effects of SIRT1 Activation This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates NFkB NF-κB (Deacetylation) SIRT1->NFkB inhibits PGC1a PGC-1α (Deacetylation) SIRT1->PGC1a FOXO FOXO Proteins (Deacetylation) SIRT1->FOXO Inflammation ↓ Inflammation NFkB->Inflammation Mito ↑ Mitochondrial Biogenesis PGC1a->Mito Stress ↑ Stress Resistance ↓ Apoptosis FOXO->Stress

Caption: Simplified SIRT1 signaling pathway activated by this compound.

References

Technical Support Center: Refining SRT3190 Delivery Methods for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the targeted delivery of SRT3190. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and why is targeted delivery important?

This compound is a selective activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and inflammation.[1] Targeted delivery of this compound is critical to enhance its therapeutic efficacy at specific sites of action while minimizing potential off-target effects and overcoming challenges such as low bioavailability. Nanoparticle-based delivery systems can improve the solubility, stability, and pharmacokinetic profile of compounds like this compound.[1][2][3]

2. What are the most promising nanoparticle platforms for this compound delivery?

Liposomes and polymeric nanoparticles are two of the most extensively investigated platforms for the delivery of small molecule drugs like this compound.[1][2][3]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Their biocompatibility and ease of surface modification make them suitable for targeted delivery.

  • Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable polymers. They offer controlled and sustained drug release capabilities.

3. How does this compound exert its therapeutic effects?

This compound activates SIRT1, which then deacetylates a range of protein targets, including histones and transcription factors like NF-κB and p53.[4] This deacetylation modulates various signaling pathways involved in inflammation, apoptosis, and cellular metabolism.[5][6][7][8]

SIRT1 Signaling Pathway

SIRT1_Signaling_Pathway cluster_upstream Upstream Activators cluster_sirt1 SIRT1 Core cluster_downstream Downstream Targets & Cellular Effects This compound This compound SIRT1 SIRT1 This compound->SIRT1 Resveratrol (B1683913) Resveratrol Resveratrol->SIRT1 NAD NAD+ NAD->SIRT1 p53 p53 SIRT1->p53 deacetylation NFkB NF-κB SIRT1->NFkB deacetylation PGC1a PGC-1α SIRT1->PGC1a deacetylation Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Caption: Simplified SIRT1 signaling pathway activated by this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vitro testing of this compound delivery systems.

Formulation Troubleshooting
Problem Potential Cause Recommended Solution
Low Encapsulation Efficiency of this compound Poor solubility of this compound in the chosen solvent system.Optimize the solvent system. For liposomes, ensure this compound is fully dissolved in the organic phase. For nanoparticles, consider using a co-solvent.
Incompatible lipid or polymer composition.Screen different lipid compositions (e.g., varying chain lengths, charged lipids) or polymer types. The hydrophobicity of the formulation should match that of this compound.
Suboptimal drug-to-lipid/polymer ratio.Titrate the drug-to-lipid or drug-to-polymer ratio to find the optimal loading capacity.
Inconsistent Particle Size and High Polydispersity Index (PDI) Inefficient homogenization or sonication.Optimize the duration and power of homogenization or sonication. For extrusion methods, ensure proper membrane pore size and multiple passes.
Aggregation of nanoparticles.Ensure adequate concentration of stabilizers or surfactants. Optimize the pH and ionic strength of the buffer.
Inappropriate formulation method.For liposomes, consider methods like thin-film hydration followed by extrusion or microfluidics for better size control. For polymeric nanoparticles, nanoprecipitation or emulsion-based methods can be optimized.
Poor Stability of the Formulation (e.g., drug leakage, particle aggregation) Hydrolysis or oxidation of lipids/polymers.Store the formulation at recommended temperatures (e.g., 4°C) and protect from light. Consider using saturated lipids or antioxidants.[9]
Inadequate surface coating.For nanoparticles intended for in vivo use, PEGylation can improve stability by reducing opsonization and aggregation.
In Vitro Experiment Troubleshooting
Problem Potential Cause Recommended Solution
Low Cellular Uptake of this compound-Loaded Nanoparticles Inefficient endocytosis pathway for the given cell type.Modify the nanoparticle surface with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on the target cells.
Negative surface charge of nanoparticles leading to repulsion from the cell membrane.Formulate nanoparticles with a slightly positive or neutral surface charge to enhance interaction with the negatively charged cell membrane.
High Cytotoxicity of the Formulation in Control Cells Toxicity of the nanoparticle components (lipids, polymers, surfactants).Use biocompatible and biodegradable materials. Determine the IC50 of the empty nanoparticles to assess their intrinsic toxicity.
High concentration of the formulation.Perform a dose-response study to determine the optimal non-toxic concentration range for your experiments.
No significant increase in SIRT1 activation despite cellular uptake. Inefficient release of this compound from the nanoparticles within the cell.Design stimuli-responsive nanoparticles that release the drug in response to the intracellular environment (e.g., lower pH in endosomes).
Degradation of this compound within the nanoparticle or after release.Ensure the stability of this compound within the formulation and under physiological conditions.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Preparation: Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS) solution by gentle rotation above the lipid transition temperature.

  • Size Reduction: To obtain unilamellar vesicles of a defined size, subject the liposomal suspension to probe sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[10]

Protocol 2: Characterization of this compound-Loaded Nanoparticles
  • Particle Size and Zeta Potential: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.

  • Encapsulation Efficiency (EE%):

    • Separate the unencapsulated this compound from the nanoparticle suspension by ultracentrifugation or size exclusion chromatography.

    • Quantify the amount of this compound in the supernatant (free drug) and in the nanoparticles (encapsulated drug) using High-Performance Liquid Chromatography (HPLC).[11][12]

    • Calculate EE% using the formula: EE% = (Total Drug - Free Drug) / Total Drug * 100

Protocol 3: In Vitro Cellular Uptake and SIRT1 Activation Assay
  • Cell Culture: Plate target cells (e.g., cancer cell line, endothelial cells) in a suitable culture medium and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound-loaded nanoparticles, empty nanoparticles (as a control), and free this compound (as a positive control) for a specified time.

  • Cellular Uptake Analysis:

    • For qualitative analysis, use nanoparticles labeled with a fluorescent dye and visualize uptake using fluorescence microscopy.

    • For quantitative analysis, lyse the cells and quantify the intracellular this compound concentration using HPLC.[11][12]

  • SIRT1 Activation Assay:

    • Prepare cell lysates from the treated and control cells.

    • Measure SIRT1 activity using a commercially available SIRT1 activity assay kit, which typically measures the deacetylation of a fluorogenic substrate.[13]

Experimental_Workflow cluster_formulation 1. Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Studies (Preclinical) Formulation This compound Nanoparticle Formulation (Liposomes/Polymeric) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Cell_Uptake Cellular Uptake Studies Characterization->Cell_Uptake Cytotoxicity Cytotoxicity Assays (MTT, etc.) Cell_Uptake->Cytotoxicity SIRT1_Assay SIRT1 Activation Assay Cytotoxicity->SIRT1_Assay Biodistribution Biodistribution & Pharmacokinetics SIRT1_Assay->Biodistribution Lead Candidate Selection Efficacy Therapeutic Efficacy in Animal Models Biodistribution->Efficacy Toxicity_in_vivo Toxicity Evaluation Efficacy->Toxicity_in_vivo

References

addressing inconsistencies in SRT3190 research data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SRT3190. Our goal is to help address potential inconsistencies in research data and provide standardized protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 plays a crucial role in regulating a variety of cellular processes, including metabolism, inflammation, and cellular stress responses. It does so by deacetylating numerous protein substrates, thereby modulating their activity.

Q2: What are the known downstream targets of SIRT1 activation by compounds like this compound?

Activation of SIRT1 by compounds such as this compound can lead to the deacetylation and subsequent modulation of several key proteins. These include:

  • PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): Deacetylation of PGC-1α leads to its activation, which in turn promotes mitochondrial biogenesis and function.

  • NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): SIRT1 can deacetylate the p65 subunit of NF-κB, which generally leads to the suppression of NF-κB signaling and a reduction in the inflammatory response.

  • FOXO (Forkhead box proteins): Deacetylation of FOXO proteins by SIRT1 can modulate their transcriptional activity, influencing processes like stress resistance and metabolism.

Q3: Are there known off-target effects for this compound?

While this compound is reported to be a selective SIRT1 activator, it is crucial to consider the possibility of off-target effects, a common challenge with small-molecule inhibitors and activators. Researchers should include appropriate controls to validate that the observed effects are indeed mediated by SIRT1. This can include using SIRT1 knockout/knockdown models or structurally distinct SIRT1 activators to see if they replicate the effects of this compound.

Troubleshooting Guide

Issue 1: Inconsistent SIRT1 Activation in In Vitro Assays

Question: We are observing variable or no activation of SIRT1 with this compound in our in vitro deacetylation assays. What could be the cause?

Answer: Inconsistencies in in vitro SIRT1 activation assays are a well-documented issue in sirtuin research. Several factors can contribute to this:

  • Substrate-Dependent Activation: The activation of SIRT1 by small molecules like this compound can be highly dependent on the peptide substrate used in the assay. Some substrates may not be permissive for allosteric activation. It is recommended to test multiple substrates, including those derived from known in vivo targets of SIRT1 that contain hydrophobic residues near the acetylated lysine.

  • Assay Type and Artifacts: The commonly used Fluor-de-Lys assay, which utilizes a fluorophore-tagged substrate, has been reported to produce artifacts. The fluorophore itself can interact with the activator compound, leading to false-positive or inconsistent results. It is advisable to use at least two different assay formats to confirm findings, such as a mass spectrometry-based assay or the PNC1-OPT assay, which do not rely on fluorescently tagged substrates.

  • Enzyme Quality and Concentration: The purity and activity of the recombinant SIRT1 enzyme are critical. Ensure you are using a high-quality enzyme preparation and have optimized the enzyme concentration in your assay.

  • Compound Solubility: Poor solubility of this compound in the assay buffer can lead to inaccurate results. Ensure the compound is fully dissolved and consider the final DMSO concentration in the assay, which should typically not exceed 1%.

Issue 2: Lack of Expected Cellular Effects

Question: We are not observing the expected downstream effects of SIRT1 activation (e.g., changes in mitochondrial biogenesis markers) in our cell-based assays with this compound. What should we troubleshoot?

Answer: Several factors can influence the outcome of cell-based experiments with this compound:

  • Cell Type and Context: The cellular response to SIRT1 activation can be highly context-dependent, varying with cell type, metabolic state, and passage number. It is important to characterize the basal expression and activity of SIRT1 in your chosen cell line.

  • Compound Permeability and Stability: Ensure that this compound is cell-permeable and stable under your cell culture conditions. You may need to optimize the treatment duration and concentration.

  • Cellular NAD+ Levels: SIRT1 activity is dependent on the availability of NAD+. If cellular NAD+ levels are low, the effect of an allosteric activator like this compound may be limited.

  • Dominant Compensatory Pathways: Cells may have compensatory mechanisms that mask the effects of SIRT1 activation. For example, the activity of other deacetylases might compensate for changes in SIRT1 activity.

Quantitative Data

The following tables summarize key quantitative data for this compound and provide comparative data for other synthetic SIRT1 activators from in vivo studies as a reference.

Table 1: In Vitro Activity of this compound

CompoundTargetAssay TypeEC50 (μM)Selectivity
This compoundSIRT1Not Specified0.16[1]>230-fold vs SIRT2 and SIRT3[1]

Table 2: In Vivo Efficacy of Synthetic SIRT1 Activators (Reference Data)

CompoundAnimal ModelDisease ModelDosing RegimenKey Findings
SRT1720Diet-induced obese miceObesity/Diabetes30 or 100 mg/kg/day (oral)Improved glucose homeostasis and insulin (B600854) sensitivity
SRT1720Zucker fa/fa ratsObesity/DiabetesNot SpecifiedImproved whole-body glucose homeostasis and insulin sensitivity
SRT2104MiceDuchenne Muscular DystrophyNot SpecifiedEnhanced SIRT1 activity in muscle, modified protein acetylation

Experimental Protocols

Protocol 1: In Vitro SIRT1 Activity Assay (Mass Spectrometry-Based)

This protocol is adapted from established methods for measuring SIRT1 activity and can be used to assess the effect of this compound.

Materials:

  • Recombinant human SIRT1 enzyme

  • This compound

  • Acetyl-peptide substrate (e.g., from a known SIRT1 target)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Stop Solution (e.g., 1% trifluoroacetic acid)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the acetyl-peptide substrate.

  • Add this compound at various concentrations (and a vehicle control, e.g., DMSO).

  • Initiate the reaction by adding the SIRT1 enzyme.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of deacetylated peptide product.

  • Calculate the percent activation of SIRT1 by this compound relative to the vehicle control.

Protocol 2: Cell-Based Assay for Mitochondrial Biogenesis

This protocol provides a general framework for assessing the effect of this compound on mitochondrial biogenesis in a cell culture model.

Materials:

  • Mammalian cell line of interest (e.g., C2C12 myoblasts)

  • Cell culture medium and supplements

  • This compound

  • Reagents for qPCR (primers for PGC-1α, NRF-1, TFAM, and a housekeeping gene)

  • MitoTracker Green FM dye

  • Flow cytometer

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24-48 hours).

  • For Gene Expression Analysis:

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription to generate cDNA.

    • Analyze the expression of PGC-1α, NRF-1, and TFAM by qPCR.

  • For Mitochondrial Mass Analysis:

    • Stain the cells with MitoTracker Green FM according to the manufacturer's protocol.

    • Analyze the fluorescence intensity by flow cytometry to quantify mitochondrial mass.

Visualizations

SIRT1_Signaling_Pathway cluster_upstream Upstream Signals cluster_activator Pharmacological Intervention cluster_sirt1 SIRT1 Regulation cluster_downstream Downstream Effects Caloric_Restriction Caloric Restriction NAD_plus NAD+ Caloric_Restriction->NAD_plus + Exercise Exercise Exercise->NAD_plus + This compound This compound SIRT1 SIRT1 This compound->SIRT1 Allosterically Activates NAD_plus->SIRT1 Activates PGC1a PGC-1α (deacetylated) SIRT1->PGC1a Deacetylates NFkB NF-κB (p65) (deacetylated) SIRT1->NFkB Deacetylates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Inflammation Inflammation NFkB->Inflammation Suppresses

Caption: SIRT1 Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Assay_Dev 1. In Vitro Assay (e.g., Mass Spec) EC50_Det 2. Determine EC50 and Selectivity Assay_Dev->EC50_Det Cell_Treatment 3. Treat Cells with this compound EC50_Det->Cell_Treatment Downstream_Analysis 4. Analyze Downstream Targets (e.g., PGC-1α, NF-κB) Cell_Treatment->Downstream_Analysis Functional_Assay 5. Functional Readout (e.g., Mitochondrial Respiration) Downstream_Analysis->Functional_Assay Animal_Model 6. Administer to Animal Model Functional_Assay->Animal_Model Efficacy_Assessment 7. Assess Efficacy (e.g., Glucose Tolerance) Animal_Model->Efficacy_Assessment

Caption: Experimental Workflow for Evaluating this compound.

References

Technical Support Center: Enhancing Experimental Success with SRT3190

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of SRT3190, a selective SIRT1 activator. All protocols and data are intended to facilitate seamless experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. Its mechanism of action is allosteric, meaning it binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates. This leads to an increased rate of deacetylation of various protein targets.

Q2: What are the known downstream effects of this compound-mediated SIRT1 activation?

A2: this compound-induced SIRT1 activation has been shown to modulate a variety of cellular processes. Key downstream effects include the deacetylation of p53 and the p65 subunit of NF-κB.[1] Deacetylation of p53 can influence cell cycle arrest and apoptosis, while deacetylation of NF-κB generally leads to a reduction in the inflammatory response.

Q3: What is the recommended starting concentration for in vitro cell culture experiments?

A3: A typical starting concentration for cell-based assays is around the EC50 value, which for this compound is approximately 0.16 μM.[2] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. It is advisable to test a range of concentrations (e.g., 0.1 μM to 10 μM) to determine the optimal working concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For experimental use, dilute the stock solution to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that is toxic to your cells (typically <0.5%).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound on target protein deacetylation. 1. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line. 2. Low SIRT1 Expression: The cell line may have low endogenous levels of SIRT1. 3. Incorrect Assay Conditions: Incubation time may be too short, or assay reagents may be faulty. 4. Degraded this compound: Improper storage or handling of the compound.1. Perform a dose-response experiment to determine the optimal concentration. 2. Verify SIRT1 expression levels in your cell line via Western blot or qPCR. Consider using a cell line known to express higher levels of SIRT1. 3. Optimize incubation time (e.g., 24, 48, 72 hours). Ensure all assay reagents are within their expiration dates and properly prepared. 4. Prepare a fresh stock solution of this compound.
High background or inconsistent results in SIRT1 enzymatic assays. 1. Contamination of Recombinant SIRT1: The enzyme preparation may be impure. 2. Substrate Issues: The acetylated peptide substrate may be of poor quality or degraded. 3. Buffer Incompatibility: The assay buffer components may be interfering with the reaction.1. Use a highly purified recombinant SIRT1 enzyme from a reputable supplier. 2. Use a high-quality, validated substrate. Prepare fresh substrate solutions for each experiment. 3. Ensure the assay buffer is at the correct pH and contains all necessary components as per the protocol.
Observed cytotoxicity at expected therapeutic concentrations. 1. Cell Line Sensitivity: Some cell lines may be more sensitive to this compound or the solvent (e.g., DMSO). 2. Off-Target Effects: At higher concentrations, off-target effects may become more pronounced.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line. Lower the final DMSO concentration. 2. Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize potential off-target effects.
Variability in results between experiments. 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration. 2. Inconsistent this compound Preparation: Errors in serial dilutions or improper mixing.1. Standardize your cell culture practices. Use cells within a defined passage number range and seed at a consistent density. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterValueReference
EC50 for SIRT1 Activation 0.16 μM[2]
Selectivity >230-fold less potent for SIRT2 and SIRT3[2]

Table 2: Illustrative Dose-Response of this compound on p53 Deacetylation in U2OS Cells

This compound Concentration (μM)% Decrease in Acetylated p53 (Illustrative)
0 (Vehicle Control)0%
0.115%
0.540%
1.065%
5.085%
10.090%

Note: The data in Table 2 is illustrative and based on typical results. Actual values may vary depending on the specific experimental conditions and cell line.

Experimental Protocols

Protocol 1: In Vitro SIRT1 Enzymatic Assay

This protocol is adapted from commercially available SIRT1 assay kits and is suitable for measuring the direct effect of this compound on SIRT1 enzymatic activity.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

  • NAD+

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

  • Initiate the reaction by adding the recombinant SIRT1 enzyme to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for an additional 15 minutes at 37°C.

  • Measure the fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percentage of SIRT1 activation relative to the vehicle control.

Protocol 2: Cell-Based p53 Deacetylation Assay (Western Blot)

This protocol allows for the assessment of this compound's ability to induce the deacetylation of a known SIRT1 substrate, p53, in a cellular context.

Materials:

  • Cell line with detectable levels of acetylated p53 (e.g., U2OS)

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-SIRT1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of acetylated p53 to total p53 and the loading control.

Mandatory Visualizations

SRT3190_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound SIRT1 SIRT1 (Inactive) This compound->SIRT1 Allosteric Activation SIRT1_active SIRT1 (Active) p53_ac Acetylated p53 SIRT1_active->p53_ac Deacetylation NFkB_ac Acetylated NF-κB p65 SIRT1_active->NFkB_ac Deacetylation p53 p53 p53_ac->p53 CellCycle Cell Cycle Arrest Apoptosis p53->CellCycle NFkB NF-κB p65 NFkB_ac->NFkB Inflammation Inflammation NFkB->Inflammation Inhibition of Transcription

Caption: this compound allosterically activates SIRT1, leading to the deacetylation of p53 and NF-κB.

Experimental_Workflow_p53_Deacetylation start Start seed_cells Seed U2OS cells start->seed_cells treat_cells Treat with this compound (Dose-response) seed_cells->treat_cells cell_lysis Cell Lysis treat_cells->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Ac-p53, anti-p53, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Band Densitometry) detection->analysis end End analysis->end

References

Validation & Comparative

A Comparative Analysis of SRT3190 and Resveratrol for SIRT1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SRT3190 and resveratrol (B1683913), two compounds known to modulate the activity of Sirtuin 1 (SIRT1), a critical regulator of cellular metabolism, stress resistance, and aging. The following sections detail their respective performance based on available experimental data, outlining their potency, mechanisms of action, and pharmacokinetic profiles.

Quantitative Comparison: Potency and Specificity

The potency and specificity of a SIRT1 activator are critical parameters for its utility as a research tool or therapeutic candidate. This compound, a synthetic sirtuin-activating compound (STAC), demonstrates significantly higher potency and selectivity for SIRT1 compared to the naturally occurring polyphenol, resveratrol.

CompoundTargetEC50 / AC50¹SpecificityReference
This compound SIRT10.16 µM>230-fold selective over SIRT2 and SIRT3[1]
Resveratrol SIRT1~50 - 100 µM²Activates SIRT1; also reported to modulate SIRT2-5 pathways and inhibit phosphodiesterases (PDEs)[2][3][4]

¹EC50 (Half-maximal effective concentration) / AC50 (Half-maximal activation concentration): The concentration of an agonist that induces a response halfway between the baseline and maximum. ²Value determined using the fluorophore-containing Fluor de Lys (FdL) assay. The activation is highly substrate-dependent[4][5].

Mechanism of SIRT1 Activation

The mechanisms by which this compound and resveratrol activate SIRT1 are distinct and, in the case of resveratrol, a subject of ongoing scientific debate.

This compound: Allosteric Activation

This compound and other synthetic STACs are understood to function as allosteric activators of SIRT1. This mechanism involves the compound binding to a specific site on the N-terminal domain of the SIRT1 enzyme, known as the STAC binding domain (SBD)[6]. This binding event induces a conformational change in the enzyme that enhances its affinity for its acetylated peptide substrate, effectively lowering the Michaelis constant (Km)[6][7]. This leads to a more efficient catalytic cycle and increased deacetylation of target proteins. This activation is, however, critically dependent on the presence of specific structural features within the substrate[7][8].

Resveratrol: A Controversial and Substrate-Dependent Mechanism

Resveratrol's mechanism of SIRT1 activation is more complex and less direct.

  • In Vitro Artifact Hypothesis: A significant body of evidence suggests that the direct activation of SIRT1 by resveratrol observed in vitro is an artifact of the experimental setup, specifically the use of peptide substrates with a covalently attached fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)[9][10][11]. Studies have shown that without this fluorophore, resveratrol fails to activate the deacetylation of the same peptide sequence[11][12]. It is proposed that resveratrol may interact with the fluorophore-peptide conjugate, promoting a conformation that binds more tightly to SIRT1[9].

  • Substrate-Selective Activation: More recent studies propose that resveratrol's effect is highly dependent on the amino acid sequence of the substrate itself. Using peptide microarrays, research has shown that resveratrol can stimulate the deacetylation of some native physiological substrates, while inhibiting or having no effect on others[4][5]. This suggests a more nuanced, substrate-specific allosteric regulation rather than a universal activation.

  • Indirect In Vivo Activation: In cellular and in vivo models, resveratrol may activate SIRT1 indirectly. One proposed mechanism involves the inhibition of phosphodiesterases (PDEs), leading to increased cAMP levels and subsequent activation of AMP-activated protein kinase (AMPK)[3]. Activated AMPK can increase the cellular NAD+/NADH ratio, and since SIRT1 is an NAD+-dependent deacetylase, this increase in its essential cofactor leads to higher SIRT1 activity[3][13][14].

G cluster_0 This compound (Allosteric Activation) cluster_1 Resveratrol (Indirect Activation) This compound This compound SIRT1 (N-Terminal) SIRT1 (N-Terminal Domain) This compound->SIRT1 (N-Terminal) Binds SIRT1_Active SIRT1 (Active Conformation) SIRT1 (N-Terminal)->SIRT1_Active Conformational Change DeAc-Substrate Deacetylated Substrate SIRT1_Active->DeAc-Substrate Deacetylation Ac-Substrate Acetylated Substrate Ac-Substrate->SIRT1_Active Increased Affinity (Lower Km) Resveratrol Resveratrol PDEs Phosphodiesterases Resveratrol->PDEs Inhibits AMPK AMPK PDEs->AMPK Activates (via cAMP) NAD_Ratio NAD+/NADH Ratio AMPK->NAD_Ratio Increases SIRT1_Indirect SIRT1 NAD_Ratio->SIRT1_Indirect Activates

Caption: Comparative Mechanisms of SIRT1 Activation.

Key Signaling Pathways

Both compounds, by activating SIRT1, influence a range of downstream signaling pathways crucial for cellular health. SIRT1 deacetylates numerous target proteins, including transcription factors and coactivators, to modulate gene expression and cellular processes.

  • Metabolic Regulation (PGC-1α): SIRT1 deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis and function[6][15]. This is a key pathway through which SIRT1 activators can improve metabolic health.

  • Stress Resistance and Apoptosis (p53, FOXO): SIRT1 can deacetylate the tumor suppressor p53, inhibiting its pro-apoptotic activity and promoting cell survival under stress[16]. It also deacetylates and activates Forkhead box O (FOXO) transcription factors, which regulate genes involved in stress resistance and longevity[16].

  • Inflammation (NF-κB): SIRT1 can suppress inflammation by deacetylating the RelA/p65 subunit of NF-κB, which inhibits its transcriptional activity and reduces the expression of pro-inflammatory cytokines[13][17].

G Activator SIRT1 Activator (this compound or Resveratrol) SIRT1 SIRT1 Activator->SIRT1 Activates NAM Nicotinamide SIRT1->NAM p53_Ac p53 (acetylated) SIRT1->p53_Ac FOXO_Ac FOXO (acetylated) SIRT1->FOXO_Ac PGC1a_Ac PGC-1α (acetylated) SIRT1->PGC1a_Ac NFkB_Ac NF-κB (acetylated) SIRT1->NFkB_Ac NAD NAD+ NAD->SIRT1 p53_DeAc p53 (deacetylated) p53_Ac->p53_DeAc Deacetylation Apoptosis Apoptosis / Senescence p53_DeAc->Apoptosis Inhibits FOXO_DeAc FOXO (deacetylated) FOXO_Ac->FOXO_DeAc Deacetylation Stress_Resistance Stress Resistance FOXO_DeAc->Stress_Resistance Promotes PGC1a_DeAc PGC-1α (deacetylated) PGC1a_Ac->PGC1a_DeAc Deacetylation Mitochondria Mitochondrial Biogenesis PGC1a_DeAc->Mitochondria Promotes NFkB_DeAc NF-κB (deacetylated) NFkB_Ac->NFkB_DeAc Deacetylation Inflammation Inflammation NFkB_DeAc->Inflammation Inhibits

Caption: Key Downstream Pathways of SIRT1 Activation.

Pharmacokinetics and Bioavailability

A major differentiating factor between this compound and resveratrol is their pharmacokinetic profile. Natural resveratrol suffers from poor bioavailability, which may limit its in vivo efficacy.

CompoundBioavailabilityMetabolismKey FindingsReference
This compound Data not available in reviewed literature. Synthetic STACs are generally designed for improved bioavailability over resveratrol.Data not available in reviewed literature.N/A
Resveratrol Low (<1% for free resveratrol in humans). Micronized formulations (e.g., SRT501) can increase plasma levels.Rapid and extensive first-pass metabolism in the intestine and liver to glucuronide and sulfate (B86663) conjugates.Oral administration results in very low plasma concentrations of the parent compound. Metabolites are the predominant circulating forms.[18][19][20][21]

Off-Target Effects and Other Considerations

While both compounds are used to study SIRT1, they can interact with other cellular targets.

  • This compound: As a synthetic compound, it may have off-target activities that are not fully characterized in the public literature. A study on related compounds like SRT1720 showed multiple off-target activities against various receptors and enzymes[11].

  • Resveratrol: Has a broad range of biological activities independent of SIRT1. It is known to modulate other sirtuins, inhibit phosphodiesterases, and may act as a pro-oxidant at high concentrations[2][3][22][23]. While generally considered safe at doses found in food, high-dose supplementation can cause gastrointestinal symptoms[24][25].

Experimental Protocols

The choice of assay is critical for studying SIRT1 activation, given the controversy surrounding resveratrol's mechanism.

Protocol 1: Fluorometric SIRT1 Activity Assay (Fluor-de-Lys Type)

This is a high-throughput method commonly used for screening activators and inhibitors. It is the assay in which resveratrol was first identified as a SIRT1 activator.

Principle: The assay utilizes a peptide substrate containing an acetylated lysine (B10760008) residue flanked by a fluorophore (e.g., AMC) and a quencher. In its acetylated state, the peptide is resistant to cleavage by a developer enzyme (trypsin). When SIRT1 deacetylates the lysine, the developer can cleave the peptide, separating the fluorophore from the quencher and producing a measurable fluorescent signal.

Methodology:

  • Reaction Setup: In a microplate well, combine SIRT1 assay buffer, purified recombinant SIRT1 enzyme, and the test compound (e.g., this compound or resveratrol) dissolved in a suitable solvent (e.g., DMSO).

  • Initiation: Start the reaction by adding the fluorogenic acetylated peptide substrate and NAD+.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Development: Add the developer solution containing trypsin and a SIRT1 inhibitor (to stop the SIRT1 reaction). Incubate for a further period (e.g., 15-30 minutes) to allow for peptide cleavage.

  • Detection: Measure the fluorescence using a microplate fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm for AMC-based substrates). The signal intensity is proportional to SIRT1 activity.

Protocol 2: Fluorophore-Independent SIRT1 Activity Assay (HPLC or MS-based)

This method avoids the potential artifacts associated with fluorophore-labeled substrates and is considered a more definitive measure of activity on native sequences.

Principle: This assay directly measures the amount of deacetylated peptide substrate produced by the SIRT1 reaction. The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to separate and quantify the acetylated (substrate) and deacetylated (product) peptides.

Methodology:

  • Reaction Setup: Combine purified recombinant SIRT1 enzyme, a native (unlabeled) acetylated peptide substrate, NAD+, and the test compound in a reaction buffer.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Quenching: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or a potent SIRT1 inhibitor (e.g., EX-527).

  • Analysis: Inject the reaction mixture into an HPLC system. The acetylated and deacetylated peptides are separated on a reverse-phase column based on their different polarities.

  • Detection & Quantification: The peptides are detected by UV absorbance (at ~214 nm) or by a mass spectrometer. The activity of SIRT1 is determined by calculating the percentage of substrate converted to product from the relative peak areas of the two peptide forms[11].

G cluster_0 Fluorometric Assay Workflow cluster_1 Fluorophore-Independent (HPLC/MS) Workflow A1 Combine SIRT1, Test Compound, Buffer A2 Add NAD+ and Fluor-Substrate A1->A2 A3 Incubate (37°C) A2->A3 A4 Add Developer (Trypsin + Inhibitor) A3->A4 A5 Measure Fluorescence (Ex/Em = 350/460 nm) A4->A5 B1 Combine SIRT1, Test Compound, Buffer B2 Add NAD+ and Native Substrate B1->B2 B3 Incubate (37°C) B2->B3 B4 Quench Reaction (e.g., Acid) B3->B4 B5 Analyze via HPLC or MS (Quantify Substrate/Product) B4->B5

Caption: Comparative Experimental Assay Workflows.

Conclusion

This compound and resveratrol represent two distinct classes of SIRT1-activating compounds.

  • This compound is a potent, selective, synthetic allosteric activator of SIRT1. Its well-defined mechanism and high potency make it a valuable tool for specific interrogation of SIRT1-dependent pathways in a research setting.

  • Resveratrol is a natural product with modest and highly substrate-dependent SIRT1 activating ability in vitro. Its direct activation mechanism is controversial and may be an artifact in certain assays. However, its ability to indirectly activate SIRT1 in vivo and its pleiotropic effects on other cellular pathways make it a complex but interesting molecule for studying overall metabolic and cellular health.

For researchers aiming to specifically and potently activate SIRT1, synthetic STACs like this compound are the more appropriate choice. For studies investigating broader effects related to diet and natural compounds, resveratrol remains a relevant, albeit less specific, tool. The choice of experimental assay is paramount, with fluorophore-independent methods providing more robust and reliable data on the activation of native substrates.

References

A Comparative Analysis of SRT3190 and Other SIRT1 Activators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the comparative efficacy of SRT3190 and other prominent Sirtuin-1 (SIRT1) activators. This report provides a quantitative comparison, detailed experimental methodologies, and visual representations of associated signaling pathways.

Sirtuin-1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a significant therapeutic target for age-related diseases, including metabolic and inflammatory disorders. A variety of small-molecule SIRT1-activating compounds (STACs) have been developed to harness the beneficial effects of SIRT1 activation. This guide provides a comparative overview of the efficacy of this compound, a selective SIRT1 activator, against other well-characterized activators such as resveratrol (B1683913), SRT1720, SRT1460, and SRT2183.

Quantitative Comparison of SIRT1 Activator Potency

The following table summarizes the reported potency of various SIRT1 activators. It is crucial to note that these values are derived from different studies and assay conditions, which can influence the results. A direct head-to-head comparison under identical experimental settings is essential for a definitive assessment of relative potency.

CompoundClassEC50 / EC1.5 (µM)Maximum Activation (%)Selectivity
This compound Synthetic0.16Not Reported>230-fold less potent for SIRT2 and SIRT3[1]
SRT1720 Synthetic (Imidazothiazole)0.16 - 0.32741%Less potent for SIRT2 (EC1.5 = 37 µM) and SIRT3 (EC1.5 > 300 µM)[2][3]
SRT1460 Synthetic (Imidazothiazole)2.9434%Good selectivity over SIRT2 and SIRT3 (EC1.5 > 300 µM)[3]
SRT2183 Synthetic (Imidazothiazole)0.36285%Not specified
Resveratrol Natural (Polyphenol)31.6239%Non-selective, targets multiple other proteins

EC50: Half-maximal effective concentration. EC1.5: The concentration required to increase enzyme activity by 50%.

One study that conducted a direct comparison of SRT1720, SRT2183, SRT1460, and resveratrol using an HPLC-based assay with a fluorogenic peptide substrate reported the maximal activation percentages and EC1.5 values listed above[4]. These results highlight the significantly greater potency of synthetic activators like SRT1720 compared to the natural compound resveratrol[4]. While a direct comparative value for this compound from the same study is unavailable, its reported EC50 of 0.16 µM suggests a potency comparable to SRT1720[1].

Experimental Protocols for Measuring SIRT1 Activity

The assessment of SIRT1 activation is commonly performed using in vitro enzymatic assays. Below are detailed methodologies for two prevalent types of assays.

Fluorometric SIRT1 Activity Assay

This assay measures the deacetylation of a synthetic peptide substrate containing a fluorophore.

Materials:

  • Purified recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 peptide substrate (e.g., from p53 sequence with an acetylated lysine (B10760008) and a fluorophore)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease that cleaves the deacetylated peptide, releasing the fluorophore)

  • SIRT1 activator compounds (dissolved in DMSO)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the SIRT1 activator compounds in the assay buffer.

  • In each well of the microplate, add the SIRT1 enzyme and the diluted activator compound.

  • Initiate the reaction by adding the SIRT1 substrate and NAD+.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the deacetylation reaction and initiate the development step by adding the developer solution.

  • Incubate at 37°C for an additional 10-15 minutes to allow for the cleavage of the deacetylated substrate.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).

  • Calculate the percentage of SIRT1 activation relative to a vehicle control (DMSO).

Substrate-Agnostic Fluorometric Nicotinamide (B372718) Assay (PNC1-OPT)

This assay overcomes the potential artifacts associated with fluorogenic substrates by measuring the production of nicotinamide, a byproduct of the SIRT1-catalyzed deacetylation reaction[1].

Materials:

  • Purified recombinant human SIRT1 enzyme

  • Purified recombinant nicotinamidase (Pnc1) from yeast

  • Acetylated peptide substrate (non-fluorogenic)

  • NAD+

  • Assay Buffer (e.g., PBS pH 7.4)

  • Developer reagent: ortho-phthalaldehyde (OPT) and dithiothreitol (B142953) (DTT) in a suitable buffer[5]

  • SIRT1 activator compounds (dissolved in DMSO)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the SIRT1 activator compounds in the assay buffer.

  • In each well of the microplate, add the SIRT1 enzyme, Pnc1 enzyme, the acetylated peptide substrate, and the diluted activator compound.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for both deacetylation by SIRT1 and conversion of nicotinamide to ammonia (B1221849) by Pnc1.

  • Add the OPT/DTT developer reagent to each well.

  • Incubate at room temperature for a set time to allow the reaction between ammonia and the developer to form a fluorescent product.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~420 nm and emission at ~460 nm)[1].

  • Calculate the amount of nicotinamide produced, which is proportional to SIRT1 activity.

Signaling Pathways and Downstream Effects

SIRT1 activators exert their biological effects by deacetylating a range of protein targets, thereby modulating various signaling pathways.

General SIRT1 Activation Pathway

Activation of SIRT1 by STACs is believed to occur through an allosteric mechanism[6]. This leads to the deacetylation of key downstream targets involved in metabolism, inflammation, and cellular stress responses.

SIRT1_Activation_Pathway cluster_activators SIRT1 Activators cluster_targets Downstream Targets cluster_effects Biological Effects This compound This compound SIRT1 SIRT1 This compound->SIRT1 activate SRT1720 SRT1720 SRT1720->SIRT1 activate Resveratrol Resveratrol Resveratrol->SIRT1 activate NAM Nicotinamide SIRT1->NAM PGC1a PGC-1α SIRT1->PGC1a deacetylates FOXO FOXO Proteins SIRT1->FOXO deacetylates NFkB NF-κB SIRT1->NFkB deacetylates p53 p53 SIRT1->p53 deacetylates NAD NAD+ NAD->SIRT1 Mitochondrial_Biogenesis Mitochondrial_Biogenesis PGC1a->Mitochondrial_Biogenesis Stress_Resistance Stress_Resistance FOXO->Stress_Resistance Anti_inflammation Anti-inflammation NFkB->Anti_inflammation Apoptosis_Modulation Apoptosis Modulation p53->Apoptosis_Modulation

Caption: General signaling pathway of SIRT1 activation by STACs.

Downstream Effects of Specific SIRT1 Activators

While sharing a common target in SIRT1, different activators can elicit distinct downstream effects, potentially due to variations in their off-target activities or their influence on specific SIRT1-protein interactions.

  • SRT1720: Studies have shown that SRT1720 can reduce inflammation by inhibiting the NF-κB pathway in a SIRT1-dependent manner[7]. It has also been reported to modulate the AMPKα pathway, which is involved in cellular energy homeostasis[8].

  • SRT3025 (a novel activator): Research on this compound has revealed a novel downstream effect of SIRT1 activation: the reduction of hepatic proprotein convertase subtilisin/kexin type 9 (Pcsk9) secretion and an increase in LDL receptor (Ldlr) expression, suggesting a role in cholesterol metabolism[9].

  • This compound: The specific downstream signaling pathways and biological effects of this compound are less well-documented in publicly available literature compared to other STACs. Further research is needed to fully elucidate its molecular mechanism of action beyond direct SIRT1 activation.

Experimental Workflow for Comparative Efficacy Studies

To conduct a rigorous comparative analysis of SIRT1 activators, a systematic experimental workflow is recommended.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (Animal Models) A SIRT1 Activity Assays (Fluorometric & Nicotinamide-based) B Determine EC50 and Maximal Activation A->B C Selectivity Profiling (SIRT2, SIRT3, etc.) B->C D Treat cells with activators C->D Select lead compounds E Western Blot for Target Deacetylation (e.g., Ac-p53, Ac-PGC-1α) D->E F Gene Expression Analysis (qPCR or RNA-seq) D->F G Functional Assays (e.g., mitochondrial respiration, -inflammatory cytokine production) D->G H Administer activators to disease models G->H Validate in vivo efficacy I Assess physiological parameters (e.g., glucose tolerance, lipid profile) H->I J Analyze target tissue for biomarker modulation H->J

Caption: Recommended workflow for comparing the efficacy of SIRT1 activators.

References

A Researcher's Guide to Validating the Specificity of SRT3190 for SIRT1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a prominent therapeutic target for age-related diseases, including metabolic disorders and neurodegeneration.[1][2][3][4][5] Small-molecule sirtuin-activating compounds (STACs) have been developed to harness the potential benefits of SIRT1 activation. Among these is SRT3190, a compound noted for its potency. However, ensuring its specificity is paramount for accurate research and safe therapeutic development. This guide provides an objective comparison of this compound with other SIRT1 modulators, supported by experimental data and detailed protocols to aid researchers in validating its specificity.

Comparative Analysis of SIRT1 Activators

The landscape of SIRT1 activators includes naturally occurring polyphenols, synthetic compounds like this compound, and newer peptide-based activators. Their efficacy and specificity vary significantly, and some have been shown to have notable off-target effects.

Table 1: Comparison of SIRT1 Activator Potency and Specificity

Compound Class Target Sirtuin(s) Potency (EC50/IC50) Specificity Profile Known Off-Target Effects / Controversies
This compound Synthetic (Thiazolopyridine derivative) SIRT1 EC50: 0.16 µM[6] >230-fold less potent for SIRT2 and SIRT3.[6] Structurally related to SRT1720; some studies suggest that the activation by this class of compounds may be an artifact of using fluorophore-containing peptide substrates.[7][8]
SRT1720 Synthetic (Thiazolopyridine derivative) SIRT1 EC50: 0.16 µM[9] >230-fold less potent for SIRT2 and SIRT3.[9] Shown to exhibit multiple off-target activities against various receptors, enzymes, and transporters.[7][8] Its direct activation of SIRT1 has been questioned.[7][8]
Resveratrol (B1683913) Natural (Polyphenol) SIRT1 EC1.5: 19.2 µM (substrate-dependent)[10] Broad spectrum of targets. Activates AMPK; inhibits cyclooxygenases (COX) and lipooxygenases (LOX).[9][11] Its activation of SIRT1 is highly dependent on the substrate sequence and the presence of a fluorophore tag.[7][12][13]
Quercetin Natural (Flavonoid) SIRT1 - Stimulator of recombinant SIRT1. Also a PI3K inhibitor (IC50: 2.4-5.4 µM).[9]
CWR Synthetic (Tripeptide) SIRT1 EC1.5: 3.16 µM[10] Highly selective for SIRT1; reported to have no effect on SIRT2, SIRT3, SIRT5, or SIRT6.[10] Activates SIRT1 through a novel mechanism by covalently bonding to a reaction product, O-acetyl-ADP-ribose (OAADPr).[10]

| Selisistat (EX-527) | Synthetic (Carboline derivative) | SIRT1 (Inhibitor) | IC50: 38 nM[9] | >200-fold selectivity against SIRT2 and SIRT3.[9] | Used as a tool to confirm SIRT1-dependent effects by inhibition. |

Experimental Protocols for Specificity Validation

Validating the specificity of a SIRT1 activator requires robust biochemical assays. It is crucial to use multiple assay formats and substrates, including native (non-fluorophore-tagged) peptides and full-length proteins, to avoid potential artifacts.

Protocol 1: HPLC-Based Deacetylation Assay (Fluorophore-Free)

This method directly measures the formation of the deacetylated product from a native peptide substrate, avoiding the confounding effects of fluorescent labels.[7]

Materials:

  • Purified recombinant SIRT1 enzyme.

  • Assay Buffer: 50 mM HEPES–NaOH (pH 7.5), 150 mM NaCl, 1 mM DTT.

  • Substrate: Acetylated p53-derived peptide (e.g., Ac-Lys-Lys-Gly-Gln-Ser-Thr-Ser-Arg-His-Lys(Ac)-Lys-Met-Leu).

  • Cofactor: β-NAD+.

  • Test Compound: this compound and other activators.

  • Stop Solution: 10% formic acid and 50 mM nicotinamide.

  • HPLC system with a C18 column.

Procedure:

  • Prepare reaction mixtures in a 96-well plate. Each reaction should contain assay buffer, a final concentration of 2 µM SIRT1 enzyme, and 100 µM acetylated peptide substrate.

  • Add the test compound (e.g., this compound) at various concentrations (e.g., 0.1 to 100 µM). Include a DMSO vehicle control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding β-NAD+ to a final concentration of 500 µM.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding the stop solution.

  • Analyze the samples by reverse-phase HPLC. Separate the acetylated substrate from the deacetylated product.

  • Quantify the peak areas to determine the percentage of product formation. Calculate the EC50 value for the test compound.

  • To assess specificity, repeat the assay using other purified sirtuin enzymes (SIRT2, SIRT3, etc.).

The Fluorophore Controversy

A significant point of contention for STACs like SRT1720 (structurally related to this compound) and resveratrol is that their activating effect in vitro has been shown to be dependent on the presence of a covalently attached fluorophore (e.g., TAMRA) on the peptide substrate.[7][8] These compounds may interact directly with the fluorophore-tagged substrate, leading to an apparent, but not direct, activation of SIRT1.[7] This highlights the critical importance of using native substrates and direct detection methods like HPLC or mass spectrometry for validation.

Experimental Workflow for Specificity Screening

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays p1 Primary Screen: Fluorometric Assay (High-Throughput) p2 Secondary Screen: Validate Hits with HPLC or MS (Fluorophore-Free Substrate) p1->p2 Confirm Hits p3 Selectivity Panel: Test against other Sirtuins (SIRT2, SIRT3, SIRT5, etc.) p2->p3 Assess Specificity c1 Target Engagement: Measure deacetylation of known SIRT1 substrates (p53, PGC-1α) p3->c1 Advance Lead Compound c2 Phenotypic Assay: Assess downstream functional outcomes (e.g., mitochondrial biogenesis) c1->c2 Confirm Mechanism c3 Off-Target Profiling: Use broad kinase/receptor panels or proteomic approaches c2->c3 Safety Assessment result Validated Specific SIRT1 Activator c3->result

Caption: Workflow for validating SIRT1 activator specificity.

SIRT1 Signaling and Mechanism of Action

SIRT1 regulates numerous cellular processes by deacetylating key transcription factors and coactivators.[2][14][15] A specific activator is intended to enhance these downstream effects. Understanding these pathways is crucial for designing cell-based validation assays.

SIRT1's primary targets include:

  • p53: Deacetylation of p53 at lysine (B10760008) 382 suppresses its transcriptional activity, reducing apoptosis in response to cellular stress.[11]

  • PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): Activation of PGC-1α through deacetylation promotes mitochondrial biogenesis and fatty acid oxidation.[11][16]

  • NF-κB (Nuclear factor kappa B): SIRT1 deacetylates the RelA/p65 subunit of NF-κB, which suppresses its activity and reduces inflammation.[11][17]

  • FOXO (Forkhead box proteins): Deacetylation of FOXO transcription factors by SIRT1 increases resistance to oxidative stress.[11]

Intended Signaling Pathway of a SIRT1 Activator

G cluster_0 Upstream Signals cluster_1 SIRT1 Activation cluster_2 Downstream Effects cluster_3 Cellular Outcomes Calorie_Restriction Calorie Restriction NAD NAD+ Calorie_Restriction->NAD Stress Cellular Stress Stress->NAD This compound This compound (Activator) SIRT1 SIRT1 This compound->SIRT1 Allosteric Activation p53 p53 SIRT1->p53 Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates NAD->SIRT1 Co-factor Apoptosis ↓ Apoptosis p53->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation Mito ↑ Mitochondrial Biogenesis PGC1a->Mito StressRes ↑ Stress Resistance FOXO->StressRes

Caption: Intended mechanism of this compound via SIRT1 activation.

Conclusion

While this compound is presented as a potent and selective SIRT1 activator based on initial high-throughput screening, the broader scientific literature urges caution.[6][9] The controversy surrounding the direct activation mechanism of its structural analogs, like SRT1720, underscores the necessity for rigorous validation.[7][8] Researchers using this compound should independently verify its specificity through a multi-faceted approach. This includes employing fluorophore-free biochemical assays, confirming target engagement in cell-based models by measuring the deacetylation of known SIRT1 substrates, and conducting comprehensive off-target profiling. Such diligence is essential to ensure that the observed biological effects are genuinely mediated by SIRT1 activation, thereby generating reliable and translatable scientific findings.

References

Cross-Validation of SRT3190's Biological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Selective SIRT1 Activator, SRT3190, and its Performance Across Diverse Cell Types. This guide provides a comprehensive comparison with alternative sirtuin modulators, supported by experimental data and detailed protocols to aid in research and drug development.

This compound, a selective small-molecule activator of Sirtuin 1 (SIRT1), has garnered significant interest within the scientific community for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and metabolic disorders. As a NAD+-dependent deacetylase, SIRT1 plays a crucial role in regulating various cellular processes such as apoptosis, cell proliferation, and inflammatory responses. This guide offers a comparative analysis of this compound's effects across different cell types, providing researchers with a valuable resource for evaluating its potential in their specific areas of study.

Comparative Efficacy of this compound on Cell Viability

The anti-proliferative effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell type, highlighting the differential sensitivity of cancer cells to SIRT1 activation. While specific public data directly comparing the IC50 values of this compound across a wide panel of cell lines remains limited, the available information suggests a range of activity. For comparison, other SIRT1 activators like resveratrol (B1683913) and its analogs have been more extensively studied, providing a benchmark for evaluating this compound's potency.

CompoundCell LineIC50 (µM)Reference
This compound VariousData not publicly available in a comparative table-
ResveratrolPancreatic Cancer (PANC-1)~50-200 (time-dependent)[1][2]
ResveratrolPancreatic Cancer (BxPC-3)~50-200 (time-dependent)[2]
Triacetylresveratrol (TRES)Pancreatic Cancer (PANC-1)~50-200 (time-dependent)[1][2]
Triacetylresveratrol (TRES)Pancreatic Cancer (BxPC-3)~50-200 (time-dependent)[2]

Table 1: Comparative IC50 Values of SIRT1 Activators in Cancer Cell Lines. This table will be populated with specific IC50 values for this compound as more public data becomes available. The data for resveratrol and its analog are provided for comparative context.

Induction of Apoptosis: A Cross-Cellular Perspective

TreatmentCell LineApoptosis Induction (% of control)Reference
This compound VariousData not publicly available in a comparative format-
Resveratrol (50 µM)Pancreatic Cancer (PANC-1)~56% increase[2]
Resveratrol (50 µM)Pancreatic Cancer (BxPC-3)~146% increase[2]
Triacetylresveratrol (50 µM)Pancreatic Cancer (PANC-1)~88% increase[2]
Triacetylresveratrol (50 µM)Pancreatic Cancer (BxPC-3)~82% increase[2]

Table 2: Comparative Analysis of Apoptosis Induction by SIRT1 Activators. This table will be updated with specific data on this compound as it becomes publicly accessible. Data for resveratrol and its analog are presented for comparison.

Anti-Inflammatory Effects of this compound

SIRT1 activation is known to have potent anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways. This compound, as a selective SIRT1 activator, is expected to exhibit significant anti-inflammatory properties. The efficacy of this compound in reducing the expression of key inflammatory mediators, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), is a critical area of investigation.

CompoundCell ModelInflammatory MarkerInhibition (% of control)Reference
This compound VariousIL-6, TNF-α, etc.Data not publicly available in a comparative table-
LeflunomideMurine T-cell hybridomaIL-2, IL-6, IFN-γ, GM-CSF, TNF-αVaries[3]
PrednisoloneMurine T-cell hybridomaIL-2, IL-6, IFN-γ, GM-CSF, TNF-αVaries[3]
SclareolIL-1β-stimulated SW982 human synovial cellsTNF-α, IL-6Significant decrease[4]

Table 3: Comparative Anti-inflammatory Effects of SIRT1 Activators and Other Compounds. This table will be populated with quantitative data on this compound's anti-inflammatory effects as it becomes available. Data from other anti-inflammatory agents are provided for context.

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects through the activation of SIRT1, which in turn modulates a complex network of downstream signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound and for identifying potential biomarkers of response.

Key Signaling Pathways:
  • p53 Pathway: SIRT1 can deacetylate and inactivate the tumor suppressor protein p53, thereby inhibiting apoptosis and promoting cell survival in response to stress. However, in some contexts, SIRT1 activation can also lead to p53-independent apoptosis.

  • NF-κB Pathway: SIRT1 is a known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. By deacetylating the p65 subunit of NF-κB, SIRT1 can suppress the expression of pro-inflammatory genes.[5][6]

  • PI3K/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. SIRT1 can modulate this pathway at multiple levels, often leading to its inhibition and a subsequent decrease in cell proliferation.

SRT3190_Signaling_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates p53 p53 SIRT1->p53 deacetylates (inactivates) NFkB NF-κB (p65) SIRT1->NFkB deacetylates (inactivates) PI3K PI3K/mTOR Pathway SIRT1->PI3K inhibits Apoptosis Apoptosis SIRT1->Apoptosis Proliferation Cell Proliferation SIRT1->Proliferation p53->Apoptosis regulates Inflammation Inflammation NFkB->Inflammation promotes PI3K->Proliferation promotes

Caption: this compound activates SIRT1, modulating key signaling pathways.

Experimental Protocols

To facilitate the cross-validation of this compound's effects, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • This compound (and other test compounds)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or control compounds for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • For the MTT assay, add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cell_Viability_Workflow cluster_0 Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with this compound/ Control A->B C Incubate (24-72h) B->C D Add MTT/MTS reagent C->D E Incubate (1-4h) D->E F Add Solubilization Solution (MTT only) E->F G Read Absorbance E->G F->G H Calculate Viability G->H

Caption: Workflow for assessing cell viability after this compound treatment.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • 6-well cell culture plates

  • This compound (and other test compounds)

  • Cell culture medium

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or control compounds.

  • Harvest the cells (including both adherent and floating cells).

  • Wash the cells with cold PBS and resuspend them in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[4][6][7][8][9]

Apoptosis_Assay_Workflow cluster_1 Apoptosis Assay Workflow A Seed and Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & PI D->E F Incubate E->F G Flow Cytometry Analysis F->G

Caption: Workflow for detecting apoptosis using Annexin V staining.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Materials:

  • ELISA plate pre-coated with capture antibody

  • Cell culture supernatants from this compound-treated cells

  • Detection antibody (biotinylated)

  • Streptavidin-HRP

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Add cell culture supernatants to the wells of the ELISA plate and incubate.

  • Wash the plate to remove unbound substances.

  • Add the biotinylated detection antibody and incubate.

  • Wash the plate and add Streptavidin-HRP.

  • Wash the plate and add the substrate solution to develop the color.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentration based on a standard curve.

ELISA_Workflow cluster_2 ELISA Workflow A Add Sample to Coated Plate B Incubate & Wash A->B C Add Detection Antibody B->C D Incubate & Wash C->D E Add Streptavidin-HRP D->E F Incubate & Wash E->F G Add Substrate F->G H Add Stop Solution G->H I Read Absorbance H->I

Caption: General workflow for measuring cytokine levels via ELISA.

Conclusion

This compound holds promise as a selective SIRT1 activator with potential therapeutic benefits in various diseases. This guide provides a framework for comparing its effects across different cell types and against alternative compounds. While a comprehensive public dataset for direct comparison is still emerging, the provided protocols and an understanding of the underlying signaling pathways will empower researchers to conduct their own cross-validation studies. As more quantitative data on this compound becomes available, this guide will be updated to provide a more complete comparative analysis for the scientific community.

References

Independent Verification of SRT3190's Therapeutic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of the synthetic SIRT1 activator, SRT3190, with other prominent sirtuin-activating compounds (STACs). The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of its therapeutic potential. This document summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways.

Introduction to SIRT1 Activation

Sirtuin 1 (SIRT1) is a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging.[1][2] Activation of SIRT1 has emerged as a promising therapeutic strategy for a variety of age-related diseases, including metabolic disorders, cardiovascular diseases, and neurodegeneration.[3][4] this compound is a synthetic STAC designed for potent and selective activation of SIRT1. This guide compares this compound with other well-characterized SIRT1 activators, including the natural compound resveratrol (B1683913) and other synthetic molecules like SRT1720 and SRT2104.

Comparative Analysis of SIRT1 Activators

The following table summarizes the key characteristics and available data for this compound and its alternatives.

CompoundTypeMechanism of ActionReported Therapeutic EffectsKey Experimental Findings
This compound SyntheticSelective SIRT1 ActivatorUnder investigationData on specific therapeutic effects and direct comparisons are limited in publicly available literature.
Resveratrol Natural (Polyphenol)SIRT1 ActivatorAnti-inflammatory, antioxidant, potential anti-aging effects.[5]Extends lifespan in yeast, worms, and flies.[3] Improves metabolic health in mice on a high-fat diet. Clinical trial results in humans have been mixed, with some studies showing modest benefits.[6]
SRT1720 SyntheticPotent SIRT1 ActivatorImproves glucose homeostasis and insulin (B600854) sensitivity in animal models of type 2 diabetes.[7] Reduces inflammation and oxidative stress.[8][9] Extends lifespan in mice on a standard diet.[10]In mice, reverses age-related vascular endothelial dysfunction.[8][9] Reduces neuroinflammation.[11] Some studies have questioned its direct activation of SIRT1 with native substrates.[7]
SRT2104 SyntheticSelective SIRT1 ActivatorImproves metabolic parameters and preserves bone and muscle mass in mice.[12] Demonstrates anti-inflammatory and pro-regenerative effects in models of Duchenne muscular dystrophy.[13]Generally safe and well-tolerated in elderly volunteers, with positive effects on lipid profiles and mitochondrial function.[14] Shows exercise-mimetic effects.[13] Pharmacokinetic studies have been conducted in humans.[15][16]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the SIRT1 signaling pathway and a typical experimental workflow for assessing SIRT1 activation.

SIRT1_Signaling_Pathway cluster_upstream Upstream Activators cluster_sirt1 SIRT1 Activation cluster_downstream Downstream Effects Caloric Restriction Caloric Restriction SIRT1 SIRT1 Caloric Restriction->SIRT1 Exercise Exercise Exercise->SIRT1 This compound This compound This compound->SIRT1 Resveratrol Resveratrol Resveratrol->SIRT1 SRT1720 SRT1720 SRT1720->SIRT1 SRT2104 SRT2104 SRT2104->SIRT1 PGC-1α PGC-1α (Mitochondrial Biogenesis) SIRT1->PGC-1α deacetylation FOXO FOXO (Stress Resistance) SIRT1->FOXO deacetylation p53 p53 (Apoptosis) SIRT1->p53 deacetylation NF-κB NF-κB (Inflammation) SIRT1->NF-κB deacetylation Experimental_Workflow Compound Treatment Compound Treatment Cell Culture / Animal Model Cell Culture / Animal Model Compound Treatment->Cell Culture / Animal Model Protein Extraction Protein Extraction Cell Culture / Animal Model->Protein Extraction Gene Expression Analysis (qPCR) Gene Expression Analysis (qPCR) Cell Culture / Animal Model->Gene Expression Analysis (qPCR) SIRT1 Activity Assay SIRT1 Activity Assay Protein Extraction->SIRT1 Activity Assay Western Blot Western Blot Protein Extraction->Western Blot Data Analysis Data Analysis SIRT1 Activity Assay->Data Analysis Western Blot->Data Analysis Gene Expression Analysis (qPCR)->Data Analysis

References

A Head-to-Head Comparison of SRT3190 and Other Sirtuin Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of aging and metabolic disease research, sirtuin modulators have emerged as promising therapeutic candidates. Among these, the selective SIRT1 activator SRT3190 has garnered significant interest. This guide provides a comparative analysis of this compound against other notable sirtuin modulators, including SRT1720 and resveratrol (B1683913), focusing on their performance based on available experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the current landscape of SIRT1 activators.

Quantitative Comparison of SIRT1 Activator Potency and Efficacy

The following tables summarize the in vitro potency and in vivo efficacy of this compound, SRT1720, and resveratrol based on data from various studies. It is important to note that the in vivo data are not from direct head-to-head studies, and experimental conditions such as animal models, dosing regimens, and duration of treatment vary, which should be considered when comparing the outcomes.

Table 1: In Vitro Potency of SIRT1 Activators

CompoundTargetEC50 (μM)Fold Activation vs. ControlSource
This compound SIRT10.16Not Reported[1]
SRT1720 SIRT1Not Reported~1000x more potent than resveratrol[2]
Resveratrol SIRT1~8Up to 8-fold[3]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Comparative In Vivo Efficacy in Metabolic Disease Models

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointsOutcomeSource
SRT1720 High-Fat Diet-Fed Mice100 mg/kg/day (oral)Glucose tolerance, Insulin (B600854) sensitivity, Mitochondrial numberImproved glucose homeostasis and insulin sensitivity; Increased mitochondrial biogenesis.[2][4]
Resveratrol High-Fat Diet-Fed Mice22.4 mg/kg/day (in diet)Insulin sensitivity, Glucose tolerance, Mitochondrial numberImproved insulin sensitivity, enhanced glucose tolerance, and increased mitochondrial biogenesis.[2]
Resveratrol Zucker Rats (obese)10 mg/kg/day for 8 weeksAbdominal fat, Lipoprotein lipase (B570770) activityReduced abdominal fat and decreased lipoprotein lipase activity.[2]

Note: Direct in vivo comparative data for this compound was not publicly available at the time of this review.

Experimental Methodologies

The data presented in this guide are derived from various experimental protocols. Below are generalized methodologies for key experiments cited.

In Vitro SIRT1 Activation Assay

A common method to determine the in vitro potency of SIRT1 activators is a fluorometric assay. This assay typically involves the following steps:

  • Reagents : Recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53), and NAD+.

  • Procedure : The SIRT1 enzyme is incubated with the test compound (e.g., this compound, SRT1720, or resveratrol) at various concentrations.

  • The reaction is initiated by the addition of the acetylated peptide substrate and NAD+.

  • Following an incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Data Analysis : The fluorescence is measured using a fluorometer, and the EC50 value is calculated by plotting the fluorescence intensity against the compound concentration.

In Vivo Murine Models of Metabolic Disease

Studies on the in vivo efficacy of sirtuin modulators often utilize diet-induced obesity models in mice. A general protocol is as follows:

  • Animal Model : Male C57BL/6J mice are often used.

  • Diet : Mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.

  • Drug Administration : The test compound is administered daily via oral gavage or as a dietary supplement.

  • Metabolic Phenotyping : A battery of tests is performed to assess metabolic health, including:

    • Glucose Tolerance Test (GTT) : Mice are fasted overnight, and a bolus of glucose is administered intraperitoneally. Blood glucose levels are measured at various time points.

    • Insulin Tolerance Test (ITT) : Insulin is administered intraperitoneally to fasted mice, and blood glucose is monitored over time.

    • Body Composition Analysis : Techniques like DEXA or MRI are used to measure fat and lean mass.

    • Tissue Analysis : At the end of the study, tissues such as the liver, skeletal muscle, and adipose tissue are collected for histological analysis and measurement of gene and protein expression related to metabolic pathways.

Signaling Pathways and Experimental Workflows

The activation of SIRT1 by modulators like this compound initiates a cascade of downstream signaling events that contribute to their therapeutic effects. The following diagrams, generated using the DOT language, illustrate key SIRT1-mediated signaling pathways and a typical experimental workflow for evaluating SIRT1 activators.

SIRT1 Signaling Pathways

SIRT1_Signaling_Pathways cluster_upstream Upstream Activators cluster_sirt1 SIRT1 cluster_downstream Downstream Effects cluster_metabolism Metabolic Regulation cluster_inflammation Inflammation Sirtuin Modulators Sirtuin Modulators SIRT1 SIRT1 Sirtuin Modulators->SIRT1 Activates PGC-1α PGC-1α SIRT1->PGC-1α Deacetylates/Activates Improved Insulin Sensitivity Improved Insulin Sensitivity SIRT1->Improved Insulin Sensitivity NF-κB NF-κB SIRT1->NF-κB Deacetylates/Inhibits Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis Fatty Acid Oxidation Fatty Acid Oxidation PGC-1α->Fatty Acid Oxidation Inflammatory Cytokines Inflammatory Cytokines NF-κB->Inflammatory Cytokines

Caption: SIRT1 signaling pathways activated by sirtuin modulators.

Experimental Workflow for In Vivo Evaluation

Experimental_Workflow cluster_phenotyping Metabolic Tests Animal Model Selection Animal Model Selection Diet-Induced Obesity Diet-Induced Obesity Animal Model Selection->Diet-Induced Obesity Drug Administration Drug Administration Diet-Induced Obesity->Drug Administration Metabolic Phenotyping Metabolic Phenotyping Drug Administration->Metabolic Phenotyping Tissue Collection Tissue Collection Metabolic Phenotyping->Tissue Collection GTT Glucose Tolerance Test ITT Insulin Tolerance Test Body Comp Body Composition Data Analysis Data Analysis Tissue Collection->Data Analysis

Caption: Workflow for in vivo evaluation of SIRT1 activators.

Conclusion

References

A Comparative Guide to the Long-Term Efficacy and Safety of SRT3190 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical data on the long-term efficacy and safety of SRT3190, a selective Sirtuin 1 (SIRT1) activator, with its primary alternatives. Due to the limited availability of long-term clinical data for this compound, this guide incorporates preclinical findings and data from analogous synthetic SIRT1 activating compounds (STACs), alongside more extensive clinical data for resveratrol (B1683913), nicotinamide (B372718) riboside (NR), and nicotinamide mononucleotide (NMN).

Executive Summary

This compound is a synthetic, potent activator of SIRT1, a key regulator of cellular metabolism and stress responses. While direct long-term clinical data for this compound is scarce, preclinical studies and data from similar STACs like SRT1720 and SRT2104 suggest potential therapeutic benefits in metabolic and age-related diseases. In comparison, the natural polyphenol resveratrol and the NAD+ precursors, NR and NMN, have been more extensively studied in humans, demonstrating a generally favorable safety profile and some evidence of efficacy in improving metabolic and cardiovascular health. This guide aims to provide an objective comparison based on the available scientific evidence to inform further research and development.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative data from preclinical and clinical studies on this compound and its alternatives.

Table 1: Preclinical Efficacy of SIRT1 Activators and NAD+ Precursors

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointsOutcome
SRT1720 Diet-induced obese mice30 or 100 mg/kg/day (oral gavage) for 18 daysGlucose homeostasis, Insulin (B600854) sensitivityImproved glucose homeostasis and insulin sensitivity.[1]
SRT1720 Zucker fa/fa ratsNot specifiedWhole-body glucose homeostasis, Insulin sensitivityImproved whole-body glucose homeostasis and insulin sensitivity in adipose tissue, skeletal muscle, and liver.[1]
SRT2104 Huntington's disease mice (N171-82Q)Not specifiedMotor function, Brain atrophy, SurvivalImproved motor performance, attenuated brain atrophy, and increased survival.[2]
Resveratrol High-fat diet-fed mice22.4 mg/kg/day in dietInsulin sensitivity, Glucose tolerance, Mitochondrial numberImproved insulin sensitivity, enhanced glucose tolerance, and increased mitochondrial biogenesis.[1]
Resveratrol Zucker rats (obese)10 mg/kg/day for 8 weeksAbdominal fat, Lipoprotein lipase (B570770) activityReduced abdominal fat and decreased lipoprotein lipase activity.[1]
Nicotinamide Mononucleotide (NMN) Ageing miceLong-term administration in drinking waterAge-associated physiological declineMitigated age-associated physiological decline without obvious toxicity.

Table 2: Long-Term Clinical Efficacy and Safety of Resveratrol

Clinical Trial FocusNumber of ParticipantsDosing RegimenDurationKey Efficacy OutcomesSafety Profile
Cardiovascular Health 75 (patients on statins)Grape extract with 8 mg resveratrol/day6 months (dose doubled for next 6 months)Significant decrease in LDL-cholesterol, ApoB, and oxidized LDL.Well-tolerated.
Metabolic Health (Type 2 Diabetes) 661 g/day 45 daysSignificant reduction in systolic blood pressure, blood glucose, HbA1c, insulin, and insulin resistance; significant increase in HDL cholesterol.Well-tolerated.
Cognitive Function (Postmenopausal women) 12975 mg twice daily12 months (crossover)Improved overall cognitive performance and cerebrovascular function.Well-tolerated.

Table 3: Long-Term Clinical Efficacy and Safety of Nicotinamide Riboside (NR)

Clinical Trial FocusNumber of ParticipantsDosing RegimenDurationKey Efficacy OutcomesSafety Profile
Metabolic Health (Obese, insulin-resistant men) 401000 mg twice daily12 weeksNo significant improvement in insulin sensitivity or whole-body glucose metabolism.Appeared safe with no serious adverse events.
General Health (Healthy middle-aged and older adults) Not specifiedNot specifiedNot specifiedElevated NAD+ levels.Well-tolerated.
Parkinson's Disease Not specifiedUp to 3000 mg/dayNot specifiedIncreased brain NAD+ levels and altered brain metabolism.Well-tolerated, potential neuroprotective effects.

Table 4: Long-Term Clinical Efficacy and Safety of Nicotinamide Mononucleotide (NMN)

Clinical Trial FocusNumber of ParticipantsDosing RegimenDurationKey Efficacy OutcomesSafety Profile
General Health (Healthy volunteers) 10Single doses of 100, 250, and 500 mgSingle administrationSafe and effectively metabolized.No significant adverse effects.
Physical Performance (Healthy middle-aged adults) Not specifiedNot specifiedNot specifiedIncreased blood NAD+ concentrations, improved physical performance and subjective health.Not specified.
Metabolic Health (Prediabetic women) 25250 mg/day10 weeksIncreased muscle insulin sensitivity.Not specified.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

In Vivo Efficacy Study: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of a test compound on glucose metabolism in a diet-induced obesity mouse model.

Methodology:

  • Animal Model: Male C57BL/6J mice, 8 weeks old, are fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.

  • Compound Administration: The test compound (e.g., SRT1720) or vehicle is administered daily via oral gavage for a specified period (e.g., 18 days).

  • Fasting: Prior to the OGTT, mice are fasted for 6 hours with free access to water.

  • Baseline Glucose Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels using a glucometer.

  • Glucose Challenge: A 20% glucose solution is administered orally at a dose of 2 g/kg body weight.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration, and blood glucose levels are measured.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated for each mouse to assess glucose tolerance. A lower AUC indicates improved glucose clearance.

In Vitro Efficacy Study: Fluorometric SIRT1 Activity Assay

Objective: To measure the in vitro activity of SIRT1 in the presence of a potential activator.

Methodology:

  • Reagents:

    • Recombinant human SIRT1 enzyme.

    • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a quenched fluorophore).

    • NAD+ (SIRT1 co-substrate).

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (e.g., trypsin) to cleave the deacetylated substrate and release the fluorophore.

  • Procedure:

    • The reaction is set up in a 96-well plate.

    • SIRT1 enzyme, NAD+, and the test compound at various concentrations are pre-incubated in the assay buffer.

    • The fluorogenic substrate is added to initiate the reaction.

    • The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

    • The developer solution is added, and the plate is incubated for an additional period (e.g., 30 minutes) to allow for fluorophore release.

  • Measurement: Fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: The increase in fluorescence is proportional to SIRT1 activity. The EC50 value (the concentration of the compound that produces 50% of the maximal activation) is calculated.

Clinical Safety and Efficacy Assessment: Measurement of NAD+ Levels in Human Blood

Objective: To determine the effect of a supplement on whole blood NAD+ concentrations in human subjects.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled trial is conducted.

  • Participants: Healthy volunteers or a specific patient population are recruited.

  • Intervention: Participants receive the test supplement (e.g., nicotinamide riboside) or a placebo daily for a defined period (e.g., 8 weeks).

  • Blood Collection: Whole blood samples are collected at baseline and at the end of the intervention period. Samples are collected in EDTA-containing tubes and immediately processed or stored at -80°C.

  • NAD+ Extraction:

    • An acidic extraction method is used to extract NAD+.

    • A known volume of whole blood is mixed with an acidic extraction solution (e.g., 0.6 M perchloric acid).

    • The mixture is vortexed and centrifuged to pellet the protein.

    • The supernatant containing NAD+ is neutralized with a potassium carbonate solution.

  • NAD+ Quantification:

    • An enzymatic cycling assay is commonly used.

    • The extracted sample is added to a reaction mixture containing alcohol dehydrogenase, a substrate (e.g., ethanol), and a chromogenic reagent.

    • The rate of color development is proportional to the NAD+ concentration and is measured using a spectrophotometer.

  • Data Analysis: Changes in whole blood NAD+ concentrations from baseline to the end of the study are compared between the supplement and placebo groups.

Mandatory Visualization

SIRT1 Signaling Pathway

The following diagram illustrates the central role of SIRT1 in cellular signaling pathways, which are the target of this compound and its alternatives.

SIRT1_Signaling_Pathway cluster_inputs Upstream Activators cluster_core Core Regulation cluster_outputs Downstream Effects This compound This compound & other STACs SIRT1 SIRT1 This compound->SIRT1 Directly Activates Resveratrol Resveratrol Resveratrol->SIRT1 Directly Activates NAD_Precursors NR & NMN NAD NAD+ NAD_Precursors->NAD Increases NAD->SIRT1 Co-substrate for activation Metabolism Improved Metabolism (Glucose Homeostasis, Fatty Acid Oxidation) SIRT1->Metabolism Deacetylates PGC-1α, FOXO1 Stress_Resistance Enhanced Stress Resistance (DNA Repair, Reduced Oxidative Stress) SIRT1->Stress_Resistance Deacetylates p53, PARP1 Inflammation Reduced Inflammation SIRT1->Inflammation Deacetylates NF-κB Longevity Potential Longevity Metabolism->Longevity Stress_Resistance->Longevity Inflammation->Longevity In_Vivo_Workflow start Start: Select Animal Model (e.g., Diet-Induced Obese Mice) acclimatization Acclimatization & Baseline Measurements start->acclimatization randomization Randomization into Treatment Groups (Vehicle vs. Test Compound) acclimatization->randomization treatment Chronic Treatment Period (e.g., Daily Oral Gavage) randomization->treatment endpoint_assays Endpoint Assays (e.g., OGTT, Insulin Tolerance Test) treatment->endpoint_assays tissue_collection Tissue Collection for Biomarker Analysis (Liver, Muscle, Adipose) endpoint_assays->tissue_collection data_analysis Data Analysis & Interpretation tissue_collection->data_analysis end End: Efficacy Assessment data_analysis->end Compound_Relationship cluster_direct Direct Activators cluster_indirect Upstream Modulators (NAD+ Precursors) SIRT1_Activators SIRT1 Activators This compound This compound (Synthetic) Resveratrol Resveratrol (Natural) NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) This compound->SIRT1_Activators Resveratrol->SIRT1_Activators NR->SIRT1_Activators Increase NAD+ for SIRT1 activity NMN->SIRT1_Activators Increase NAD+ for SIRT1 activity

References

A Comparative Transcriptomic Guide to SIRT1 Activators: SRT1720 and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of two prominent Sirtuin 1 (SIRT1) activators: the synthetic compound SRT1720 and the natural polyphenol resveratrol (B1683913). While direct comparative transcriptomic data for SRT3190 is not publicly available, this guide offers insights into the broader class of SIRT1 activators by examining these well-studied alternatives. The information presented is based on published experimental data to facilitate an objective comparison of their performance at the molecular level.

Introduction to SIRT1 Activators

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and aging. Its activation is a key therapeutic strategy for age-related diseases, metabolic disorders, and certain cancers. Small-molecule activators of SIRT1, such as SRT1720 and resveratrol, have been developed and studied for their potential to mimic the beneficial effects of caloric restriction. This guide focuses on the comparative transcriptomic impact of these two agents in a cancer cell context, specifically Ewing's sarcoma cells, to highlight their similarities and differences in modulating gene expression.

Comparative Analysis of Gene Expression Changes

The following tables summarize the differential gene expression observed in Ewing's sarcoma cells following treatment with SRT1720 and resveratrol. The data is derived from a study by Sonnemann et al., which investigated the effects of these compounds on key genes involved in apoptosis and cell cycle regulation.[1]

Table 1: Differential Gene Expression in WE-68 Ewing's Sarcoma Cells (p53 wild-type)

GeneTreatmentFold Change vs. ControlBiological Process
p21 (CDKN1A) Etoposide (B1684455) + SRT1720No significant changeCell cycle arrest, Apoptosis
Etoposide + ResveratrolSignificantly reducedCell cycle arrest, Apoptosis
BIM (BCL2L11) SRT1720UpregulatedApoptosis
ResveratrolUpregulatedApoptosis
Survivin (BIRC5) SRT1720DownregulatedInhibition of apoptosis
ResveratrolDownregulatedInhibition of apoptosis

Table 2: Differential Gene Expression in SK-N-MC Ewing's Sarcoma Cells (p53-null)

GeneTreatmentFold Change vs. ControlBiological Process
p21 (CDKN1A) Etoposide + SRT1720No significant changeCell cycle arrest, Apoptosis
Etoposide + ResveratrolNo significant changeCell cycle arrest, Apoptosis
BIM (BCL2L11) SRT1720UpregulatedApoptosis
ResveratrolUpregulatedApoptosis
Survivin (BIRC5) SRT1720DownregulatedInhibition of apoptosis
ResveratrolDownregulatedInhibition of apoptosis

Summary of Findings:

In Ewing's sarcoma cells, both SRT1720 and resveratrol demonstrated the ability to modulate genes involved in apoptosis, such as upregulating the pro-apoptotic gene BIM and downregulating the anti-apoptotic gene Survivin.[1] However, a key difference was observed in their interaction with the chemotherapeutic agent etoposide. Resveratrol significantly counteracted the etoposide-induced expression of the cell cycle inhibitor p21 in p53 wild-type cells, a phenomenon not observed with SRT1720.[1] This suggests distinct mechanisms of action and potential for different outcomes when used in combination therapies.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for reproducing and building upon these findings.

Cell Culture and Treatment
  • Cell Lines: Human Ewing's sarcoma cell lines WE-68 (wild-type p53) and SK-N-MC (p53-null) are used.

  • Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% glutamine at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: SRT1720 and resveratrol are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Final concentrations for treatment are prepared by diluting the stock solutions in the culture medium.

  • Treatment Protocol: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentrations of SRT1720, resveratrol, or vehicle control (DMSO). For combination treatments, chemotherapeutic agents like etoposide are added concurrently or sequentially as per the experimental design. Treatment duration is typically 24-72 hours.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • qRT-PCR: Real-time PCR is performed using a qPCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) with a SYBR Green-based master mix. Gene-specific primers for target genes (e.g., p21, BIM, Survivin) and a reference gene (e.g., GAPDH) are used.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the reference gene and then to the control-treated samples.

RNA Sequencing (RNA-Seq) - A General Protocol

While the cited study used qRT-PCR, the following provides a general workflow for a comparative transcriptomics study using RNA-Seq.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_prep RNA Preparation cluster_library_prep Library Preparation & Sequencing cluster_data_analysis Data Analysis cell_seeding Seed Ewing's Sarcoma Cells treatment Treat with SRT1720, Resveratrol, or Vehicle cell_seeding->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (QC) rna_extraction->qc1 library_prep RNA-Seq Library Preparation qc1->library_prep qc2 Library QC library_prep->qc2 sequencing High-Throughput Sequencing qc2->sequencing qc3 Raw Read QC sequencing->qc3 alignment Alignment to Reference Genome qc3->alignment quantification Gene Expression Quantification alignment->quantification dea Differential Expression Analysis quantification->dea

Caption: A typical experimental workflow for comparative transcriptomics using RNA-Seq.

Signaling Pathways Modulated by SIRT1 Activators

SIRT1 activators exert their effects by deacetylating a wide range of protein targets, including transcription factors and co-regulators, thereby influencing multiple signaling pathways. The diagram below illustrates the central role of SIRT1 and its activation by compounds like SRT1720 and resveratrol in modulating key cellular processes.

sirt1_pathway cluster_activators SIRT1 Activators cluster_sirt1 SIRT1 Deacetylase Activity cluster_targets Downstream Targets & Pathways cluster_outcomes Cellular Outcomes SRT1720 SRT1720 SIRT1 SIRT1 SRT1720->SIRT1 Resveratrol Resveratrol Resveratrol->SIRT1 p53 p53 SIRT1->p53 deacetylation FOXO FOXO SIRT1->FOXO deacetylation NFkB NF-κB SIRT1->NFkB deacetylation PGC1a PGC-1α SIRT1->PGC1a deacetylation Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle FOXO->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation Metabolism ↑ Metabolism PGC1a->Metabolism

Caption: Simplified signaling pathway of SIRT1 activation and its downstream effects.

Activation of SIRT1 by compounds like SRT1720 and resveratrol leads to the deacetylation of key transcription factors.[2][3] Deacetylation of p53 can either promote or inhibit apoptosis and cell cycle arrest depending on the cellular context. Deacetylation of FOXO proteins generally promotes apoptosis and stress resistance. The deacetylation of NF-κB leads to a reduction in inflammation.[3] Finally, deacetylation of PGC-1α enhances mitochondrial biogenesis and improves metabolism.

Conclusion

This comparative guide, focusing on SRT1720 and resveratrol as surrogates for the broader class of SIRT1 activators, highlights both common and distinct transcriptomic effects. While both compounds modulate genes involved in fundamental cellular processes like apoptosis, their differential impact on specific pathways, such as the p53-mediated response to chemotherapy, underscores the importance of selecting the appropriate activator for a given therapeutic application. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate the nuanced roles of these and other SIRT1-activating compounds in health and disease. Further research involving direct comparative transcriptomics of this compound against these and other relevant compounds is warranted to fully elucidate its specific mechanism of action and therapeutic potential.

References

Safety Operating Guide

Proper Disposal Procedures for SRT3190: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling SRT3190, focusing on its proper disposal. While detailed experimental protocols for degradation are not available, this document outlines the necessary steps to ensure safety and compliance.

Safety and Handling

This compound is a solid substance that may cause skin, eye, and respiratory irritation. When handling this compound, it is crucial to use appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator is recommended.

Quantitative Data Summary

PropertyValue
Physical State Solid
Molecular Weight 475.54 g/mol
Storage Temperature -20°C
Solution Stability Long-term storage in solution is not recommended.

Disposal Workflow

The proper disposal of this compound follows a clear logistical path, emphasizing containment and clear labeling to ensure safety and regulatory compliance.

This compound Disposal Workflow cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Storage cluster_2 Step 3: Documentation cluster_3 Step 4: Professional Disposal A Segregate this compound waste (solid & liquid) B Collect in designated, sealed, and labeled hazardous waste container A->B C Store container in a designated, secure hazardous waste accumulation area B->C D Maintain accurate records of waste generation C->D E Arrange for pickup by a licensed hazardous waste disposal service D->E

Caption: Logical workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper), and empty stock containers.

    • Place these materials in a clearly labeled, dedicated hazardous waste container with a secure lid. The label should include "Hazardous Waste," "this compound," and the date of accumulation.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound solutions with other chemical waste streams unless compatibility has been verified. Given the lack of specific chemical incompatibility data for this compound, it is prudent to avoid mixing it with other chemicals.

2. Storage:

  • Store the sealed hazardous waste containers in a designated and secure hazardous waste accumulation area within the laboratory or facility.

  • This area should be well-ventilated and away from general laboratory traffic.

3. Documentation:

  • Maintain a detailed log of the this compound waste generated. This log should include the quantity of waste, the date of accumulation, and the location of the storage container.

  • This documentation is essential for regulatory compliance and for the hazardous waste disposal service.

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

  • Provide them with the necessary documentation regarding the waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and can pose a significant safety hazard.

Experimental Protocols

Currently, there are no published, validated experimental protocols for the chemical degradation or neutralization of this compound in a standard laboratory setting. Researchers should not attempt to treat this compound waste with chemical reagents (e.g., acids, bases, oxidizing agents) without a thoroughly tested and validated protocol, as this could lead to unintended hazardous reactions. The recommended and safest course of action is to rely on professional hazardous waste disposal services.

Essential Safety and Operational Guide for Handling SRT3190

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the selective SIRT1 activator SRT3190, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Measures

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, the following personal protective equipment and safety measures are recommended based on standard laboratory practices for handling research-grade chemical compounds.

Recommended Personal Protective Equipment
PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times when handling this compound to protect against splashes or airborne particles.
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently.
Laboratory CoatA full-length lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorIf a fume hood is not available or if there is a risk of aerosolization outside of a contained system, a NIOSH-approved respirator may be necessary.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety and experimental integrity.

Step-by-Step Handling Protocol
  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the container is properly labeled with the chemical name, concentration, and hazard information.

    • Log the receipt of the compound in the laboratory's chemical inventory system.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Keep the container tightly sealed when not in use.

    • Follow any specific storage temperature requirements provided by the supplier.

  • Preparation of Solutions:

    • All weighing of the solid compound and preparation of solutions must be performed in a chemical fume hood.

    • Use appropriate solvents as recommended by the supplier or experimental protocol.

    • Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

  • Experimental Use:

    • Wear the recommended PPE at all times during experimental procedures involving this compound.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Minimize the generation of dust or aerosols.

  • Spill and Emergency Procedures:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow the laboratory's emergency response protocol.

    • In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.

    • In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.

    • If inhaled, move to fresh air. If breathing is difficult, seek medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and experimental materials, must be segregated as chemical waste.

  • Waste Collection: Collect all this compound waste in clearly labeled, sealed, and chemical-resistant containers.

  • Disposal Route: Dispose of this compound waste through the institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain. Follow all local, state, and federal regulations for chemical waste disposal.

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound from receipt to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SRT3190
Reactant of Route 2
SRT3190

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。